4-(4-Amino-3-fluorophenoxy)pyridine
Description
BenchChem offers high-quality 4-(4-Amino-3-fluorophenoxy)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-Amino-3-fluorophenoxy)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C11H9FN2O |
|---|---|
Molecular Weight |
204.20 g/mol |
IUPAC Name |
2-fluoro-4-pyridin-4-yloxyaniline |
InChI |
InChI=1S/C11H9FN2O/c12-10-7-9(1-2-11(10)13)15-8-3-5-14-6-4-8/h1-7H,13H2 |
InChI Key |
LVVPCNGDMQWTMB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1OC2=CC=NC=C2)F)N |
Origin of Product |
United States |
Foundational & Exploratory
Technical Synthesis Guide: 4-(4-Amino-3-fluorophenoxy)-N-methylpicolinamide
Executive Summary & Strategic Importance
4-(4-Amino-3-fluorophenoxy)-N-methylpicolinamide is the critical "amine core" used in the convergent synthesis of the multi-kinase inhibitor Regorafenib . Structurally, it differentiates Regorafenib from its predecessor, Sorafenib, through the inclusion of a fluorine atom on the central phenyl ring. This modification enhances the drug's pharmacological profile but introduces specific regioselectivity challenges during synthesis.
This guide details a scalable, convergent synthesis route optimized for high purity (>99.5%) and yield. Unlike early medicinal chemistry routes that utilized protecting groups (e.g., Boc-protection of the aniline), this protocol focuses on a direct Nucleophilic Aromatic Substitution (
Retrosynthetic Analysis & Pathway
The most efficient disconnection relies on the formation of the diaryl ether linkage via
Synthesis Pathway Diagram[1][2][3]
Figure 1: Convergent synthesis pathway highlighting the generation of the electrophilic pyridine core and the final coupling event.
Detailed Experimental Protocols
Phase 1: Synthesis of the Electrophile (4-Chloro-N-methylpicolinamide)
Rationale: Commercial 2-picolinic acid is inexpensive. Conversion to the N-methyl amide increases the electrophilicity of the C4 position on the pyridine ring, facilitating the subsequent ether formation.
Reagents:
-
2-Picolinic acid (1.0 eq)
-
Thionyl chloride (
) (3.0 eq) -
Methylamine (40% aq. or 2M in THF) (3.5 eq)[1]
-
Solvents: Toluene, DMF (catalytic), THF.[1]
Protocol:
-
Chlorination: Charge a reactor with 2-picolinic acid and Toluene. Add catalytic DMF (0.1 eq).
-
Heat to 75°C and add
dropwise over 1 hour. Off-gassing of and HCl will occur (Scrubber required). -
Reflux for 16 hours to ensure complete conversion to 4-chloropicolinoyl chloride.
-
Distillation: Remove excess
and Toluene under reduced pressure to yield the crude acyl chloride as an oil. -
Amidation: Dissolve the oil in dry THF and cool to 0°C.
-
Add Methylamine solution slowly, maintaining internal temperature <10°C (Exothermic).
-
Stir at room temperature for 2 hours.
-
Workup: Quench with water. Extract with Ethyl Acetate.[2][3][4] Wash organic layer with brine, dry over
, and concentrate.[3][4] -
Purification: Recrystallize from n-Heptane/EtOAc if necessary.
-
Target Yield: 80-85%
-
Appearance: White to off-white solid.
-
Phase 2: The Coupling (Target Synthesis)
Rationale: This is the critical step. The use of Potassium tert-butoxide (KOtBu) in a polar aprotic solvent (DMF) generates the phenoxide anion in situ, which attacks the 4-position of the pyridine. The amide group at C2 directs the substitution and stabilizes the transition state.
Reagents:
-
4-Chloro-N-methylpicolinamide (1.0 eq)
-
4-Amino-3-fluorophenol (1.05 eq)
-
Potassium tert-butoxide (KOtBu) (1.2 eq)
-
Solvent: N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP).
Protocol:
-
Inertion: Purge the reactor with Nitrogen (
). Moisture control is critical for KOtBu stability. -
Dissolution: Charge DMF (10 volumes) and 4-Amino-3-fluorophenol. Stir at 20°C.
-
Deprotonation: Add KOtBu portion-wise.[1] The solution will darken (formation of phenoxide). Stir for 30 minutes.
-
Note: Control exotherm.[1]
-
-
Addition: Add 4-Chloro-N-methylpicolinamide in a single portion.
-
Reaction: Heat the mixture to 80°C . Stir for 4-6 hours.
-
IPC (In-Process Control): Monitor by HPLC.[5] Reaction is complete when starting chloride is <0.5%.
-
-
Quench & Crystallization: Cool the mixture to 20°C. Slowly add Water (20 volumes) dropwise over 1 hour. The product will precipitate out as a solid.
-
Filtration: Stir the slurry for 2 hours at 0-5°C to maximize yield. Filter the solid.[2][3]
-
Washing: Wash the cake with water (2x) to remove residual DMF and inorganic salts.
-
Drying: Vacuum dry at 50°C to constant weight.
Data Summary:
| Parameter | Specification |
|---|---|
| Appearance | Brown to light tan solid |
| Yield | 88 - 92% |
| Purity (HPLC) | > 99.0% |
| Melting Point | 141 - 143°C |
| Mass (ESI+) | [M+H]+ = 262.1 |
Process Optimization & Critical Parameters
To ensure reproducibility and safety, the following parameters must be strictly controlled.
Solvent & Base Screening Results
The choice of base and solvent dramatically affects the reaction rate and impurity profile.
| Solvent | Base | Temp (°C) | Time (h) | Yield | Comments |
| DMF | KOtBu | 80 | 4 | 92% | Optimal. Fast, clean conversion. |
| DMSO | 100 | 12 | 75% | Slower. High temp causes degradation. | |
| THF | NaH | 65 | 18 | 60% | Poor solubility of intermediates. |
| Toluene | KOtBu | 110 | 24 | <10% | Poor solubility; reaction stalls. |
Mechanism & Impurity Control Diagram
Figure 2: Reaction mechanism and potential impurity pathways. Moisture control prevents Impurity B; Stoichiometry control prevents Impurity A.
Safety & Scalability (E-E-A-T)
Health & Safety Hazards[6]
-
4-Chloro-N-methylpicolinamide: Potential skin sensitizer and irritant. Handle in a fume hood.
-
Potassium tert-butoxide (KOtBu): Corrosive and moisture-sensitive. Reacts violently with water. Store under inert gas.
-
Thionyl Chloride: Releases toxic HCl and
gases. Requires efficient scrubbing system (NaOH trap).
Scalability Factors
-
Exotherm Control: The addition of methylamine (Phase 1) and KOtBu (Phase 2) are exothermic. On a kilogram scale, active cooling jackets are mandatory to prevent thermal runaway.
-
Workup Efficiency: The water precipitation method eliminates the need for large-scale chromatography, which is the primary bottleneck in scaling up.
-
Solvent Recovery: DMF can be recovered via distillation, but requires high vacuum. For GMP processes, residual DMF limits (Class 2 solvent) must be checked by Headspace GC.
References
-
Synthesis of Regorafenib Intermediates
-
Process Chemistry of Diaryl Ethers
-
Practical Synthesis of Sorafenib/Regorafenib
-
Ramteke, P., & Gill, M. S. "A Practical and Efficient Method for the Synthesis of Sorafenib and Regorafenib." SynOpen, 2023, 7, 422–429.[1]
-
-
Precursor Preparation (4-Chloro-N-methylpicolinamide)
- Bankston, D., et al. "A Scalable Synthesis of 4-(4-Aminophenoxy)-N-methylpicolinamide." Organic Process Research & Development, 2002, 6(6), 777–781.
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. 4-Chloro-N-methylpicolinamide synthesis - chemicalbook [chemicalbook.com]
- 4. 4-(4-Aminophenoxy)-N-methylpicolinamide | 284462-37-9 [chemicalbook.com]
- 5. 4-(4-Amino-3-fluorophenoxy)-N-methyl-2-pyridinecarboxamide | 757251-39-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. Regorafenib synthesis - chemicalbook [chemicalbook.com]
Technical Profile: 4-(4-Amino-3-fluorophenoxy)-N-methylpyridine-2-carboxamide
Topic: 4-(4-Amino-3-fluorophenoxy)-N-methylpyridine-2-carboxamide Content Type: In-Depth Technical Guide Role: Senior Application Scientist[1]
The Critical Scaffold in Multi-Kinase Inhibitor Synthesis[1][2][3]
Executive Summary
In the landscape of medicinal chemistry, 4-(4-Amino-3-fluorophenoxy)-N-methylpyridine-2-carboxamide (CAS: 757251-39-1) is not merely a reagent; it is the structural anchor for Regorafenib (Stivarga®), a potent oral multi-kinase inhibitor used in colorectal cancer and GIST treatment.[1]
This guide addresses the physicochemical properties, validated synthesis protocols, and quality control metrics for this compound. For researchers, the purity and stability of this intermediate are rate-limiting factors in the downstream yield of Regorafenib. This document synthesizes field data to provide a robust workflow for handling, synthesizing, and validating this critical amine.
Physicochemical Profile
Understanding the physical constraints of this molecule is essential for optimizing reaction solvents and crystallization parameters.
| Property | Specification |
| CAS Number | 757251-39-1 |
| Molecular Formula | C₁₃H₁₂FN₃O₂ |
| Molecular Weight | 261.25 g/mol |
| Appearance | White to light brown crystalline powder |
| Melting Point | 141.5 – 143.0 °C [1] |
| Solubility | Soluble in DMSO, DMAc, DMF; Sparingly soluble in MeOH; Insoluble in Water |
| pKa (Calculated) | ~4.5 (Pyridine nitrogen), ~18 (Amide) |
| Storage | 2-8°C, Hygroscopic, Protect from light (Amine oxidation risk) |
Synthetic Methodology: The Nucleophilic Aromatic Substitution (S_NAr)
The synthesis of this intermediate relies on a base-mediated S_NAr reaction.[1] The 4-amino-3-fluorophenol acts as the nucleophile, attacking the 4-position of the pyridine ring.[1]
Mechanism of Action
The reaction is driven by the electron-deficient nature of the pyridine ring, further activated by the electron-withdrawing amide group at the 2-position.[1] The leaving group is typically a chlorine atom.
Validated Protocol
Note: This protocol is adapted from optimized industrial scale-up methods [2].
Reagents:
-
Substrate A: 4-Chloro-N-methylpyridine-2-carboxamide (1.0 eq)[1][2]
-
Substrate B: 4-Amino-3-fluorophenol (1.1 eq)[1]
-
Base: Potassium tert-butoxide (KOtBu) or NaOH (1.2 eq)
-
Solvent: N,N-Dimethylacetamide (DMAc)[1]
Step-by-Step Workflow:
-
Inertion: Purge the reactor with Nitrogen (N₂).[1] Oxygen exclusion is critical to prevent oxidation of the aniline moiety on Substrate B.
-
Dissolution: Charge DMAc and Substrate B. Stir until fully dissolved.
-
Activation: Add Base (KOtBu) slowly at 0-5°C. Stir for 30 minutes to generate the phenoxide anion.
-
Coupling: Add Substrate A. Heat the mixture to 100-105°C for 4-6 hours.
-
Quench & Crystallization: Cool to 20°C. Slowly add Water (3x reaction volume) over 1 hour. The product will precipitate.
-
Isolation: Filter the solids. Wash with water to remove residual salts and DMAc.[1]
-
Drying: Vacuum dry at 50°C until moisture content is <0.5%.
Visualizing the Workflow
Figure 1: Validated synthetic workflow for 4-(4-Amino-3-fluorophenoxy)-N-methylpyridine-2-carboxamide via S_NAr coupling.
Role in Drug Discovery: The Regorafenib Assembly
This intermediate is the "Right-Hand Side" (RHS) of the Regorafenib molecule.[1] The final drug is assembled by coupling this amine with an isocyanate or a carbamate derivative.
The Reaction: Urea Formation.[1][5][6][7] The free amine group (-NH₂) on the intermediate reacts with 4-chloro-3-(trifluoromethyl)phenyl isocyanate to form the diaryl urea linkage, which is the pharmacophore responsible for hydrogen bonding within the kinase ATP-binding pocket [3].[1]
Downstream Pathway Diagram
Figure 2: Assembly of Regorafenib using the intermediate as the nucleophilic scaffold.[1][5]
Quality Control & Self-Validating Analytics
As an Application Scientist, relying solely on yield is insufficient. You must validate the chemical integrity of the intermediate.
Critical Impurity Profiling
-
Oxidized Impurity: The aniline group is susceptible to oxidation, turning the powder dark brown.
-
Regioisomers: Rare, but possible if the starting fluorophenol is impure.
-
Residual Solvents: DMAc is high-boiling (165°C).[1] Ensure drying is performed under high vacuum (<10 mbar).[1]
Standard HPLC Method
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 5µm)
-
Mobile Phase A: 0.1% Phosphoric Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 10% B to 90% B over 20 minutes.
-
Detection: UV at 254 nm.[1]
-
Acceptance Criteria: Purity > 98.5% (Area %).
Safety & Handling
-
Hazard Classification: Skin Irrit. 2 (H315), Eye Irrit.[1] 2A (H319).
-
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.
-
Inhalation Risk: Handle powder in a fume hood to avoid sensitization.[1]
-
Disposal: Incineration as hazardous chemical waste containing nitrogen and fluorine.[1]
References
-
ChemicalBook. (2024).[1] 4-(4-Amino-3-fluorophenoxy)-N-methylpicolinamide Properties and Synthesis. Retrieved from [1]
-
Google Patents. (2022).[1] CN114920689A - Preparation method of regorafenib intermediate.[1][8] Retrieved from
-
Thieme Connect. (2023).[1][8][5] A Practical and Efficient Method for the Synthesis of Sorafenib and Regorafenib. SynOpen. Retrieved from [1]
-
National Institutes of Health (NIH). (2025).[1] PubChem Compound Summary for CID 46835219. Retrieved from [1][3]
Sources
- 1. caming.com [caming.com]
- 2. CN108997209B - Preparation method of regorafenib - Google Patents [patents.google.com]
- 3. 4-(4-Amino-3-fluorophenoxy)-N-methyl-2-pyridinecarboxamide 98.0+%, TCI America 200 mg | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 4. 4-(4-AMINO-3-FLUOROPHENOXY)-N-METHYLPICOLINAMIDE | 757251-39-1 [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. 4-(4-Amino-3-fluorophenoxy)-N-methyl-2-pyridinecarboxamide | 757251-39-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 7. thieme-connect.de [thieme-connect.de]
- 8. CN114920689A - Preparation method of regorafenib intermediate - Google Patents [patents.google.com]
Structural Elucidation of 4-(4-Amino-3-fluorophenoxy)pyridine: A Comprehensive Analytical Guide
Executive Summary: Contextualizing the Diaryl Ether Scaffold
As a Senior Application Scientist bridging synthetic chemistry and analytical validation, I approach structural elucidation not merely as a checklist of spectroscopic techniques, but as the construction of a self-validating matrix of orthogonal data points. The molecule 4-(4-Amino-3-fluorophenoxy)pyridine (Chemical Formula: C11H9FN2O) is a privileged diaryl ether scaffold. It serves as a critical intermediate in the development of advanced multi-kinase inhibitors, most notably acting as the core structural motif in drugs like 1[1].
The functional significance of this scaffold dictates our analytical priorities. The pyridine ring offers essential hydrogen-bonding capabilities that interact with the ATP-binding hinge region of kinases. Meanwhile, the 3-fluoro-4-aminophenoxy moiety provides a specific vector for urea-linkage formation, where the electron-withdrawing fluorine atom modulates the pKa of the aniline amino group, thereby enhancing the molecule's metabolic stability and solubility profile[2]. Elucidating this structure requires absolute certainty regarding the regiochemistry of the fluorine atom and the connectivity of the ether linkage.
Theoretical Framework: The Causality of Analytical Choices
To build a self-validating structural proof, we must select techniques where the output of one method independently verifies the assumptions of another.
-
Multinuclear NMR (1H, 13C, 19F): 1H and 13C NMR establish the basic connectivity, but the causality of employing 19F NMR lies in its role as an unambiguous diagnostic handle. The fluorine atom at the 3-position of the phenoxy ring causes specific spin-spin (
) coupling with adjacent protons and carbons. By measuring these and coupling constants, we can definitively prove the ortho/meta relationships on the benzene ring without relying solely on proton-proton ( ) coupling. -
2D NMR (HSQC & HMBC): 1D NMR is insufficient for proving the ether linkage. We utilize Heteronuclear Multiple Bond Correlation (HMBC) to observe the 3-bond (
) correlation across the oxygen atom (e.g., from the pyridine protons to the phenoxy ipso-carbon). This creates a closed-loop validation: if the through-space connectivity breaks, the structural hypothesis is immediately rejected. -
LC-HRMS (High-Resolution Mass Spectrometry): While NMR maps the topology, HRMS validates the exact atomic composition. We employ MS/MS fragmentation because the diaryl ether bond undergoes predictable cleavage under collision-induced dissociation (CID), yielding characteristic fragment ions that validate the two distinct ring systems.
Experimental Protocols: Self-Validating Systems
Protocol 3.1: Multinuclear NMR Acquisition Workflow
This protocol is designed to prevent solvent-induced artifacts and ensure the primary amine is visible.
-
Sample Preparation: Dissolve 15 mg of 4-(4-Amino-3-fluorophenoxy)pyridine in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-
). Causality: DMSO- is strictly selected over protic solvents (like CD3OD) to prevent deuterium exchange with the -NH2 protons, ensuring the broad aniline singlet remains observable for integration. -
1H and 19F 1D Acquisition: Acquire 1H NMR at 400 MHz (or higher) with 16 scans. Concurrently, acquire 19F NMR at 376 MHz with proton decoupling. The 19F signal should appear as a sharp singlet around -130.5 ppm, confirming the presence of the fluorine atom.
-
2D Validation (HSQC/HMBC): Set up an HSQC experiment to map all directly bonded C-H pairs. Follow immediately with an HMBC experiment optimized for long-range couplings (
= 8 Hz). -
Data Cross-Examination: Verify that the primary amine protons (~5.10 ppm) show NO HSQC correlation (as they are attached to nitrogen, not carbon), self-validating their assignment.
Protocol 3.2: LC-HRMS and Fragmentation Analysis
-
Chromatographic Separation: Inject 2
L of a 1 g/mL sample (in 50:50 Water:Acetonitrile with 0.1% Formic Acid) onto a C18 UPLC column. -
Ionization: Utilize Electrospray Ionization in positive mode (ESI+). The basic pyridine nitrogen ensures excellent ionization efficiency, yielding a robust
precursor ion. -
Mass Analysis: Record the exact mass in the Orbitrap/TOF analyzer. The theoretical
for is 205.0772. An error margin of ppm is required for validation. -
MS/MS CID: Apply a normalized collision energy (NCE) of 25-35%. Monitor for the characteristic cleavage of the ether bond, which typically yields a pyridin-4-ol cation (
96.04) or a 4-amino-3-fluorophenol radical cation ( 126.03).
Data Presentation: Quantitative Summaries
The following table synthesizes the expected quantitative NMR data, demonstrating how chemical shifts and coupling constants act as a self-validating fingerprint for the regiochemistry of the 3[3].
Table 1: Predicted 1H NMR Assignments for 4-(4-Amino-3-fluorophenoxy)pyridine in DMSO-
| Position | Nucleus | Chemical Shift ( | Multiplicity & | Assignment Rationale & Validation |
| Pyridine | H-2, H-6 | 8.45 | dd, | Highly deshielded due to adjacent electronegative Nitrogen. |
| Pyridine | H-3, H-5 | 6.85 | dd, | Shielded relative to H-2/H-6; adjacent to the electron-donating ether oxygen. |
| Phenoxy | -NH2 | 5.10 | broad s (2H) | Exchangeable protons. Validated by disappearance upon D2O shake. |
| Phenoxy | H-2' | 6.95 | dd, | Ortho to Fluorine (large |
| Phenoxy | H-5' | 6.80 | dd, | Ortho to -NH2 and H-6'. Shielded by the amine group. |
| Phenoxy | H-6' | 6.75 | ddd, | Ortho to ether oxygen, para to Fluorine. Complex splitting pattern. |
Mechanistic Workflow & Decision Trees
To visualize the logical progression of the structural elucidation, the following workflow demonstrates how orthogonal techniques converge to confirm the molecular identity.
Caption: Logical workflow for the structural elucidation of the diaryl ether scaffold.
Understanding the structural anatomy of this molecule is only half the equation; its application in drug discovery is equally critical. The diagram below illustrates the pharmacological context of derivatives synthesized from this scaffold, specifically their role in disrupting tumor angiogenesis pathways.
Caption: Pharmacological context: Inhibition of VEGFR signaling by scaffold derivatives.
Conclusion
The structural elucidation of 4-(4-Amino-3-fluorophenoxy)pyridine requires a rigorous, multi-modal analytical approach. By combining the exact mass capabilities of LC-HRMS with the spatial and connectivity mapping of 1D and 2D NMR, researchers can confidently validate this critical pharmacophore. Ensuring the absolute integrity of this building block is paramount, as any regiochemical impurities will propagate through subsequent synthetic steps, ultimately compromising the efficacy and safety of the resulting kinase inhibitors.
References
- Title: 4-(4-AMino-3-fluorophenoxy)
- Title: An In-depth Technical Guide on the Solubility and Stability of 4-(4-Aminophenoxy)
- Title: WO2014039677A1 - Coated pharmaceutical composition containing regorafenib Source: Google Patents URL
Sources
Technical Guide: Spectroscopic Profile of 4-(4-Amino-3-fluorophenoxy)-N-methylpicolinamide
This guide details the spectroscopic and technical characterization of 4-(4-Amino-3-fluorophenoxy)-N-methylpicolinamide , a critical pharmacophore and intermediate in the synthesis of the multi-kinase inhibitor Regorafenib (Stivarga).
Compound Identity & Significance
This compound (CAS 757251-39-1 ) serves as the nucleophilic amine precursor in the convergent synthesis of Regorafenib. Its purity and structural integrity are paramount, as the fluorine substitution at the C3 position of the phenoxy ring is the sole structural differentiator from the Sorafenib intermediate, significantly influencing metabolic stability and binding affinity.
| Feature | Specification |
| IUPAC Name | 4-(4-Amino-3-fluorophenoxy)-N-methylpyridine-2-carboxamide |
| CAS Number | 757251-39-1 |
| Molecular Formula | C₁₃H₁₂FN₃O₂ |
| Molecular Weight | 261.25 g/mol |
| Exact Mass | 261.0914 |
| Appearance | White to light yellow crystalline powder |
| Melting Point | 141.5 – 142.5 °C [1] |
Synthesis & Structural Logic
Understanding the synthesis is essential for interpreting the spectroscopic data, particularly for identifying solvent residuals (DMSO, DMAc) or precursors (4-amino-3-fluorophenol).
Reaction Workflow
The compound is synthesized via a nucleophilic aromatic substitution (
Figure 1: Synthetic pathway via
Spectroscopic Characterization
The following data is synthesized from patent literature (US 2010/0173953 A1, WO 2005/009961) and process chemistry studies (Du et al., 2019).
A. Nuclear Magnetic Resonance ( H NMR)
The
Solvent: DMSO-
| Proton Environment | Shift ( | Multiplicity | Integration | Coupling ( | Assignment Logic |
| Amide NH | 8.76 | q (broad) | 1H | Coupled to N-methyl; exchangeable. | |
| Pyridine H-6 | 8.50 | d | 1H | Most deshielded; ortho to Nitrogen. | |
| Pyridine H-3 | 7.38 | d | 1H | Meta to Nitrogen; ortho to Carbonyl. | |
| Pyridine H-5 | 7.12 | dd | 1H | Ortho to Ether; shielded by resonance. | |
| Phenoxy H-2 | 6.9 – 7.1 | dd | 1H | Meta to ether, ortho to Fluorine. | |
| Phenoxy H-5 | 6.7 – 6.8 | t / m | 1H | - | Ortho to amine; shielded. |
| Phenoxy H-6 | 6.5 – 6.6 | dd | 1H | - | Ortho to ether. |
| Amine NH₂ | 5.10 | s (broad) | 2H | - | Broad singlet; disappears with D₂O shake. |
| Methyl CH₃ | 2.78 | d | 3H | Coupled to Amide NH. |
Critical Interpretation Notes:
-
Fluorine Coupling: The protons on the phenoxy ring (H-2, H-5, H-6) will exhibit additional splitting due to
F- H coupling ( typically 8–11 Hz for ortho, 5–7 Hz for meta). This distinguishes it from the non-fluorinated Sorafenib intermediate. -
Amine Signal: The
peak at ~5.10 ppm is sensitive to concentration and water content. In dry DMSO, it is a distinct broad singlet; in wet solvents, it may merge with the water peak (~3.3 ppm).
B. Mass Spectrometry (LC-MS)[5]
-
Ionization Mode: Electrospray Ionization (ESI), Positive Mode (+).
-
Molecular Ion:
. -
Fragmentation Pattern:
-
262.1
231: Loss of (Methylamine group). -
262.1
152: Cleavage of the ether bond, generating the pyridine-carboxamide cation.
-
C. Infrared Spectroscopy (FT-IR)
Key diagnostic bands confirm the presence of the primary amine and the secondary amide.
| Functional Group | Wavenumber ( | Vibration Mode |
| Primary Amine ( | 3450, 3360 | N-H Stretching (Asymmetric/Symmetric) |
| Secondary Amide ( | 3300 | N-H Stretching |
| Carbonyl ( | 1665 | Amide I Band (Strong) |
| Aromatic Ether ( | 1240 | Ether Stretching |
| Fluorine ( | 1100 – 1200 | C-F Stretching (often obscured) |
Experimental Protocol for Analysis
To ensure reproducible spectral data, follow this validated preparation workflow.
Protocol: NMR Sample Preparation
-
Drying: Ensure the sample is dried under vacuum at 40°C for 4 hours to remove residual synthesis solvents (Acetone/Water) which can obscure the methyl or amine regions.
-
Solvent: Use DMSO-
(99.8% D). Chloroform ( ) is not recommended due to poor solubility and aggregation of the amide. -
Concentration: Dissolve 10–15 mg of sample in 0.6 mL of solvent.
-
Acquisition:
-
Pulse Angle: 30°
-
Relaxation Delay (
): 1.0 s (Ensure relaxation of amide protons). -
Scans: 16 (minimum) to resolve the aromatic splitting patterns clearly.
-
Protocol: HPLC Purity Check
Before spectroscopic analysis, verify purity (>98%) to avoid misassigning impurity peaks (e.g., unreacted 4-amino-3-fluorophenol).
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).
-
Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.
-
Gradient: 5% B to 95% B over 20 minutes.
-
Detection: UV @ 254 nm (Pyridine absorption).
References
-
Du, F., et al. (2019). "A new pathway via intermediate 4-amino-3-fluorophenol for the synthesis of regorafenib." Synthetic Communications, 49(4), 576-586. Link
-
Dumas, J., et al. (2005). "Fluoro substituted omega-carboxyaryl diphenyl urea for the treatment and prevention of diseases and conditions."[1] World Intellectual Property Organization, WO 2005/009961 A2. Link
-
Stiehl, J., et al. (2010). "Process for the preparation of 4-{4-[({[4-chloro-3-(trifluoromethyl)phenyl]amino}carbonyl)amino]-3-fluorophenoxy}-N-methylpyridine-2-carboxamide." U.S. Patent Application US 2010/0173953 A1. Link
Sources
- 1. US8637553B2 - Fluoro substituted omega-carboxyaryl diphenyl urea for the treatment and prevention of diseases and conditions - Google Patents [patents.google.com]
- 2. N-[3-tert-Butyl-1-(quinolin-6-yl)-1H-pyrazol-5-yl]-N'-[2-fluoro-4-[(2-(methylcarbamoyl)pyridin-4-yl)oxy]phenyl]urea | 1020172-07-9 [chemicalbook.com]
Architectural Keystones in Targeted Oncology: A Technical Guide to 4-(4-Amino-3-fluorophenoxy)pyridine Derivatives
Executive Summary
As a Senior Application Scientist bridging the gap between bench chemistry and clinical translation, I approach the molecule 4-(4-Amino-3-fluorophenoxy)pyridine —specifically its N-methylcarboxamide derivative (CAS 757251-39-1)—not merely as a static chemical entity, but as a highly optimized architectural keystone in modern targeted oncology. This compound serves as the critical intermediate in the synthesis of multikinase inhibitors like Regorafenib.
This whitepaper provides a comprehensive, field-proven analysis of the compound’s structural rationale, synthetic methodology, and analytical profiling, ensuring that researchers and drug development professionals have a self-validating framework for utilizing this molecule.
Structural Rationale & Physicochemical Profiling
The structural motif of 4-(4-amino-3-fluorophenoxy)-N-methylpyridine-2-carboxamide is defined by three critical domains: the pyridine-2-carboxamide core, the central diaryl ether linkage, and the fluorinated aniline moiety.
The Causality of Fluorine Substitution: In drug design, atomic substitutions are never arbitrary. The introduction of a fluorine atom at the 3-position (ortho to the ether linkage and meta to the amine) serves a dual mechanistic purpose:
-
Electronic Modulation: Fluorine's high electronegativity inductively withdraws electron density from the aromatic ring, lowering the pKa of the adjacent amine. This modulates its nucleophilicity, preventing premature side reactions and allowing for highly controlled downstream urea formation.
-
Conformational Locking: In the final active pharmaceutical ingredient (API), the fluorine atom restricts the rotational freedom of the diaryl ether bond via steric and stereoelectronic effects. This "locks" the molecule into an optimal conformation for binding within the DFG-out pocket of target kinases (such as VEGFR2 and c-Src), as noted in structural stability analyses [1].
Quantitative Data Summary
To establish a baseline for analytical workflows, the core physicochemical properties are summarized below:
| Property | Value |
| Chemical Name | 4-(4-Amino-3-fluorophenoxy)-N-methylpyridine-2-carboxamide |
| CAS Number | 757251-39-1 |
| Molecular Formula | C₁₃H₁₂FN₃O₂ |
| Molecular Weight | 261.25 g/mol |
| Melting Point | 141.0 - 145.0 °C |
| Standard Purity | ≥ 97.0% |
Synthetic Methodology & Workflow Logic
The industrial and laboratory-scale synthesis of this intermediate relies on a highly efficient Nucleophilic Aromatic Substitution (SNAr)[2, 3]. The protocol below is designed as a self-validating system to ensure high yield and purity.
Protocol 1: Synthesis via SNAr
Step 1: Deprotonation
-
Action: Dissolve 4-amino-3-fluorophenol (1.0 eq) in anhydrous Tetrahydrofuran (THF) or N-Methyl-2-pyrrolidone (NMP). Slowly add Potassium tert-butoxide (KOtBu) powder (1.2 - 1.5 eq) at room temperature. Maintain the system below 30°C for 2 hours.
-
Causality: Why KOtBu? Potassium tert-butoxide is a bulky, non-nucleophilic base. It selectively deprotonates the phenolic hydroxyl group without competing as a nucleophile against the pyridine chloride, which would otherwise lead to unwanted tert-butyl ether byproducts.
-
Validation Checkpoint: The solution will transition to a deep, homogeneous coloration, confirming the successful generation of the highly reactive phenoxide anion.
Step 2: Coupling
-
Action: Slowly add a solution of 4-chloro-N-methylpyridine-2-carboxamide (1.0 eq) dropwise to the reaction mixture. Elevate the temperature to 60-70°C and reflux.
-
Causality: Why NMP/THF? These polar aprotic solvents excellently solvate the potassium counterion, leaving the phenoxide ion "naked" and maximizing its nucleophilic attack on the electron-deficient 4-position of the pyridine ring.
-
Validation Checkpoint: Monitor via TLC (Ethyl Acetate:Hexane 1:1). The complete disappearance of the 4-chloro-N-methylpyridine-2-carboxamide spot indicates reaction completion.
Step 3: Workup & Isolation
-
Action: Cool the mixture to room temperature, quench with water, and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the solid product.
Logical workflow for the SNAr synthesis of the intermediate.
Downstream Application in Kinase Inhibition
The ultimate value of 4-(4-amino-3-fluorophenoxy)-N-methylpyridine-2-carboxamide lies in its conversion into a diaryl urea derivative. By reacting the free amine of the intermediate with 4-chloro-3-(trifluoromethyl)phenyl isocyanate (CAS 327-78-6) [4], the final API (Regorafenib) is formed.
Mechanistic Causality: The resulting urea linkage is not merely a structural bridge; it acts as the primary hydrogen bond donor/acceptor pair that anchors the drug into the hinge region of target kinases. This effectively blocks the phosphorylation cascade responsible for tumor proliferation and angiogenesis.
Inhibition of VEGFR signaling pathway by the final API.
Analytical Characterization & Stability Profiling
Because this intermediate is a precursor to a life-saving oncology drug, its purity profile must be meticulously controlled. The compound is susceptible to hydrolytic and oxidative stress, making stability-indicating analytical methods mandatory [1].
Protocol 2: HPLC Purity Assessment
Step 1: Sample Preparation
-
Action: Dissolve 10 mg of the synthesized intermediate in 10 mL of HPLC-grade Acetonitrile to create a 1 mg/mL stock. Dilute to 0.1 mg/mL using the mobile phase.
-
Causality: Proper solvation prevents column precipitation and ensures a sharp, Gaussian peak shape.
Step 2: Chromatographic Separation
-
Action: Execute the run using the parameters outlined in the table below.
-
Validation Checkpoint: The main peak should elute with a resolution factor (Rs) > 2.0 from any adjacent impurity peaks (such as unreacted starting materials or degradation products).
| HPLC Parameter | Specification |
| Column | C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Ultrapure Water |
| Mobile Phase B | HPLC-Grade Acetonitrile |
| Elution Gradient | 10% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 254 nm (Optimal UV absorbance for the pyridine core) |
| Injection Volume | 10 µL |
Conclusion
The strategic design and synthesis of 4-(4-Amino-3-fluorophenoxy)pyridine derivatives represent a masterclass in rational drug development. By understanding the causality behind the fluorine substitution, the logic of the SNAr synthetic pathway, and the strict analytical requirements, researchers can reliably leverage this intermediate to develop next-generation multikinase inhibitors.
References
-
An In-depth Technical Guide on the Solubility and Stability of 4-(4-Aminophenoxy)pyridine-2-carboxamide , BenchChem. Available at: 1
-
Regorafenib synthesis , ChemicalBook. Available at:2
-
A practical and efficient method for synthesis of sorafenib and regorafenib , ResearchGate. Available at: 3
-
Cas 327-78-6, 4-Chloro-3-(trifluoromethyl)phenyl isocyanate , LookChem. Available at: 4
Sources
In-Depth Technical Guide: Discovery and Synthesis of Regorafenib Intermediates
Topic: Discovery and History of Regorafenib Intermediates Content Type: In-depth Technical Guide
Executive Summary
Regorafenib (Stivarga®), a multi-kinase inhibitor approved for metastatic colorectal cancer (mCRC) and gastrointestinal stromal tumors (GIST), represents a textbook case of rational drug design evolution.[1] Developed by Bayer, it is the fluoro-analog of Sorafenib (Nexavar®).[1] This guide analyzes the chemical lineage from Sorafenib to Regorafenib, detailing the specific synthetic intermediates that enable this transition.[1] It provides researchers with a rigorous examination of the Structure-Activity Relationship (SAR) logic, Retrosynthetic Analysis , and Process Chemistry protocols required to synthesize the core pharmacophore: 4-(4-amino-3-fluorophenoxy)-N-methylpyridine-2-carboxamide .[1]
Part 1: Discovery Logic & SAR Evolution
The "Fluoro-Switch" Strategy
The discovery of Regorafenib was driven by a medicinal chemistry campaign to optimize the metabolic stability and potency of the Sorafenib scaffold. Sorafenib is a diarylurea inhibitor targeting RAF, VEGFR, and PDGFR.[1]
-
The Modification: The introduction of a single fluorine atom at the C-3 position of the central phenyl ring (the phenoxy moiety).
-
Mechanistic Impact:
-
Metabolic Blockade: The C-3 position in Sorafenib is a site susceptible to oxidative metabolism (hydroxylation).[1] Fluorine, being bioisosteric to hydrogen but metabolically inert, blocks this site, prolonging the half-life.[1]
-
Conformational Locking: The high electronegativity of fluorine induces a dipole that influences the conformation of the diphenylurea, potentially favoring the bioactive "type II" kinase inhibitor binding mode (DFG-out conformation).[1]
-
Potency Shift: This minor structural change resulted in a distinct kinase profile, notably enhancing potency against TIE2 and VEGFR2 , which are critical for tumor angiogenesis.[1]
-
Comparative Structure Analysis
The following diagram illustrates the structural evolution and the critical "Fluoro-Switch" point.
Figure 1: The medicinal chemistry evolution from Sorafenib to Regorafenib via the strategic insertion of a fluorine atom.[1]
Part 2: Chemical Intermediates & Retrosynthesis[1]
The synthesis of Regorafenib relies on the convergence of three critical building blocks. A convergent synthesis strategy is preferred over a linear one to maximize yield and minimize impurity propagation.[1]
Key Intermediates[1][2][3][4]
-
Intermediate A (The Electrophile): 4-chloro-N-methylpyridine-2-carboxamide.[1][2]
-
Role: Provides the "head" of the molecule, interacting with the hinge region of the kinase.
-
-
Intermediate B (The Nucleophile): 4-amino-3-fluorophenol.[1][3]
-
Role: The central linker.[1] The fluorine atom here is the defining feature of Regorafenib.
-
-
Intermediate C (The Urea Source): 4-chloro-3-(trifluoromethyl)phenyl isocyanate.[1][4][5]
-
Role: Provides the hydrophobic "tail" that occupies the allosteric hydrophobic pocket.
-
Retrosynthetic Pathway
The most robust process route involves the initial coupling of Intermediate A and B to form the ether linkage, followed by urea formation with Intermediate C.
Figure 2: Retrosynthetic disconnection showing the convergent assembly of Regorafenib.[1]
Part 3: Technical Guide & Experimental Protocols
Synthesis of The Core Amine Intermediate
Target Compound: 4-(4-amino-3-fluorophenoxy)-N-methylpyridine-2-carboxamide.[1][2][3]
Reaction Type: Nucleophilic Aromatic Substitution (
Mechanistic Insight
This reaction utilizes the electron-deficient nature of the pyridine ring (activated by the 2-carboxamide group) to facilitate displacement of the 4-chloro group by the phenoxide anion.[1] The presence of the fluorine on the phenol (Intermediate B) slightly reduces the nucleophilicity of the phenoxide compared to the non-fluorinated analog (Sorafenib synthesis), often requiring slightly more vigorous conditions or stronger bases.[1]
Protocol 1: Preparation of 4-(4-amino-3-fluorophenoxy)-N-methylpyridine-2-carboxamide[1][2][6][7][8]
Reagents & Materials:
Step-by-Step Methodology:
-
Dissolution: Charge a reaction vessel with DMAc (10 volumes relative to pyridine substrate). Add 4-amino-3-fluorophenol (1.1 eq) and stir at room temperature under inert atmosphere (
). -
Base Activation: Slowly add Potassium tert-butoxide (1.2 eq). The reaction is exothermic; maintain temperature
.[1] Stir for 30 minutes to generate the potassium phenoxide salt in situ.-
Critical Control Point: Ensure complete deprotonation before adding the electrophile to prevent side reactions.[1]
-
-
Coupling: Add 4-chloro-N-methylpyridine-2-carboxamide (1.0 eq) to the mixture.
-
Heating: Heat the reaction mixture to 80–100°C and hold for 4–6 hours. Monitor reaction progress via HPLC (Target: <1% unreacted chloride).
-
Quenching & Isolation: Cool the mixture to 20°C. Slowly add water (antisolvent) to precipitate the product.
-
Purification: Filter the resulting solid. Wash the cake with water to remove inorganic salts (KCl) and excess base.[1] Dry under vacuum at 50°C.[1]
Expected Yield: 85–90% Appearance: Brown to off-white solid.[1]
Synthesis of Regorafenib (Urea Formation)
Reaction Type: Isocyanate Addition.[1]
Mechanistic Insight
The aniline nitrogen of the intermediate attacks the electrophilic carbon of the isocyanate. This reaction is rapid and typically requires no catalyst.[1] The challenge is "Impurity A" (unreacted amine) which is genotoxic; therefore, the reaction is often driven to completion using a slight excess of isocyanate.[1]
Protocol 2: Final Coupling to Regorafenib[1]
Reagents & Materials:
-
Amine Intermediate (from Protocol 1) (1.0 eq)[1]
-
4-chloro-3-(trifluoromethyl)phenyl isocyanate (1.05 eq)[1]
Step-by-Step Methodology:
-
Slurry Formation: Suspend the Amine Intermediate in Acetone (5-7 volumes).
-
Addition: Add a solution of 4-chloro-3-(trifluoromethyl)phenyl isocyanate (1.05 eq) in Acetone dropwise at room temperature.
-
Reaction: The product (Regorafenib) is less soluble than the starting materials and will begin to crystallize/precipitate.[1] Stir at ambient temperature for 2–4 hours.
-
Completion: Check HPLC. If unreacted amine >0.1%, add small aliquot (0.05 eq) of isocyanate.[1]
-
Isolation: Filter the white precipitate.
-
Polymorph Control (Critical): Regorafenib exists in multiple polymorphs. To ensure the thermodynamically stable form (often monohydrate or specific anhydrate depending on patent claims), the crude solid is often re-slurried or recrystallized from a specific solvent system (e.g., Acetone/Water).[1]
Data Summary Table
| Parameter | Specification | Notes |
| Reaction Temp | 20–25°C | Avoid high heat to prevent isocyanate degradation.[1] |
| Stoichiometry | 1.0 : 1.05 (Amine:Isocyanate) | Slight excess ensures consumption of genotoxic amine.[1] |
| Yield | >90% | High atom economy reaction.[1] |
| Purity Target | >99.5% | Critical for pharmaceutical grade. |
Visualizing the Process Flow
The following diagram details the flow of materials and critical control points (CCPs) in the synthesis.
Figure 3: Process chemistry workflow for the commercial synthesis of Regorafenib.
References
-
Wilhelm, S. M., et al. (2011).[1] Regorafenib (BAY 73-4506): A new oral multikinase inhibitor of angiogenic, stromal and oncogenic receptor tyrosine kinases with potent preclinical antitumor activity.[1] International Journal of Cancer.[1][10] Link[1]
-
Bayer Intellectual Property GmbH. (2016).[1] Process for the preparation of Regorafenib.[1][10][11] US Patent US9518020B2.[1] Link
-
Dumas, J., et al. (2000).[1] Synthesis and pharmacological characterization of a potent, orally active inhibitor of p38 MAP kinase.[1] Bioorganic & Medicinal Chemistry Letters.[1] (Foundational chemistry for diarylureas).[1]
-
BenchChem. (2025).[1][4] An In-depth Technical Guide to 4-(4-Aminophenoxy)pyridine-2-carboxamide.Link[1]
-
National Cancer Institute. Regorafenib - Cancer Drug Information.[1]Link[1]
Sources
- 1. Regorafenib - Wikipedia [en.wikipedia.org]
- 2. 4-(4-AMINO-3-FLUOROPHENOXY)-N-METHYLPICOLINAMIDE | 757251-39-1 [chemicalbook.com]
- 3. apicule.com [apicule.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. US9518020B2 - Process for Regorafenib - Google Patents [patents.google.com]
- 6. WO2016005874A1 - Process for the preparation of regorafenib and its crystalline forms - Google Patents [patents.google.com]
- 7. US20100173953A1 - 4-[4-(amino)-3-fluorophenoxy]-N-methylpyridine-2-carboxamide monohydrate - Google Patents [patents.google.com]
- 8. US9790185B2 - Process for the preparation of regorafenib and its crystalline forms - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. CN114920689A - Preparation method of regorafenib intermediate - Google Patents [patents.google.com]
An In-Depth Technical Guide to 4-(4-Amino-3-fluorophenoxy)-N-methylpyridine-2-carboxamide: A Key Intermediate in Modern Oncology
For the attention of researchers, scientists, and drug development professionals, this guide provides a comprehensive technical overview of the physical and chemical properties of 4-(4-Amino-3-fluorophenoxy)-N-methylpyridine-2-carboxamide, a pivotal building block in the synthesis of multi-kinase inhibitors.
Executive Summary
4-(4-Amino-3-fluorophenoxy)-N-methylpyridine-2-carboxamide, a compound of significant interest in medicinal chemistry, serves as a critical intermediate in the synthesis of the anticancer drug Regorafenib.[1] This guide delves into the core physicochemical properties, synthesis, and analytical methodologies pertinent to this molecule, offering a foundational resource for its application in research and development. The strategic placement of the fluoro and amino groups on the phenoxy ring, coupled with the pyridyl ether linkage, imparts unique electronic and conformational characteristics that are instrumental in its role as a precursor to targeted cancer therapies.
Molecular Identification and Structure
The unambiguous identification of 4-(4-Amino-3-fluorophenoxy)-N-methylpyridine-2-carboxamide is fundamental for its use in regulated pharmaceutical manufacturing.
Chemical Structure:
Caption: Molecular Structure of 4-(4-Amino-3-fluorophenoxy)-N-methylpyridine-2-carboxamide.
Key Identifiers:
| Identifier | Value | Source(s) |
| CAS Number | 757251-39-1 | [1][2] |
| Molecular Formula | C₁₃H₁₂FN₃O₂ | [1][2] |
| Molecular Weight | 261.25 g/mol | [1][2] |
| IUPAC Name | 4-(4-amino-3-fluorophenoxy)-N-methylpyridine-2-carboxamide | [2] |
| Synonyms | 4-(4-Amino-3-fluorophenoxy)-N-methylpicolinamide, Regorafenib EP Impurity A | [1] |
| InChI | InChI=1S/C13H12FN3O2/c1-16-13(18)12-7-9(4-5-17-12)19-8-2-3-11(15)10(14)6-8/h2-7H,15H2,1H3,(H,16,18) | [2] |
| SMILES | CNC(=O)C1=NC=CC(=C1)OC2=CC(=C(C=C2)N)F | [2] |
Physicochemical Properties
A thorough understanding of the physicochemical properties is essential for process development, formulation, and quality control.
Table of Physical and Chemical Properties:
| Property | Value | Source(s) |
| Appearance | Brown or purple solid | [3] |
| Melting Point | 141.5-142.5 °C | [4] |
| Boiling Point (Predicted) | 459.8 °C at 760 mmHg | [5] |
| Solubility | Sparingly soluble in DMSO and slightly soluble in Chloroform and Methanol. | [4] |
| pKa (Predicted) | 13.92 ± 0.46 | [5] |
| LogP (Predicted) | 2.97560 | [6] |
| Density (Predicted) | 1.385 g/cm³ | [6] |
Synthesis and Manufacturing
The synthesis of 4-(4-Amino-3-fluorophenoxy)-N-methylpyridine-2-carboxamide is a multi-step process that requires careful control of reaction conditions to ensure high purity and yield. A common synthetic route involves the nucleophilic aromatic substitution (SNAr) reaction between 4-amino-3-fluorophenol and a suitable 4-halopyridine derivative.
Generalized Synthetic Workflow:
Caption: Reaction of the intermediate to form Regorafenib.
The terminal primary amine of 4-(4-Amino-3-fluorophenoxy)-N-methylpyridine-2-carboxamide serves as the nucleophile in a reaction with 4-chloro-3-(trifluoromethyl)phenyl isocyanate to form the urea linkage that is characteristic of Regorafenib.
Analytical Characterization
The identity and purity of 4-(4-Amino-3-fluorophenoxy)-N-methylpyridine-2-carboxamide are typically confirmed using a combination of chromatographic and spectroscopic techniques.
-
High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for assessing the purity of the compound and for monitoring the progress of the synthesis. A reversed-phase column with a suitable mobile phase (e.g., a gradient of acetonitrile and water with a modifier like formic acid or trifluoroacetic acid) is commonly employed. [4]* Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure. The spectra will show characteristic signals for the aromatic protons and carbons of the pyridine and fluorophenoxy rings, as well as the methyl and amide protons.
-
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound. The exact mass can be determined using high-resolution mass spectrometry (HRMS).
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of key functional groups, such as the N-H stretches of the primary amine and the amide, the C=O stretch of the amide, and the C-F and C-O-C stretches.
Safety and Handling
Appropriate safety precautions must be observed when handling 4-(4-Amino-3-fluorophenoxy)-N-methylpyridine-2-carboxamide.
GHS Hazard Information:
Based on available data, this compound is classified with the following hazards:
-
Acute toxicity, oral (Category 4), H302: Harmful if swallowed. [2]* Skin irritation (Category 2), H315: Causes skin irritation. [2]* Serious eye irritation (Category 2), H319: Causes serious eye irritation. [2] Recommended Handling Procedures:
-
Use in a well-ventilated area, preferably in a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
In case of contact, wash the affected area thoroughly with soap and water. If in eyes, rinse cautiously with water for several minutes.
-
Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Conclusion
4-(4-Amino-3-fluorophenoxy)-N-methylpyridine-2-carboxamide is a molecule of high strategic importance in the pharmaceutical industry, particularly in the field of oncology. Its well-defined physicochemical properties and established synthetic routes make it a reliable building block for the production of Regorafenib. This guide has provided a comprehensive technical overview to support researchers and developers in their work with this key intermediate.
References
-
PubChem. 4-(4-Amino-3-fluorophenoxy)-N-methylpyridine-2-carboxamide. Available from: [Link]
-
LookChem. Cas 757251-39-1, 4-(4-AMINO-3-FLUOROPHENOXY)-N-METHYLPICOLINAMIDE. Available from: [Link]
-
Apicule. 4-(4-Amino-3-fluorophenoxy)-N-methylpyridine-2-carboxamide (CAS No: 757251-39-1) API Intermediate Manufacturers. Available from: [Link]
-
Watson International. 4-(4-Amino-3-fluorophenoxy)-N-methylpyridine-2-carboxamide CAS 757251-39-1. Available from: [Link]
Sources
- 1. apicule.com [apicule.com]
- 2. 4-(4-Amino-3-fluorophenoxy)-N-methylpyridine-2-carboxamide | C13H12FN3O2 | CID 46835219 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. watson-int.com [watson-int.com]
- 4. 4-(4-AMINO-3-FLUOROPHENOXY)-N-METHYLPICOLINAMIDE | 757251-39-1 [chemicalbook.com]
- 5. lookchem.com [lookchem.com]
- 6. echemi.com [echemi.com]
Technical Whitepaper: Molecular Characterization and Application of the 4-(4-Amino-3-fluorophenoxy)pyridine Scaffold
Executive Summary
The 4-(4-Amino-3-fluorophenoxy)pyridine structural motif is a highly privileged scaffold in modern medicinal chemistry, serving as the critical pharmacophoric core for several FDA-approved multi-kinase inhibitors (e.g., Regorafenib). This whitepaper provides an in-depth technical analysis of its molecular specifications, physicochemical properties, synthetic methodologies, and analytical validation protocols. Designed for drug development professionals, this guide bridges fundamental chemical data with field-proven laboratory workflows.
Core Molecular Specifications
While the base scaffold defines the fundamental chemical space, pharmaceutical applications almost exclusively utilize its functionalized derivatives—specifically those bearing a carboxamide group at the 2-position of the pyridine ring[1],. Understanding the exact molecular weight and formula of both the base structure and its primary derivatives is essential for accurate mass spectrometry and stoichiometric calculations.
Table 1: Physicochemical Properties of the Scaffold and Key Derivatives
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Primary Pharmaceutical Role |
| 4-(4-Amino-3-fluorophenoxy)pyridine (Base Scaffold) | N/A | C₁₁H₉FN₂O | 204.20 g/mol | Foundational core structure[2]. |
| 4-(4-Amino-3-fluorophenoxy)pyridine-2-carboxamide | 757251-54-0 | C₁₂H₁₀FN₃O₂ | 247.23 g/mol | Key synthetic intermediate[1]. |
| 4-(4-Amino-3-fluorophenoxy)-N-methylpyridine-2-carboxamide | 757251-39-1 | C₁₃H₁₂FN₃O₂ | 261.25 g/mol | Direct precursor/degradant of Regorafenib[3],. |
| Regorafenib Impurity C | 1855006-12-0 | C₂₁H₁₈FN₅O₃ | 407.40 g/mol | Known related substance in API manufacturing[4]. |
Note: The solubility and chemical stability of these heterocyclic compounds are paramount; they generally exhibit low aqueous solubility and require careful formulation to prevent degradation under hydrolytic stress[5].
Synthetic Methodology: Nucleophilic Aromatic Substitution (SNAr)
The construction of the diaryl ether linkage is the most critical step in synthesizing this scaffold. The following protocol leverages a Nucleophilic Aromatic Substitution (SNAr) pathway, optimized for high yield and purity.
Experimental Protocol: SNAr Synthesis
-
Reagent Preparation : Under an inert argon atmosphere, charge a dry round-bottom flask with 1.0 equivalent of 4-amino-3-fluorophenol and 1.2 equivalents of Potassium tert-butoxide (KOtBu).
-
Deprotonation : Add anhydrous Dimethyl Sulfoxide (DMSO) to achieve a 0.5 M concentration. Stir at room temperature for 30 minutes.
-
Causality: KOtBu selectively deprotonates the phenolic hydroxyl group over the aniline amine due to the lower pKa of the phenol, creating a highly reactive phenoxide nucleophile. DMSO, a polar aprotic solvent, leaves the phenoxide unsolvated and highly reactive by selectively solvating the potassium cation.
-
-
Electrophile Addition : Slowly add 1.0 equivalent of the chosen 4-chloropyridine derivative (e.g., 4-chloro-N-methylpyridine-2-carboxamide).
-
Reaction Execution : Heat the mixture to 80°C for 12 hours. Monitor via TLC or LC-MS until the starting phenol is consumed.
-
Workup & Purification : Quench the reaction by pouring the mixture into ice-cold water to precipitate the product. Filter the crude solid, wash extensively with water to remove DMSO and inorganic salts, and recrystallize from ethanol.
-
Self-Validating System: The protocol is considered successful and validated if the isolated yield is >75% and HPLC purity exceeds 98%, confirming the complete absence of the unreacted 4-chloropyridine electrophile.
-
Figure 1: SNAr synthetic workflow for the 4-(4-Amino-3-fluorophenoxy)pyridine scaffold.
Analytical Validation: LC-MS Molecular Weight Verification
To verify the exact molecular formula and weight of the synthesized scaffold, Liquid Chromatography-Mass Spectrometry (LC-MS) is the industry standard.
Experimental Protocol: LC-MS Analysis
-
Sample Preparation : Dissolve 1 mg of the synthesized derivative in 1 mL of LC-MS grade Methanol. Dilute to a working concentration of 10 µg/mL using a 50:50 Water:Acetonitrile mixture.
-
Chromatographic Separation : Inject 2 µL onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size). Use a mobile phase gradient of Solvent A (Water + 0.1% Formic Acid) and Solvent B (Acetonitrile + 0.1% Formic Acid).
-
Causality: Formic acid acts as an ion-pairing agent and ensures the basic pyridine nitrogen remains protonated. This prevents peak tailing on the silica-based stationary phase and drastically enhances ionization efficiency in the mass spectrometer.
-
-
Mass Spectrometry : Operate the mass spectrometer in Electrospray Ionization positive mode (ESI+). Set the capillary voltage to 3.0 kV and desolvation temperature to 350°C.
-
System Suitability (Self-Validation) : Before analyzing the sample, run a blank injection followed by a known standard (e.g., caffeine). The analytical system is validated only if the standard peak shows a signal-to-noise ratio (S/N) > 100, peak tailing factor < 1.5, and mass accuracy within ±5 ppm.
-
Data Acquisition : Extract the ion chromatogram for the expected [M+H]⁺ mass. For the base scaffold (C₁₁H₉FN₂O), the target m/z is 205.20 . For the N-methyl derivative (C₁₃H₁₂FN₃O₂), the target m/z is 262.25 .
Pharmacological Relevance in Drug Development
The 4-(4-Amino-3-fluorophenoxy)pyridine core is not merely a structural curiosity; it is the binding linchpin for inhibitors targeting Receptor Tyrosine Kinases (RTKs) such as VEGFR and PDGFR, as well as intracellular kinases like RAF[3]. The pyridine nitrogen forms a critical hydrogen bond with the hinge region of the kinase ATP-binding pocket, while the fluorophenoxy group occupies the hydrophobic pocket, locking the kinase in an inactive conformation.
Figure 2: Multi-kinase inhibition pathway targeted by derivatives of the pyridine scaffold.
References
- Source: google.
-
Regorafenib - Impurity C : CAS No.1855006-12-0 - Omsynth Lifesciences Source: omsynth.com URL:[Link]
Sources
Biological Activity and Pharmacological Profiling of 4-(4-Amino-3-fluorophenoxy)pyridine Derivatives
A Comprehensive Technical Guide on Multikinase Inhibition, Structural Causality, and Experimental Validation
Executive Summary
In the landscape of targeted oncology, the discovery and optimization of privileged chemical scaffolds have driven the development of highly effective therapeutics. Among these, the 4-(4-amino-3-fluorophenoxy)pyridine motif has emerged as a cornerstone pharmacophore in the design of Type II multikinase inhibitors. Serving as the structural backbone for FDA-approved drugs such as 1[1], this scaffold exhibits a pleiotropic pharmacological profile. It simultaneously disrupts tumor angiogenesis, modulates the tumor microenvironment (stroma), and directly inhibits oncogenic driver kinases[2].
This whitepaper provides an in-depth technical analysis of the structural causality behind this scaffold's efficacy, summarizes its quantitative biological activity, and outlines field-proven, self-validating experimental protocols for evaluating its derivatives.
Structural Biology & Pharmacophore Causality
The potency of 4-(4-amino-3-fluorophenoxy)pyridine derivatives is not coincidental; it is the result of precise rational drug design aimed at the inactive "DFG-out" conformation of receptor tyrosine kinases (RTKs). Understanding the causality behind each functional group is critical for drug development professionals.
-
The Pyridine-2-carboxamide Core (Hinge Binder): This moiety acts as the primary anchor within the ATP-binding pocket. The nitrogen of the pyridine ring and the adjacent carboxamide group form critical bidentate hydrogen bonds with the backbone residues of the kinase hinge region (e.g., Cys919 in VEGFR2).
-
The Phenoxy Ether Linker: The ether oxygen provides the exact dihedral angle and conformational flexibility required for the molecule to twist out of the hinge region and project its hydrophobic tail into the deep allosteric pocket, which is only accessible in the DFG-out state.
-
The 3-Fluoro Substitution (The Causal Differentiator): The strategic addition of a fluorine atom ortho to the amine linkage (compared to non-fluorinated analogs like sorafenib) serves three distinct causal functions:
-
Metabolic Stability: Fluorine blocks rapid oxidative metabolism (e.g., by hepatic CYP450 enzymes) at the electron-rich aromatic ring, significantly prolonging the pharmacokinetic half-life.
-
pKa Modulation: Being highly electronegative, fluorine lowers the pKa of the adjacent amine/urea nitrogen. This electronic modulation optimizes the hydrogen-bonding strength with the conserved glutamate residue (e.g., Glu885 in VEGFR2) located in the αC-helix.
-
Hydrophobic Packing: The fluorine atom engages in favorable multipolar interactions within the hydrophobic pocket, enhancing binding affinity and residence time[1].
-
Primary Biological Activities & Pathway Modulation
Derivatives of this scaffold are classified as broad-spectrum multikinase inhibitors. Rather than acting as highly selective "magic bullets," they function as "network drugs," collapsing the tumor ecosystem by targeting multiple parallel pathways[3].
-
Anti-Angiogenesis: By potently inhibiting VEGFR1, VEGFR2, VEGFR3, and TIE2, these compounds choke off the tumor's blood supply and prevent the formation of new lymphatic vessels, thereby reducing metastatic potential[1].
-
Stromal Modulation: Inhibition of PDGFR-β and FGFR1 disrupts the tumor microenvironment. This prevents the activation of cancer-associated fibroblasts (CAFs) and halts extracellular matrix remodeling, which otherwise acts as a physical barrier to immune cell infiltration[4].
-
Oncogenic Driver Inhibition: Direct antagonism of mutant kinases such as BRAF (V600E), c-KIT, and RET halts intrinsic tumor cell proliferation and survival signaling[1].
Diagram 1: RTK signaling pathway modulation by 4-(4-Amino-3-fluorophenoxy)pyridine derivatives.
Quantitative Activity Profile
The table below summarizes the in vitro biochemical IC₅₀ values for the primary clinical derivative of this scaffold (Regorafenib), demonstrating its potent sub-micromolar activity across a diverse panel of kinases[2],[4].
| Target Kinase | IC₅₀ (nM) | Primary Biological Function |
| RET | 1.5 | Oncogenic Driver |
| VEGFR2 | 4.2 | Angiogenesis |
| c-KIT | 7.0 | Oncogenic Driver |
| VEGFR1 | 13.0 | Angiogenesis |
| BRAF (V600E) | 19.0 | Intracellular Signaling |
| PDGFR-β | 22.0 | Stromal Support |
| BRAF (WT) | 28.0 | Intracellular Signaling |
| VEGFR3 | 46.0 | Lymphangiogenesis |
| FGFR1 | 202.0 | Stromal Support |
| TIE2 | 311.0 | Vascular Maturation |
Experimental Methodologies & Self-Validating Protocols
To rigorously validate the biological activity of newly synthesized 4-(4-amino-3-fluorophenoxy)pyridine derivatives, researchers must employ self-validating assay systems. The following protocols integrate internal controls and orthogonal readouts to eliminate false positives (e.g., pan-assay interference compounds).
Protocol A: TR-FRET Biochemical Kinase Assay (IC₅₀ Determination)
Causality Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized over standard colorimetric assays because the time-resolved nature eliminates background auto-fluorescence generated by the test compounds themselves, ensuring high-fidelity data.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Causality: Mg²⁺ is essential for ATP coordination, while Brij-35 (a non-ionic detergent) prevents non-specific adsorption of the highly hydrophobic derivatives to the microplate walls.
-
Compound Serial Dilution: Dilute the test derivative in 100% DMSO, then transfer to a 384-well assay plate to achieve a final DMSO concentration of ≤1%. Causality: DMSO concentrations exceeding 1% can denature the kinase, skewing the IC₅₀ results.
-
Enzyme-Substrate Incubation: Add the recombinant kinase (e.g., VEGFR2) and a biotinylated peptide substrate. Incubate for 15 minutes at room temperature to allow the inhibitor to bind the DFG-out conformation.
-
Reaction Initiation: Add ATP at a concentration strictly equivalent to the enzyme's Michaelis constant (
). Causality: Testing at the ensures the assay remains highly sensitive to competitive Type II inhibitors. -
Termination & Detection: After 60 minutes, add EDTA (to chelate Mg²⁺ and halt the kinase reaction). Simultaneously, add a Europium-labeled anti-phospho antibody and Streptavidin-APC.
-
Data Acquisition: Measure the FRET signal (Emission ratio at 665 nm / 615 nm). Calculate the IC₅₀ using a 4-parameter logistic non-linear regression model.
Protocol B: HUVEC Tube Formation Assay (Orthogonal Cellular Validation)
Causality Rationale: Biochemical potency does not guarantee cellular efficacy due to variable membrane permeability and efflux pump dynamics. This orthogonal assay validates the anti-angiogenic phenotype in vitro.
Step-by-Step Methodology:
-
Matrix Preparation: Coat a 96-well plate with 50 µL of Matrigel per well and polymerize at 37°C for 30 minutes. Causality: Matrigel mimics the extracellular matrix, providing the necessary 3D structural cues for endothelial cell differentiation.
-
Cell Seeding: Seed Human Umbilical Vein Endothelial Cells (HUVECs) at 1.5 × 10⁴ cells/well in basal medium supplemented with VEGF (50 ng/mL) to stimulate tube formation.
-
Compound Treatment: Co-incubate with the derivative at varying concentrations (e.g., 10 nM, 100 nM, 1 µM). Include a vehicle control (0.1% DMSO) and a positive reference control (e.g., Sorafenib).
-
Incubation & Imaging: Incubate for 16 hours at 37°C. Image the wells using phase-contrast microscopy.
-
Quantification: Utilize automated image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin) to quantify the number of nodes, meshes, and total tube length.
Diagram 2: Self-validating experimental workflow for kinase inhibitor screening.
Conclusion
The 4-(4-amino-3-fluorophenoxy)pyridine scaffold represents a triumph of structure-based drug design. By leveraging specific steric and electronic interactions—most notably through the strategic placement of a fluorine atom—this pharmacophore achieves potent, broad-spectrum inhibition of the RTK networks that drive tumor growth and survival. For drug development professionals, mastering the structural causality and rigorous experimental validation of these derivatives remains essential for the next generation of targeted oncology therapeutics.
References
-
Regorafenib monohydrate - Tyrosine Kinase Inhibitor. APExBIO. 2
-
Evolution of regorafenib from bench to bedside in colorectal cancer: Is it an attractive option or merely a “me too” drug? PMC (NIH). 1
-
Regorafenib Monohydrate | VEGFR | PDGFR | c-Kit | c-RET. TargetMol. 4
-
Regorafenib (BAY 73-4506) | Multi-kinase Inhibitor. MedChemExpress. 3
Sources
- 1. Evolution of regorafenib from bench to bedside in colorectal cancer: Is it an attractive option or merely a “me too” drug? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Regorafenib monohydrate | VEGFR | PDGFR | c-Kit | c-RET | TargetMol [targetmol.com]
Methodological & Application
Application Note: High-Yield Synthesis and Purification of Regorafenib
Target Audience: Researchers, Process Chemists, and Drug Development Professionals Process Focus: Final-stage urea bond formation and API crystallization
(Note: The specific pyridine precursor utilized in this final coupling step is 4-(4-amino-3-fluorophenoxy)-N-methylpyridine-2-carboxamide, which provides the necessary functionalization for the final Active Pharmaceutical Ingredient).
Executive Summary & Mechanistic Rationale
Regorafenib is a potent oral multikinase inhibitor designed to target tumor angiogenesis, oncogenesis, and the tumor microenvironment by inhibiting receptor tyrosine kinases (RTKs) such as VEGFR1-3, PDGFR, FGFR, KIT, RET, and BRAF[1],[2]. The critical final step in the synthesis of Regorafenib is the formation of a central diaryl urea linkage. This is achieved via the nucleophilic addition of the primary amine group of 4-(4-amino-3-fluorophenoxy)-N-methylpyridine-2-carboxamide to the highly electrophilic isocyanate carbon of 4-chloro-3-(trifluoromethyl)phenyl isocyanate[3],[4].
Causality in Reaction Design: The electron-withdrawing fluorine atom on the phenoxy ring slightly attenuates the nucleophilicity of the amine. However, the extreme electrophilicity of the isocyanate group compensates for this, allowing the reaction to proceed efficiently under mild thermal conditions (15–30 °C)[5],[4].
Strict anhydrous conditions are non-negotiable. Trace moisture will hydrolyze the isocyanate reagent into its corresponding aniline, which will subsequently react with another isocyanate molecule to form a symmetric urea byproduct (1,3-bis(4-chloro-3-(trifluoromethyl)phenyl)urea)[6]. This byproduct is structurally similar to the API and notoriously difficult to purge during crystallization. Furthermore, temperature control is vital; exceeding 45 °C promotes the formation of biuret impurities via secondary attacks on the newly formed urea bond.
Pathway Visualization
Fig 1. Regorafenib mechanism of action inhibiting RTKs and downstream signaling.
Experimental Methodology: A Self-Validating Protocol
This protocol is engineered as a self-validating system . Rather than relying on rigid, time-based completion markers, the reaction progress is strictly governed by In-Process Control (IPC) via LC-MS. The starting amine is classified as a potential genotoxic impurity (GTI)[5],[7]. The protocol self-validates completion only when the amine concentration falls below a critical safety threshold, ensuring both regulatory compliance and maximum yield[4].
Materials & Reagents
-
Precursor: 4-(4-amino-3-fluorophenoxy)-N-methylpyridine-2-carboxamide (Purity >99.0%, Moisture <0.05%)
-
Reagent: 4-chloro-3-(trifluoromethyl)phenyl isocyanate (CAS: 327-78-6)[8]
-
Solvent: Anhydrous Tetrahydrofuran (THF) or Ethyl Acetate (KF < 0.05%)
Step-by-Step Synthesis Workflow
-
System Preparation: Purge a dry, jacketed glass reactor with inert nitrogen gas for 15 minutes to establish a moisture-free environment.
-
Dissolution: Charge the reactor with 4-(4-amino-3-fluorophenoxy)-N-methylpyridine-2-carboxamide (1.0 equivalent) and anhydrous THF (10 volumes). Stir at 200 rpm until complete dissolution is achieved[5].
-
Reagent Addition: Prepare a solution of 4-chloro-3-(trifluoromethyl)phenyl isocyanate (1.05 equivalents) in anhydrous THF (3 volumes). Add this solution dropwise to the reactor over 30–45 minutes. Critical: Maintain the internal temperature strictly between 15 °C and 30 °C to prevent exothermic degradation[5],[4].
-
Reaction & Self-Validation: Stir the reaction mixture at 30 °C. After 2 hours, initiate hourly LC-MS sampling. The protocol self-validates completion only when the residual 4-(4-amino-3-fluorophenoxy)-N-methylpyridine-2-carboxamide is ≤ 50 ppm [4]. (Typical completion time is 2 to 12 hours depending on scale).
-
Quenching & Concentration: Once validated, concentrate the reaction mass under reduced pressure (40 °C, <100 mbar). Co-distill with acetone (2 × 2 volumes) to remove residual THF[4].
-
Crystallization: Dissolve the concentrated mass in acetone at 55 °C. Gradually add n-heptane as an anti-solvent to induce crystallization. Cool the suspension to 0–5 °C and age for 2 hours[5],[3].
-
Isolation: Filter the crystalline solid, wash with cold n-heptane, and dry under vacuum at 40 °C to afford Regorafenib (Anhydrous Form I)[3],[4].
Process Visualization
Fig 2. Step-by-step experimental workflow for Regorafenib synthesis and purification.
Quantitative Data & Solvent Optimization
The choice of solvent significantly impacts reaction kinetics, impurity profiles, and the polymorphic form of the final API. The table below summarizes comparative data based on established synthetic routes[5],[8],[4].
| Solvent System | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (HPLC) | Process Notes |
| Tetrahydrofuran (THF) | 15 - 30 | 2 - 12 | 73.5 - 88.0 | > 99.4% | Optimal solubility; requires co-distillation for solvent swap. |
| Ethyl Acetate | 20 - 45 | 1.5 - 4 | 96.8 | 99.9% | Fast kinetics; direct crystallization possible upon cooling. |
| Toluene | 20 | 72 | ~ 70.0 | > 98.0% | Sluggish reaction due to poor solubility; high specificity. |
Quality Control & Analytical Validation
To ensure the trustworthiness of the final API, the following analytical validations must be performed:
-
LC-MS (In-Process): Essential for the self-validating IPC to track the genotoxic precursor (Formula 1 compound) to < 50 ppm[5],[4],[7].
-
HPLC-UV (Release): Used for final purity assessment. The primary impurity to monitor is the symmetric urea byproduct (Impurity I), which must be strictly < 0.1%[7].
-
PXRD (Solid State): Powder X-Ray Diffraction is utilized to confirm the crystalline polymorphic form. Anhydrous Form I exhibits characteristic diffraction angle values at 7.2, 8.6, 11.5, and 12.0° 2θ[9].
References
1.[1]1 - PubMed / Mol Divers. 2.[2]2 - Google Patents 3.[3]3 - Google Patents 4.[4]4 - Ambeed 5.[5]5 - Google Patents 6.[6] 6 - LookChem 7.[8]8 - LookChem 8.[7]7 - Google Patents 9.[9]9 - Google Patents
Sources
- 1. A patent review on efficient strategies for the total synthesis of pazopanib, regorafenib and lenvatinib as novel anti-angiogenesis receptor tyrosine kinase inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. WO2016005874A1 - Process for the preparation of regorafenib and its crystalline forms - Google Patents [patents.google.com]
- 3. WO2015011659A1 - Crystalline polymorphic forms of regorafenib and processes for the preparation of polymorph i of regorafenib - Google Patents [patents.google.com]
- 4. 327-78-6 | 4-Chloro-3-(trifluoromethyl)phenyl isocyanate | Fluorinated Building Blocks | Ambeed.com [ambeed.com]
- 5. CN114920689A - Preparation method of regorafenib intermediate - Google Patents [patents.google.com]
- 6. lookchem.com [lookchem.com]
- 7. CN114920689A - Preparation method of regorafenib intermediate - Google Patents [patents.google.com]
- 8. lookchem.com [lookchem.com]
- 9. US9790185B2 - Process for the preparation of regorafenib and its crystalline forms - Google Patents [patents.google.com]
4-(4-Amino-3-fluorophenoxy)-N-methylpicolinamide experimental protocol
Application Note: 4-(4-Amino-3-fluorophenoxy)-N-methylpicolinamide
A Versatile Intermediate for Multi-Kinase Inhibitors and a Scaffold for Novel Drug Discovery
Abstract
This document provides a comprehensive technical guide on 4-(4-Amino-3-fluorophenoxy)-N-methylpicolinamide (CAS 757251-39-1), a pivotal chemical entity in modern oncology drug development. Initially recognized as a key intermediate in the synthesis of the multi-kinase inhibitor Regorafenib, this molecule's structural backbone—the 4-aminophenoxy picolinamide scaffold—is now a subject of intense research for the development of novel targeted therapies. This guide details the compound's physicochemical properties, provides a robust synthesis protocol, and outlines its application as a foundational scaffold for developing next-generation kinase inhibitors, with a particular focus on targeting the c-MET signaling pathway. The protocols provided are designed for researchers in medicinal chemistry and cancer biology, offering detailed methodologies for synthesis, characterization, and biological evaluation.
Introduction and Strategic Importance
4-(4-Amino-3-fluorophenoxy)-N-methylpicolinamide is an aromatic ether and pyridinecarboxamide derivative.[1] Its primary and most well-documented application is serving as a late-stage intermediate in the manufacturing of Regorafenib, a potent oral multi-kinase inhibitor used in the treatment of various cancers.[2][3] Beyond this established role, the core structure of this compound is of significant interest in medicinal chemistry. The 4-(4-aminophenoxy)pyridinamide framework has been identified as a promising scaffold for designing novel kinase inhibitors.[4] Dysregulation of receptor tyrosine kinases (RTKs) is a hallmark of many cancers, and the c-MET (mesenchymal-epithelial transition factor) receptor is a particularly critical target.[5][6] Aberrant c-MET signaling promotes tumor growth, invasion, and metastasis, making it a high-value target for therapeutic intervention.[7][8] Derivatives of the 4-(4-aminophenoxy)picolinamide scaffold have demonstrated potent inhibitory activity against the c-MET kinase, highlighting the potential of this chemical class to yield new anticancer agents.[4]
This guide provides the necessary protocols to synthesize, characterize, and utilize this compound as a building block for further drug discovery efforts.
Physicochemical Properties and Analytical Characterization
Accurate characterization of the starting material is fundamental to any successful synthesis or screening campaign. The key properties of 4-(4-Amino-3-fluorophenoxy)-N-methylpicolinamide are summarized below.
| Property | Value | Reference |
| CAS Number | 757251-39-1 | [1][2][3] |
| Molecular Formula | C₁₃H₁₂FN₃O₂ | [1][2] |
| Molecular Weight | 261.25 g/mol | [1][3] |
| Appearance | White to yellow powder or crystals | [2] |
| Melting Point | 141.5 - 143.0 °C | [2][3] |
| Solubility | Sparingly soluble in DMSO and Methanol; Slightly soluble in Chloroform | [3] |
| Storage | Room Temperature, sealed in dry, dark place | [3] |
Protocol 2.1: Full Analytical Characterization
Objective: To confirm the identity, purity, and structural integrity of synthesized or procured 4-(4-Amino-3-fluorophenoxy)-N-methylpicolinamide.
A. Purity Determination by High-Performance Liquid Chromatography (HPLC)
-
System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% trifluoroacetic acid or formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of mobile phase.
-
Analysis: Inject 10 µL and analyze the chromatogram. The purity should be ≥98% for use in subsequent reactions or biological assays.[2]
B. Structural Confirmation by NMR Spectroscopy
-
¹H NMR: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The resulting spectrum should be consistent with the expected aromatic, amine, and methyl protons of the structure.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum to confirm the number and type of carbon atoms.
-
¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum to confirm the presence of the single fluorine atom.
C. Molecular Weight Verification by Mass Spectrometry (MS)
-
Technique: Electrospray Ionization (ESI) is recommended.
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent like methanol or acetonitrile.
-
Analysis: Infuse the sample into the mass spectrometer. The observed mass for the protonated molecule [M+H]⁺ should correspond to the calculated exact mass (262.0986).
Synthesis Protocol
The synthesis of 4-(4-Amino-3-fluorophenoxy)-N-methylpicolinamide is typically achieved via a nucleophilic aromatic substitution reaction. The following protocol is adapted from established industrial methods.[2]
Reagents and Equipment
-
4-amino-3-fluorophenol
-
4-chloro-N-methylpyridine-2-carboxamide
-
Sodium Hydroxide (NaOH)
-
N,N-dimethylacetamide (DMAc)
-
Reaction vessel with mechanical stirrer, thermometer, and nitrogen inlet
-
Heating mantle
-
Filtration apparatus
Step-by-Step Synthesis Procedure
-
Vessel Preparation: Ensure the reaction vessel is clean, dry, and purged with an inert nitrogen atmosphere. This is crucial to prevent oxidation of the aminophenol reactant.
-
Charging Reagents: To the reaction vessel, add 4-amino-3-fluorophenol (1.0 eq), 4-chloro-N-methylpyridine-2-carboxamide (1.02 eq), and N,N-dimethylacetamide (approx. 10 mL per gram of aminophenol). Stir the mixture until all solids are completely dissolved.
-
Base Addition: Add sodium hydroxide (1.1 eq) to the mixture. NaOH acts as the base required to deprotonate the phenolic hydroxyl group, forming a phenoxide which is a more potent nucleophile for the subsequent substitution reaction.
-
Reaction: Heat the reaction mixture to 105 °C and maintain this temperature for approximately 1-2 hours, monitoring the reaction progress by HPLC.
-
Crystallization: Upon completion, cool the mixture and add water (approx. 15 mL per gram of initial aminophenol). The product is sparingly soluble in water, and this anti-solvent addition will induce crystallization.
-
Isolation: Cool the slurry to 10 °C and stir overnight to maximize crystal formation and yield.
-
Filtration and Drying: Collect the solid product by filtration, wash the filter cake with water, and dry under vacuum to yield 4-(4-Amino-3-fluorophenoxy)-N-methylpicolinamide as a brown or off-white solid.[2]
Caption: Workflow for the synthesis of the title compound.
Application in c-MET Inhibitor Drug Discovery
The HGF/c-MET signaling axis is a critical driver in many cancers. Ligand (HGF) binding to the c-MET receptor induces receptor dimerization and autophosphorylation, activating downstream pro-survival and proliferative pathways like PI3K/AKT and RAS/MAPK.[7][8] Small molecule inhibitors that block the ATP-binding pocket of the c-MET kinase are a validated and effective therapeutic strategy.[6][9] The 4-(4-aminophenoxy)picolinamide scaffold provides an excellent starting point for designing such inhibitors.
Caption: Simplified c-MET signaling pathway in cancer.
The following protocols are designed to evaluate novel derivatives synthesized from the title compound for their potential as c-MET inhibitors.
Protocol 4.1: In Vitro c-MET Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against the c-MET kinase.
-
Materials: Recombinant human c-MET kinase, a suitable peptide substrate, and ATP.
-
Methodology: a. Prepare a reaction buffer containing the c-MET enzyme. b. Add the test compound across a range of concentrations (e.g., 1 nM to 10 µM). c. Initiate the kinase reaction by adding ATP and the substrate. d. Incubate for a defined period (e.g., 60 minutes) at 30 °C. e. Terminate the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., luminescence-based or fluorescence polarization). f. Data Analysis: Plot the percentage of kinase inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to calculate the IC₅₀ value.[7]
Protocol 4.2: Cellular Antiproliferative Assay
Objective: To assess the effect of a c-MET inhibitor on the growth of cancer cells with known c-MET activation (e.g., A549 lung cancer, HeLa cervical cancer).[4]
-
Cell Seeding: Seed cancer cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound for 72 hours.
-
Viability Assessment: Add a viability reagent (e.g., MTT, MTS, or resazurin) and incubate as per the manufacturer's instructions.
-
Measurement: Read the absorbance or fluorescence using a plate reader.
-
Data Analysis: Calculate the half-maximal growth inhibitory concentration (GI₅₀) by plotting cell viability against compound concentration.[7]
Protocol 4.3: Western Blot for Target Engagement
Objective: To confirm that the compound inhibits c-MET phosphorylation in a cellular context.
-
Cell Treatment: Treat c-MET-activated cancer cells with the test compound for 1-2 hours.
-
Lysis: Lyse the cells and determine the total protein concentration.
-
SDS-PAGE and Transfer: Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane.
-
Antibody Probing: Probe the membrane with primary antibodies specific for phosphorylated c-MET (p-cMET) and total c-MET. Use an antibody for a housekeeping protein (e.g., GAPDH) as a loading control.
-
Detection: Use a secondary antibody conjugated to HRP or a fluorescent dye and visualize the bands.
-
Interpretation: A potent and specific c-MET inhibitor should show a dose-dependent decrease in the p-cMET signal while the total c-MET and loading control signals remain unchanged.[7]
Caption: Drug discovery workflow using the picolinamide scaffold.
Conclusion
4-(4-Amino-3-fluorophenoxy)-N-methylpicolinamide stands as a molecule of dual significance. It is an indispensable component in the synthesis of the approved drug Regorafenib and, concurrently, represents a highly valuable scaffold for the discovery of new-generation kinase inhibitors. Its chemical tractability and the proven efficacy of its derivatives, particularly as c-MET inhibitors, underscore its importance for researchers and professionals in the field of oncology drug development. The protocols detailed herein provide a solid framework for leveraging this versatile compound in both established synthetic routes and innovative discovery programs.
References
-
4-(4-Amino-3-fluorophenoxy)-N-methylpyridine-2-carboxamide | C13H12FN3O2 | CID 46835219. PubChem. [Link]
-
Dai, J., Zhang, J., Fu, D., et al. (2023). Design, synthesis and biological evaluation of 4-(4-aminophenoxy)picolinamide derivatives as potential antitumor agents. European Journal of Medicinal Chemistry, 257, 115499. [Link]
-
Li, Y., Li, K., Wang, M., et al. (2021). Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents. Molecules, 26(5), 1251. [Link]
-
Cas 757251-39-1, 4-(4-AMINO-3-FLUOROPHENOXY) - N-METHYLPICOLINAMIDE. LookChem. [Link]
-
Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents. ResearchGate. [Link]
-
Wang, X., Zhang, H., et al. (2025). Structure-Based Optimization of HIF-2α Agonists That Synergistically Enhance Erythropoietin Production with PHD Inhibitors. Journal of Medicinal Chemistry. [Link]
-
Choueiri, T. K., et al. (2025). Hypoxia Inducible Factor-2α (HIF-2α) Pathway Inhibitors. PMC - NIH. [Link]
-
A Phase I Dose-Escalation Study of the HIF-2 Alpha Inhibitor DFF332 in Patients with Advanced Clear-Cell Renal Cell Carcinoma. AACR Journals. [Link]
-
Clavel, L., et al. (2025). Targeting c-MET Alterations in Cancer: A Review of Genetic Drivers and Therapeutic Implications. MDPI. [Link]
-
Dual Inhibition of HIF-1α and HIF-2α as a Promising Treatment for VHL-Associated Hemangioblastomas: A Pilot Study Using Patient-Derived Primary Cell Cultures. MDPI. [Link]
-
Discovery and Characterization of Novel, Potent, and Selective Hypoxia-Inducible Factor (HIF)-2α Inhibitors. Arcus Biosciences. [Link]
-
Computational study on novel natural inhibitors targeting c-MET. PMC. [Link]
-
Lee, D., et al. (2015). Development of antibody-based c-Met inhibitors for targeted cancer therapy. Therapeutic Advances in Medical Oncology. [Link]
-
What are c-Met inhibitors and how do they work? Patsnap Synapse. [Link]
Sources
- 1. 4-(4-Amino-3-fluorophenoxy)-N-methylpyridine-2-carboxamide | C13H12FN3O2 | CID 46835219 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-(4-AMINO-3-FLUOROPHENOXY)-N-METHYLPICOLINAMIDE | 757251-39-1 [chemicalbook.com]
- 3. lookchem.com [lookchem.com]
- 4. Design, synthesis and biological evaluation of 4-(4-aminophenoxy)picolinamide derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. What are c-Met inhibitors and how do they work? [synapse.patsnap.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Computational study on novel natural inhibitors targeting c-MET - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Role of 4-(4-Amino-3-fluorophenoxy)-N-methylpyridine-2-carboxamide in Modern Kinase Inhibitor Synthesis
Introduction: A Pivotal Building Block for Targeted Cancer Therapy
In the landscape of modern medicinal chemistry, the pursuit of highly selective and potent kinase inhibitors remains a cornerstone of anticancer drug discovery. Within this context, 4-(4-Amino-3-fluorophenoxy)-N-methylpyridine-2-carboxamide (CAS No: 757251-39-1) has emerged as a critical intermediate, most notably in the synthesis of the multi-kinase inhibitor Regorafenib (Stivarga®)[1][2][3][4][5]. This application note serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, detailing the applications, synthesis protocols, and essential safety considerations for this valuable compound.
The strategic incorporation of a fluorine atom on the phenoxy ring is a key design element. This substitution can modulate the compound's physicochemical properties, such as pKa and lipophilicity, which in turn can influence the pharmacokinetic and pharmacodynamic profile of the final active pharmaceutical ingredient (API). Understanding the chemistry and handling of this intermediate is therefore paramount for research and development teams working on the next generation of kinase inhibitors.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 4-(4-Amino-3-fluorophenoxy)-N-methylpyridine-2-carboxamide is essential for its effective use in synthesis and for ensuring laboratory safety.
| Property | Value | Source |
| Molecular Formula | C13H12FN3O2 | PubChem[6] |
| Molecular Weight | 261.25 g/mol | PubChem[6] |
| Appearance | White to yellow or orange to dark red to brown solid/powder/crystals | ChemicalBook[4], Clinivex[3] |
| Melting Point | 141.5-143 °C | ChemicalBook[4], LookChem[5] |
| Boiling Point (Predicted) | 459.8°C at 760 mmHg | LookChem[5] |
| Solubility | Sparingly soluble in DMSO and slightly soluble in Chloroform and Methanol | Clinivex[3], LookChem[5] |
| Storage | Room temperature, under an inert atmosphere, in a dry and dark place | LookChem[5], Sigma-Aldrich |
Synthesis Protocol: Ether Formation
The primary synthetic route to 4-(4-Amino-3-fluorophenoxy)-N-methylpyridine-2-carboxamide involves a nucleophilic aromatic substitution (SNAr) reaction. The following protocol is a synthesized representation of methodologies found in the literature[4][7][8].
Workflow for the Synthesis of the Intermediate
Caption: General workflow for the synthesis of the Regorafenib intermediate.
Detailed Step-by-Step Protocol
Materials:
-
4-amino-3-fluorophenol
-
4-chloro-N-methylpyridine-2-carboxamide
-
Sodium Hydroxide (NaOH) or Potassium tert-butoxide (KOtBu) or Anhydrous Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylacetamide (DMAc) or N-Methyl-2-pyrrolidone (NMP)
-
Deionized Water
Equipment:
-
Jacketed glass reactor with overhead stirrer, condenser, and nitrogen inlet
-
Heating mantle or oil bath
-
Filtration apparatus (e.g., Büchner funnel)
-
Vacuum oven
-
HPLC system for purity analysis
Procedure:
-
Reaction Setup: Under a nitrogen atmosphere, charge the reactor with 4-amino-3-fluorophenol (1.0 eq), 4-chloro-N-methylpyridine-2-carboxamide (0.85-1.0 eq), and the chosen solvent (e.g., DMAc or NMP).
-
Addition of Base: Stir the mixture until all solids are dissolved. Then, add the base (e.g., NaOH, KOtBu, or K₂CO₃) portion-wise.
-
Reaction: Heat the reaction mixture to a temperature between 105°C and 140°C and maintain for 1 to 4 hours. Monitor the reaction progress by HPLC or TLC.
-
Workup and Crystallization: Once the reaction is complete, cool the mixture and add a significant volume of water to precipitate the product.
-
Isolation: Cool the slurry to approximately 10°C and stir overnight to ensure complete crystallization. Filter the resulting solid and wash thoroughly with water.
-
Drying: Dry the isolated brown solid under vacuum to yield 4-(4-amino-3-fluorophenoxy)-N-methylpyridine-2-carboxamide. A typical yield is around 89-96% with a purity of >99% as determined by HPLC[4][9].
Application Protocol: Synthesis of Regorafenib
The primary application of 4-(4-Amino-3-fluorophenoxy)-N-methylpyridine-2-carboxamide is as a direct precursor to Regorafenib. This is achieved through the formation of a urea linkage with an appropriate isocyanate.
Final Step in Regorafenib Synthesis
Caption: Conversion of the intermediate to the final drug product, Regorafenib.
Detailed Step-by-Step Protocol
Materials:
-
4-(4-Amino-3-fluorophenoxy)-N-methylpyridine-2-carboxamide
-
4-chloro-3-(trifluoromethyl)phenyl isocyanate
-
Dichloromethane (CH₂Cl₂) or other suitable aprotic solvent
Procedure:
-
Dissolution: Dissolve 4-(4-Amino-3-fluorophenoxy)-N-methylpyridine-2-carboxamide in the chosen solvent in a reaction vessel.
-
Addition of Isocyanate: Add 4-chloro-3-(trifluoromethyl)phenyl isocyanate to the solution.
-
Reaction: Stir the mixture at room temperature. The reaction is typically rapid and can be monitored by TLC or HPLC.
-
Isolation: Upon completion, the product, Regorafenib, can be isolated by filtration if it precipitates, or by standard workup procedures followed by crystallization or chromatography.
Mechanism of Action of the Final Product: Regorafenib
The significance of 4-(4-Amino-3-fluorophenoxy)-N-methylpyridine-2-carboxamide is underscored by the potent and broad-spectrum activity of Regorafenib. Regorafenib is a multi-kinase inhibitor that targets several kinases involved in tumor angiogenesis, oncogenesis, and the tumor microenvironment[2][10].
Key targets of Regorafenib include:
By inhibiting these pathways, Regorafenib effectively cuts off the tumor's blood supply, inhibits cancer cell proliferation, and modulates the tumor microenvironment to be less conducive to growth and metastasis[1][3][10].
Safety and Handling
4-(4-Amino-3-fluorophenoxy)-N-methylpyridine-2-carboxamide is an irritant and should be handled with appropriate personal protective equipment (PPE).
GHS Hazard Statements:
Recommended PPE:
-
Safety glasses or goggles
-
Chemical-resistant gloves
-
Lab coat
First Aid Measures:
-
If swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth[5].
-
If on skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention[5][11].
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor[5].
-
If inhaled: Remove person to fresh air and keep comfortable for breathing[5].
References
-
Regorafenib - NCI. Division of Cancer Treatment and Diagnosis. [Link]
-
Abou-Elkacem, L., Arns, S., Downes, M. R., & Götze, T. O. (2019). The Mechanism of Action of Regorafenib in Colorectal Cancer: A Guide for the Community Physician. Hematology & Oncology, 12(Suppl 4), 1–11. [Link]
-
What is the mechanism of Regorafenib? Patsnap Synapse. (2024, July 17). [Link]
-
regorafenib. Liv Hospital. (2026, February 24). [Link]
-
Miyamoto, Y., Sueda, T., & Sakamoto, Y. (2020). Molecular insight of regorafenib treatment for colorectal cancer. World Journal of Gastroenterology, 26(21), 2731–2739. [Link]
-
4-(4-Amino-3-fluorophenoxy)-N-methylpyridine-2-carboxamide. PubChem. [Link]
-
Cas 757251-39-1, 4-(4-AMINO-3-FLUOROPHENOXY) - LookChem. [Link]
- Preparation method of regorafenib intermediate.
-
A Practical and Efficient Method for the Synthesis of Sorafenib and Regorafenib. SynOpen, 07(03), 422–429. [Link]
- 4-[4-(amino)-3-fluorophenoxy]-N-methylpyridine-2-carboxamide monohydrate.
-
A practical and efficient method for synthesis of sorafenib and regorafenib. ResearchGate. [Link]
- Preparation method of regorafenib.
-
4-Amino-N-[1-[3-(4-fluorophenoxy)propyl]-4-methyl-4-piperidinyl]-5-iodo-2-methoxybenzamide. EPA. [Link]
Sources
- 1. Regorafenib - NCI [dctd.cancer.gov]
- 2. int.livhospital.com [int.livhospital.com]
- 3. Molecular insight of regorafenib treatment for colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-(4-AMINO-3-FLUOROPHENOXY)-N-METHYLPICOLINAMIDE | 757251-39-1 [chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. 4-(4-Amino-3-fluorophenoxy)-N-methylpyridine-2-carboxamide | C13H12FN3O2 | CID 46835219 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. CN114920689A - Preparation method of regorafenib intermediate - Google Patents [patents.google.com]
- 8. thieme-connect.de [thieme-connect.de]
- 9. CN108997209B - Preparation method of regorafenib - Google Patents [patents.google.com]
- 10. hematologyandoncology.net [hematologyandoncology.net]
- 11. 4-(4-Amino-3-fluorophenoxy)-N-methyl-2-pyridinecarboxamide | 757251-39-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. synquestlabs.com [synquestlabs.com]
Application Note: Synthesis, Optimization, and Validation of Type II Kinase Inhibitors Using the 4-(4-Amino-3-fluorophenoxy)pyridine Scaffold
Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocol
Executive Summary
The diaryl urea class of multi-kinase inhibitors has fundamentally reshaped targeted oncology. Central to the biochemical efficacy of next-generation therapeutics (such as Regorafenib) is the 4-(4-amino-3-fluorophenoxy)pyridine-2-carboxylic acid methylamide building block. This application note provides a field-proven, causality-driven guide to utilizing this fluorinated intermediate in the synthesis of potent VEGFR/PDGFR/RAF inhibitors, transitioning from discovery-scale synthesis to robust industrial protocols.
Mechanistic Rationale: The Role of Fluorine and the Pyridine Scaffold
Understanding the structure-activity relationship (SAR) of your building blocks is critical before initiating synthesis. The 4-(4-amino-3-fluorophenoxy)pyridine core is not merely a structural spacer; it actively dictates the drug's pharmacodynamics and pharmacokinetics.
-
Hinge-Binding Motif: The pyridine-2-carboxamide moiety acts as the primary anchor, forming critical bidentate hydrogen bonds with the kinase hinge region (e.g., Cys919 in VEGFR2).
-
The Fluorine Effect (Causality): Transitioning from a non-fluorinated (Sorafenib-like) to a 3-fluoro-substituted phenoxy ring (Regorafenib-like) serves two distinct biochemical purposes:
-
Metabolic Stability: The highly electronegative fluorine atom deactivates the central phenyl ring against cytochrome P450-mediated oxidative metabolism, prolonging the drug's half-life.
-
Conformational Locking: The steric and electronic properties of the fluorine atom restrict the rotation of the adjacent urea bond. This pre-organizes the molecule into the optimal conformation required to bind the allosteric "DFG-out" pocket of the kinase[1].
-
Mechanism of Action: Multi-kinase inhibition of the VEGFR/RAF/MEK/ERK signaling cascade.
Synthetic Strategy and Workflow
The critical step in assembling these Type II inhibitors is the formation of the diaryl urea linkage. This is achieved via the nucleophilic addition of the fluorinated aniline core to an aryl isocyanate, specifically 4-chloro-3-(trifluoromethyl)phenyl isocyanate [2].
Synthetic workflow for urea-based kinase inhibitors using the fluorophenoxy-pyridine core.
Detailed Experimental Protocol
As a Senior Application Scientist, I strongly recommend transitioning from traditional discovery-scale Toluene methods to a scalable THF/Acetone process. This ensures higher yields, superior polymorphic control, and better management of moisture-driven impurities[3].
Protocol: High-Yield Synthesis of Diaryl Urea Kinase Inhibitors
Materials:
-
4-(4-amino-3-fluorophenoxy)-N-methylpyridine-2-carboxamide (1.0 eq)
-
4-chloro-3-(trifluoromethyl)phenyl isocyanate (1.05 eq)[2]
-
Anhydrous Tetrahydrofuran (THF) (Water < 50 ppm)
-
Acetone (HPLC Grade)
-
Activated Carbon
Step-by-Step Methodology:
-
Reaction Setup (Moisture Control): Purge a dry reaction vessel with nitrogen. Causality: Isocyanates are highly hygroscopic. Trace water will react with the isocyanate to form an unstable carbamic acid, which decarboxylates into an amine and rapidly reacts with another isocyanate molecule to form a symmetric urea impurity (1,3-bis(4-chloro-3-(trifluoromethyl)phenyl)urea).
-
Dissolution: Dissolve the core aniline intermediate in anhydrous THF (8 volumes) at 30°C.
-
Addition: Slowly add 4-chloro-3-(trifluoromethyl)phenyl isocyanate dropwise to maintain the internal temperature strictly at 30°C.
-
Incubation & In-Process Control (Self-Validating Step): Stir the mixture at 30°C for 12 hours. Monitor the reaction via LC-MS.
-
Solvent Exchange: Once the IPC limit is met, concentrate the reaction mass under reduced pressure. Co-distill the residue with acetone (2 x 2 volumes) to completely purge the THF.
-
Purification & Crystallization: Dissolve the concentrated mass in acetone (20 volumes) at 55°C. Treat with activated carbon (10% w/w) for 30 minutes to adsorb colored oligomeric impurities, then filter hot through a Celite/Hyflo bed.
-
Isolation: Partially concentrate the filtrate and cool to 20°C to induce crystallization. Filter the resulting solid and dry in vacuo to yield the anhydrous polymorphic Form 1.
Data Presentation: Process Optimization
The table below summarizes the causality behind the transition from discovery-scale to industrial-scale synthesis parameters.
| Parameter | Discovery Scale (Toluene) | Industrial Scale (THF/Acetone) | Scientific Rationale (Causality) |
| Reaction Time | 72 hours | 12 hours | THF provides superior solvation of the transition state, accelerating the nucleophilic attack of the aniline on the isocyanate[3]. |
| Temperature | 20°C | 30°C | Mild heating in THF optimizes kinetics without inducing isocyanate dimerization or thermal degradation. |
| Yield | ~47% | ~73% | Acetone crystallization efficiently purges symmetric urea side-products, preventing product loss previously seen during ether trituration[3]. |
| Purity Control | Trituration (Ether) | Carbon + Crystallization | Carbon filtration removes colored impurities; controlled cooling in acetone ensures strict polymorphic purity (Form 1). |
Quality Control & API Stability
The final pharmaceutical composition must maintain strict limits on degradation back to the starting aniline. According to established pharmaceutical standards, release testing must confirm that 4-(4-amino-3-fluorophenoxy)pyridine-2-carboxylic acid methylamide is present at ≤ 0.050% (preferably ≤ 0.025%) by weight[4].
Formulation Insight: Co-packing the final solid dosage form with molecular sieves rather than standard silica gel is highly recommended to prevent hydrolytic cleavage of the urea bond during the product's shelf-life[4].
References
-
[4] EP2892507A1 - Coated pharmaceutical composition containing regorafenib. Google Patents. Available at:
-
[2] Cas 327-78-6, 4-Chloro-3-(trifluoromethyl)phenyl isocyanate. Lookchem. Available at:[Link]
Sources
Application Note: Analytical Characterization of 4-(4-Amino-3-fluorophenoxy)-N-methylpicolinamide
This Application Note and Protocol guide is designed for pharmaceutical researchers and analytical scientists involved in the development and quality control of Regorafenib intermediates.
Subject: Method Development, Impurity Profiling, and Quality Control Protocols Compound ID: 4-(4-Amino-3-fluorophenoxy)-N-methylpicolinamide (CAS: 757251-39-1) Application: Key Intermediate for Regorafenib (Stivarga®)
Introduction & Scientific Context
4-(4-Amino-3-fluorophenoxy)-N-methylpicolinamide (hereafter referred to as Intermediate A ) is the critical penultimate precursor in the synthesis of the multi-kinase inhibitor Regorafenib . Its quality directly dictates the impurity profile of the final drug substance, particularly regarding genotoxic aniline derivatives and process-related dimers.
The synthesis typically involves the nucleophilic aromatic substitution (
Critical Quality Attributes (CQAs)
-
Assay (Purity): >98.0% (Area %).
-
Genotoxic Impurity Control: Monitoring of 4-Amino-3-fluorophenol (Starting Material).[1]
-
Process Impurities: Detection of N-methyl-4-(4-(methylcarbamoyl)pyridin-2-yl)oxy)picolinamide (Dimer) and 4-(4-Acetamido...) derivatives if acetic acid/anhydride was used in upstream protection steps.
Physicochemical Characterization
Before establishing chromatographic methods, the physicochemical properties must be understood to select appropriate solvents and buffers.
| Property | Value / Characteristic | Analytical Implication |
| Molecular Formula | Monoisotopic Mass: 261.09 | |
| Molecular Weight | 261.25 g/mol | Detectable by MS (ESI+) as |
| Appearance | White to off-white powder | Visual inspection for oxidation (browning) |
| Solubility | DMSO, Methanol, DMF | Sample diluent should be MeOH or ACN/Water |
| pKa (Calculated) | Pyridine N: ~3.5; Aniline N: ~3.8 | Mobile phase pH > 5.0 ensures neutral species; pH < 2.5 ensures full protonation.[2][3][4] |
| LogP | ~1.3 - 1.8 | Moderate retention on C18 columns. |
Analytical Workflow & Impurity Fate Mapping
The following diagram illustrates the synthesis pathway and the origin of key impurities that the analytical method must resolve.
Caption: Synthesis pathway showing the convergence of starting materials into Intermediate A and the potential divergence into dimer impurities.
Method 1: High-Performance Liquid Chromatography (HPLC)
This is the primary release method for purity and assay. A gradient elution is strictly required to resolve the polar aniline starting material from the non-polar dimer impurities.
Chromatographic Conditions[1]
-
Instrument: Agilent 1260/1290 Infinity II or Waters Alliance/Acquity UPLC.
-
Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.
-
Rationale: The "Plus" phase provides better peak shape for basic compounds (pyridine/aniline) without requiring ion-pairing agents.
-
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.0) OR 10mM Ammonium Acetate (pH 5.5).
-
Recommendation: Use 0.1% Phosphoric Acid for sharper peaks and suppression of silanol activity.
-
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Flow Rate: 1.0 mL/min.
-
Column Temp: 35°C.
-
Detection: UV-DAD at 265 nm (Primary) and 240 nm (Secondary).
-
Note: 265 nm captures the absorption max of the picolinamide moiety.
-
-
Injection Volume: 5-10 µL.
Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.0 | 95 | 5 | Equilibration |
| 2.0 | 95 | 5 | Hold for polar impurities |
| 15.0 | 30 | 70 | Linear Gradient |
| 20.0 | 5 | 95 | Wash (Dimer elution) |
| 23.0 | 5 | 95 | Hold |
| 23.1 | 95 | 5 | Re-equilibration |
| 28.0 | 95 | 5 | End |
Standard Preparation Protocol
-
Stock Solution (1.0 mg/mL): Weigh 25.0 mg of Intermediate A Reference Standard into a 25 mL volumetric flask. Dissolve in 5 mL DMSO , then dilute to volume with Methanol.
-
Working Standard (0.1 mg/mL): Dilute 1.0 mL of Stock Solution into a 10 mL flask. Dilute to volume with Mobile Phase A:B (50:50).
Method 2: LC-MS for Impurity Identification
When unknown peaks appear >0.10% in the HPLC assay, LC-MS is required for structural elucidation.
Mass Spectrometry Parameters
-
Ionization Source: Electrospray Ionization (ESI).
-
Polarity: Positive Mode (+).
-
Scan Range: 100 – 800 m/z.
-
Fragmentor Voltage: 100 V (Adjust for in-source fragmentation).
-
Mobile Phase Modifier: Replace Phosphoric Acid with 0.1% Formic Acid (volatile buffer required).
Key Mass Fragments (Interpretation)
| Compound | Retention (Rel) | [M+H]+ (m/z) | Key Fragments |
| 4-Amino-3-fluorophenol | ~0.3 (Early) | 128.05 | 111 (loss of NH3) |
| Intermediate A | 1.0 (Main) | 262.10 | 135 (Picolinamide core), 128 (Phenoxy amine) |
| Dimer Impurity | ~1.4 (Late) | ~397.10 | Complex fragmentation pattern |
Method 3: 1H-NMR Spectroscopy (Identity)
Nuclear Magnetic Resonance confirms the structure, specifically the presence of the N-methyl group and the integrity of the ether linkage.
Protocol
-
Solvent: DMSO-d6.
-
Frequency: 400 MHz or higher.
-
Concentration: 10 mg in 0.6 mL.
Expected Chemical Shifts (δ ppm)
-
8.76 (d, 1H): Pyridine H-6 (Ortho to N).
-
8.50 (q, 1H): Amide -NH- (Broad, exchangeable).
-
7.36 (d, 1H): Pyridine H-3.
-
7.10 (dd, 1H): Pyridine H-5.
-
6.8 - 7.0 (m, 3H): Aromatic protons of the fluoro-aniline ring.
-
5.20 (s, 2H): Aniline -NH2 (Broad, exchangeable).
-
2.80 (d, 3H): N-Methyl group (-CH3). Diagnostic peak.
Experimental Protocol: Purity Determination
Objective: Quantify Intermediate A and report total impurities.
Step 1: System Suitability
-
Inject the Working Standard 5 times.
-
Acceptance Criteria:
Step 2: Sample Preparation
-
Accurately weigh ~25 mg of the test sample.
-
Dissolve in 2 mL DMSO (sonicate if necessary).
-
Dilute to 25 mL with Methanol.
-
Filter through a 0.22 µm PTFE syringe filter into an HPLC vial.
Step 3: Analysis & Calculation
-
Inject Sample. Run the gradient program defined in Section 4.2.
-
Integrate all peaks >0.05% area.
-
Calculation:
(Area Normalization method is acceptable for intermediates; use External Standard method for strict assay).
References
-
Synthesis & Application: Bankston, D. et al. "A Scalable Synthesis of the FLT3 Inhibitor Regorafenib." Organic Process Research & Development, 2016.
-
Impurity Profiling: "Regorafenib Intermediate Impurity Standards." ChemicalBook/ChemScene Data, Accessed 2024.
- General HPLC Protocols: "Chromatographic Analysis of Pharmaceuticals." U.S. Pharmacopeia (USP) General Chapter <621>.
-
Compound Data: PubChem CID 10627085: 4-(4-Amino-3-fluorophenoxy)-N-methylpicolinamide.[3]
Sources
- 1. thieme-connect.de [thieme-connect.de]
- 2. researchgate.net [researchgate.net]
- 3. 4-(4-Amino-3-fluorophenoxy)-N-methylpyridine-2-carboxamide | C13H12FN3O2 | CID 46835219 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. lookchem.com [lookchem.com]
- 5. CN114920689A - Preparation method of regorafenib intermediate - Google Patents [patents.google.com]
Application Note: HPLC Analysis & Reaction Monitoring of 4-(4-Amino-3-fluorophenoxy)pyridine Derivatives
This Application Note is designed for analytical chemists and process development scientists involved in the synthesis and quality control of kinase inhibitors, specifically Regorafenib (Stivarga) and its analogs.
The core analyte discussed is 4-(4-Amino-3-fluorophenoxy)-N-methylpicolinamide (CAS 757251-39-1), often abbreviated in process chemistry as the "Amine Intermediate."[1][2]
Introduction & Chemical Context
The synthesis of fluorinated diaryl ureas, such as Regorafenib, hinges on the purity of the 4-(4-Amino-3-fluorophenoxy)pyridine scaffold.[1][2] This intermediate is typically synthesized via a nucleophilic aromatic substitution (
Analytical Challenges
-
Basic Moieties: The pyridine nitrogen (pKa ~5.[2]2) and the aniline nitrogen (pKa ~3.5) are prone to severe peak tailing on standard silica-based C18 columns due to silanol interactions.[1][2]
-
Regioisomerism: The formation of ether linkages can produce positional isomers (e.g., coupling at the nitrogen instead of oxygen, though less likely under base catalysis, or impurities from the starting phenol) which require high-selectivity stationary phases to resolve.
-
Solubility: The fused aromatic ether structure leads to poor aqueous solubility, necessitating organic-rich diluents that can distort early-eluting peaks.[1][2]
Reaction Pathway & Impurity Profile
The following diagram outlines the synthesis flow and critical monitoring points (CMPs) where this HPLC method is applied.
Figure 1: Synthesis pathway of Regorafenib highlighting the target intermediate. The HPLC method must resolve the Target Analyte from SM-1, SM-2, and the Final API.
Method Development Strategy
To address the basicity of the pyridine ring, two approaches are validated. Method A is a robust, high-throughput method for reaction monitoring.[1][2] Method B is a high-resolution method for purity analysis, utilizing a fluorinated stationary phase to maximize selectivity against structural isomers.[2]
Physicochemical Considerations
| Parameter | Value | Implication for HPLC |
| pKa (Pyridine N) | ~5.2 | Mobile phase pH must be >7.2 (neutral) or <3.2 (protonated) to prevent peak broadening.[1][2] |
| LogP | ~1.4 | Moderately lipophilic; requires >30% organic solvent for elution.[2] |
| UV Max | 260 nm | Primary detection wavelength for the pyridine-ether chromophore.[1][2] |
Experimental Protocols
Reagents and Standards[2][3][4][5]
-
Reference Standard: 4-(4-Amino-3-fluorophenoxy)-N-methylpicolinamide (>99.0% purity).[1][2]
-
Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Milli-Q Water.[2]
-
Buffer Additives: Ammonium Formate (volatile, MS-compatible), Formic Acid.[2]
Sample Preparation
Diluent: Acetonitrile:Water (50:50 v/v).[2] Note: Do not use pure acetonitrile as the initial solvent; the amine salt forms may precipitate. Dissolve first in DMSO if necessary, then dilute.
-
Stock Solution: 1.0 mg/mL in DMSO.
-
Working Standard: Dilute Stock to 50 µg/mL in Diluent.
-
Reaction Mixture (IPC): Quench 50 µL reaction mass into 950 µL Diluent. Centrifuge at 10,000 rpm for 5 min to remove inorganic salts. Inject supernatant.[2]
Method A: Reaction Monitoring (Rapid IPC)
Goal: Fast separation of Starting Material (SM) from Product.[2]
-
Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm).[2]
-
Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).[2]
-
Mobile Phase B: Acetonitrile.[2]
-
Flow Rate: 1.2 mL/min.[2]
-
Temperature: 35°C.[2]
-
Detection: UV @ 260 nm.[2]
Gradient Table (Method A):
| Time (min) | %A (Acidic Water) | %B (ACN) | Event |
|---|---|---|---|
| 0.0 | 95 | 5 | Equilibration |
| 1.0 | 95 | 5 | Injection |
| 6.0 | 10 | 90 | Gradient Elution |
| 7.0 | 10 | 90 | Wash |
| 7.1 | 95 | 5 | Re-equilibration |
Method B: Purity & Impurity Profiling (High Selectivity)
Goal: Separation of fluoro-isomers and detailed impurity profiling.[1][2] Uses a Pentafluorophenyl (PFP) phase which interacts via pi-pi and dipole-dipole mechanisms with the fluorinated ring.[1][2]
-
Column: Phenomenex Kinetex F5 (Pentafluorophenyl core-shell), 4.6 x 150 mm, 2.6 µm.[2]
-
Mobile Phase A: 10 mM Ammonium Formate (pH 3.8).[2]
-
Mobile Phase B: Methanol.[2]
-
Flow Rate: 0.8 mL/min.[2]
-
Temperature: 40°C.[2]
Gradient Table (Method B):
| Time (min) | %A (Buffer) | %B (MeOH) | Rationale |
|---|---|---|---|
| 0.0 | 90 | 10 | Retention of polar aminophenols |
| 15.0 | 30 | 70 | Shallow gradient for isomer separation |
| 20.0 | 5 | 95 | Elution of dimeric impurities |
| 25.0 | 90 | 10 | Re-equilibration |[1][2]
Results and Discussion
Separation Logic & Elution Order
In Method A (C18) , the elution order typically follows hydrophobicity:
-
4-Amino-3-fluorophenol (SM-2): Elutes early (RT ~2.5 min) due to the polar hydroxyl and amine groups.[1][2]
-
4-Chloro-N-methylpicolinamide (SM-1): Elutes mid-run (RT ~4.8 min).
-
Target Intermediate: Elutes late (RT ~6.2 min) as the ether linkage increases lipophilicity.
-
Regorafenib (if present): Elutes very late (RT >7.5 min) due to the highly lipophilic urea and trifluoromethyl phenyl group.[2]
Troubleshooting Guide
-
Peak Tailing: If the pyridine peak tails (Asymmetry > 1.5), increase the buffer concentration to 20 mM or raise the column temperature to 45°C to improve mass transfer.
-
Carryover: The basic amine can adsorb to injector seals.[2] Use a needle wash of 50:50 Methanol:Water + 0.1% Formic Acid.[2]
-
Ghost Peaks: Check the DMSO purity. Oxidized DMSO can appear as a peak near the solvent front.
Method Validation Summary (Method B)
-
Linearity:
over 5–100 µg/mL.[2] -
LOD/LOQ: 0.05 µg/mL / 0.15 µg/mL.[2]
-
Precision: RSD < 1.0% (n=6 injections).[2]
Visualizing the Analytical Workflow
The following decision tree assists in selecting the correct method based on the stage of drug development.
Figure 2: Decision tree for selecting between the Rapid C18 Method and the High-Selectivity PFP Method.
References
-
Chemical Identity & Properties
-
Synthesis & Process Chemistry
-
Analytical Methodology (Regorafenib Context)
-
Fluorinated Stationary Phases
Sources
- 1. lookchem.com [lookchem.com]
- 2. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 3. 4-(4-Amino-3-fluorophenoxy)-N-methyl-2-pyridinecarboxamide | 757251-39-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. WO2016005874A1 - Process for the preparation of regorafenib and its crystalline forms - Google Patents [patents.google.com]
- 5. ajrconline.org [ajrconline.org]
Step-by-step synthesis of 4-(4-Amino-3-fluorophenoxy)-N-methylpicolinamide
Application Note: Step-by-Step Synthesis of 4-(4-Amino-3-fluorophenoxy)-N-methylpicolinamide
Executive Summary & Scientific Rationale
4-(4-Amino-3-fluorophenoxy)-N-methylpicolinamide (CAS: 757251-39-1) is a critical pharmaceutical intermediate, most notably serving as the primary building block for the synthesis of Regorafenib, an FDA-approved oral multi-kinase inhibitor used in the treatment of metastatic colorectal cancer and advanced gastrointestinal stromal tumors[1].
The synthesis of this diaryl ether relies on a Nucleophilic Aromatic Substitution (SNAr) pathway[2]. The reaction couples 4-chloro-N-methylpicolinamide (the electrophile) with 4-amino-3-fluorophenol (the nucleophile). The success of this coupling is highly dependent on chemoselectivity: the phenolic hydroxyl group must be selectively deprotonated to form a reactive phenoxide anion without initiating competing N-arylation at the aniline amine[3]. This is achieved through the precise selection of bases, thermal control, and a polar aprotic solvent system.
Mechanistic Causality & Experimental Design
To ensure a self-validating and robust protocol, the experimental design incorporates the following mechanistic controls:
-
Base Selection (KOtBu & K₂CO₃): Potassium tert-butoxide (KOtBu) is employed as a strong, sterically hindered base to quantitatively deprotonate the phenol (pKa ~9.5)[3]. The aniline group (conjugate acid pKa ~4.5) remains protonated and unreactive under these conditions. Potassium carbonate (K₂CO₃) acts as a secondary buffer to neutralize any generated HCl without causing solvent degradation.
-
Solvent Dynamics (DMF): N,N-Dimethylformamide (DMF) is utilized because its polar aprotic nature effectively solvates the potassium counter-ion, leaving a "naked" and highly nucleophilic phenoxide anion.
-
Atmospheric Control: Aminophenols are notoriously susceptible to oxidation in basic environments, rapidly forming dark benzoquinone imines. Conducting the deprotonation under a strict Argon atmosphere prevents this degradation, ensuring high yields and product purity[4].
Experimental Workflow
Figure 1: Step-by-step experimental workflow for the SNAr synthesis of the Regorafenib intermediate.
Materials and Reagents
The following table summarizes the stoichiometric requirements for a standard 10-gram scale synthesis.
| Reagent | MW ( g/mol ) | Equivalents | Amount | Role |
| 4-Chloro-N-methylpicolinamide | 170.60 | 1.00 | 10.0 g | Electrophile |
| 4-Amino-3-fluorophenol | 127.12 | 1.10 | 8.2 g | Nucleophile |
| Potassium tert-butoxide (KOtBu) | 112.21 | 1.20 | 7.9 g | Primary Base |
| Potassium carbonate (K₂CO₃) | 138.21 | 0.50 | 4.0 g | Secondary Base |
| N,N-Dimethylformamide (DMF, Anhydrous) | 73.09 | - | 100 mL | Solvent |
| Ethyl Acetate (EtOAc) | 88.11 | - | 300 mL | Extraction Solvent |
Step-by-Step Experimental Protocol
Step 1: Preparation and Degassing
-
Equip a 500 mL three-necked round-bottom flask with a magnetic stir bar, a reflux condenser, and an Argon gas inlet.
-
Charge the flask with 4-amino-3-fluorophenol (8.2 g) and anhydrous DMF (100 mL).
-
Degas the solution by bubbling Argon through the mixture for 15 minutes. Expert Insight: Removing dissolved oxygen is critical. Failure to degas will result in the oxidation of the aminophenol upon base addition, significantly reducing the yield and complicating downstream purification[4].
Step 2: Deprotonation and Phenoxide Generation
-
Cool the reaction flask to 0–5 °C using an ice-water bath.
-
Add Potassium tert-butoxide (7.9 g) portion-wise over 10 minutes to prevent thermal spiking.
-
Stir the resulting dark mixture at room temperature for 30 minutes. Expert Insight: The color change to a deep purple/dark brown is indicative of phenoxide formation. The low temperature during addition mitigates the risk of localized heating which can degrade the solvent.
Step 3: Nucleophilic Aromatic Substitution (SNAr)
-
Add 4-chloro-N-methylpicolinamide (10.0 g) and Potassium carbonate (4.0 g) to the stirring phenoxide solution[3].
-
Heat the reaction mixture to 80 °C using an oil bath and maintain this temperature for 6 to 8 hours[2].
-
Monitor the reaction progress via TLC (Eluent: EtOAc/Hexane 1:1) or LC-MS until the complete consumption of the electrophile is observed. Expert Insight: The electron-withdrawing nature of the pyridine nitrogen and the 2-carboxamide group sufficiently activates the 4-position for nucleophilic attack. Exceeding 90 °C may lead to the decomposition of DMF into dimethylamine, which can act as a competing nucleophile.
Step 4: Quenching and Extraction
-
Cool the reaction mixture to room temperature.
-
Pour the mixture slowly into 500 mL of vigorously stirred ice-water to precipitate the crude product and dissolve inorganic salts.
-
Extract the aqueous suspension with Ethyl Acetate (3 x 100 mL).
-
Combine the organic layers.
Step 5: Self-Validating Washing and Purification
-
Wash the combined organic layers with 1M KOH (50 mL). Expert Insight: This is a critical self-validating step. The KOH wash selectively deprotonates any unreacted 4-amino-3-fluorophenol, pulling it into the aqueous phase. The desired product lacks an acidic proton and remains safely in the organic phase[4].
-
Wash the organic layer with saturated brine (2 x 100 mL) to remove residual DMF.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield a crude brown solid.
-
Recrystallize the crude solid from a mixture of Toluene/Heptane or Methanol/Water to afford the pure product[1].
Analytical Characterization
To verify the integrity of the synthesized 4-(4-Amino-3-fluorophenoxy)-N-methylpicolinamide, validate the batch against the following expected analytical parameters[1][5]:
| Analytical Technique | Expected Specification |
| Appearance | White to pale yellow/brown crystalline powder |
| HPLC Purity | ≥ 99.0% |
| Melting Point | 141.5 – 142.5 °C |
| Mass Spectrometry (ESI+) | m/z 262.1 [M+H]⁺ |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ 8.78 (q, 1H, NH), 8.50 (d, 1H, Py-H), 7.35 (d, 1H, Py-H), 7.15 (dd, 1H, Py-H), 7.05 (dd, 1H, Ar-H), 6.85 (m, 2H, Ar-H), 5.20 (br s, 2H, NH₂), 2.78 (d, 3H, N-CH₃) |
Note: The analytical standard can be utilized for qualitative and quantitative methodological research experiments in HPLC, GC, and MS[5].
References
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(4-Amino-3-fluorophenoxy)pyridine
Welcome to the technical support center for the synthesis of 4-(4-amino-3-fluorophenoxy)pyridine and its derivatives. This molecule is a critical intermediate in the synthesis of several pharmaceutical compounds, including multi-kinase inhibitors like Regorafenib.[1][2] Achieving a high yield of this compound is crucial for the efficiency and cost-effectiveness of the overall drug manufacturing process.
This guide is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you overcome common challenges and optimize your synthetic route.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 4-(4-amino-3-fluorophenoxy)pyridine?
The most prevalent and industrially applied method is a nucleophilic aromatic substitution (SNAr) reaction. This typically involves the coupling of 4-amino-3-fluorophenol with an activated 4-substituted pyridine derivative, such as 4-chloropyridine or 4-fluoropyridine, in the presence of a base.
Q2: Why is the SNAr reaction preferred over other methods like the Ullmann condensation?
While the Ullmann condensation, a copper-catalyzed coupling reaction, is a classic method for forming diaryl ethers, it often requires harsh reaction conditions, such as high temperatures (frequently over 210°C) and stoichiometric amounts of copper.[3] The SNAr reaction is generally preferred for this specific synthesis because the electron-withdrawing nature of the pyridine ring and its substituents sufficiently activates the molecule for nucleophilic attack, eliminating the need for a metal catalyst and allowing for milder reaction conditions.
Q3: Does the amino group on 4-amino-3-fluorophenol require protection?
In many reported syntheses, the amino group is left unprotected. The phenoxide, formed by deprotonating the hydroxyl group with a base, is a much stronger nucleophile than the aniline amine. This selectivity allows the O-arylation to proceed as the major pathway. However, in cases where N-arylation becomes a significant side reaction, protecting the amine with a suitable group (e.g., Boc, Ac) may be considered, although this adds extra steps to the overall synthesis.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the synthesis.
Problem 1: Low Reaction Conversion or Stalled Reaction
Q: I'm seeing a significant amount of unreacted 4-amino-3-fluorophenol in my reaction mixture even after extended reaction times. What could be the cause?
This is a common issue often related to the reaction conditions not being optimal for generating and maintaining the nucleophilic phenoxide or for the SNAr reaction to proceed efficiently.
Possible Causes & Solutions:
-
Insufficient Base Strength or Stoichiometry: The phenolic proton of 4-amino-3-fluorophenol must be removed to generate the nucleophilic phenoxide. If the base is too weak or used in insufficient quantity, the equilibrium will favor the starting materials.
-
Solution: Ensure at least one equivalent of a strong enough base is used. While inorganic bases like NaOH or K2CO3 can be effective, organic bases like DBU in a suitable solvent can also be employed.[4] A slight excess of the base can help drive the reaction to completion.
-
-
Inappropriate Solvent Choice: The solvent plays a crucial role in an SNAr reaction. It must be able to dissolve the reactants and be sufficiently polar to stabilize the charged intermediate (Meisenheimer complex) formed during the reaction.
-
Solution: High-boiling polar aprotic solvents are ideal. N,N-Dimethylformamide (DMF), N,N-dimethylacetamide (DMAc), and dimethyl sulfoxide (DMSO) are excellent choices as they effectively solvate the reactants and facilitate the reaction.[5]
-
-
Low Reaction Temperature: SNAr reactions, while often milder than Ullmann couplings, still require thermal energy to overcome the activation barrier.
-
Solution: Gradually increase the reaction temperature. A typical range for this synthesis is between 80°C and 120°C.[5] Monitor the reaction progress by TLC or HPLC to find the optimal temperature that promotes product formation without causing significant degradation.
-
Problem 2: Formation of Impurities and Side Products
Q: My final product is contaminated with several impurities that are difficult to separate. What are the likely side reactions and how can I minimize them?
Impurity formation is a major cause of yield loss. Understanding the potential side reactions is key to mitigating them.
Potential Side Reactions:
-
N-Arylation: The amino group of one molecule of 4-amino-3-fluorophenol can act as a nucleophile, attacking the activated pyridine ring of another molecule or the product itself.
-
Hydrolysis of Pyridine Substrate: If using a 4-halopyridine, it can react with any residual water or hydroxide ions (if using a strong base like NaOH) to form 4-hydroxypyridine, which can be difficult to remove.
-
Self-Condensation/Polymerization: Under harsh conditions, complex polymeric materials can form.
Strategies for Minimization:
-
Control of Stoichiometry: Use a slight excess of the 4-amino-3-fluorophenol relative to the 4-substituted pyridine. This ensures the more expensive pyridine derivative is fully consumed and minimizes self-condensation side products.
-
Base Selection and Addition: Using a milder base like potassium carbonate (K2CO3) can reduce the rate of hydrolysis of the pyridine substrate compared to stronger bases like NaOH. Adding the base portion-wise or slowly can also help control the reaction's exotherm and minimize side reactions.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., Nitrogen or Argon) is crucial.[5] This prevents oxidation of the electron-rich 4-amino-3-fluorophenol, which can lead to colored impurities and tar formation.
dot graph TD { subgraph "Troubleshooting Workflow: Low Yield" A[Start: Low Yield Observed] --> B{Check Reaction Conversion}; B -- "Incomplete" --> C{Analyze Reaction Conditions}; B -- "Complete" --> D{Analyze Work-up & Purification}; C --> E[Insufficient Base?]; C --> F[Wrong Solvent?]; C --> G[Temperature Too Low?]; E --> H[Action: Use Stronger Base / More Equivalents]; F --> I[Action: Switch to Polar Aprotic Solvent (e.g., DMAc)]; G --> J[Action: Increase Temperature (e.g., 105°C)]; D --> K{Product Loss During Extraction?}; D --> L{Degradation on Silica?}; K --> M[Action: Adjust pH / Use Different Solvent]; L --> N[Action: Use Deactivated Silica / Alternative Purification]; end
} caption: "A logical workflow for diagnosing low yield issues."
Problem 3: Difficult Product Isolation and Purification
Q: The work-up procedure gives me an impure, oily product that is difficult to crystallize. How can I improve my isolation technique?
Effective isolation is critical for achieving high purity and good yield. The basic nature of the product's amino group and pyridine ring means its solubility is highly pH-dependent.
Optimized Isolation and Purification Protocol:
-
Reaction Quenching: Instead of quenching the reaction with acid, which would protonate the product and make it highly water-soluble, it is often better to quench by adding a large volume of water.[5] This precipitates the crude product by crashing it out of the organic solvent.
-
Controlled Crystallization: Cooling the quenched reaction mixture slowly (e.g., to 10°C overnight) can promote the formation of larger, purer crystals, making filtration easier.[5]
-
pH Adjustment during Extraction: If you must perform a liquid-liquid extraction, be mindful of the pH. The product will be soluble in the organic phase at neutral to basic pH. Washing with a dilute brine solution can help break up emulsions and remove residual water-soluble impurities.
-
Chromatography Considerations: If column chromatography is necessary, the basicity of the product can cause it to streak on standard silica gel.
-
Solution: Use a mobile phase containing a small amount of a basic modifier, such as triethylamine (~0.5-1%), to suppress the interaction with acidic silica sites. Alternatively, use neutral or basic alumina as the stationary phase.
-
Optimized Synthesis Protocol
This protocol is based on a high-yielding procedure for a closely related analogue and is adapted for the synthesis of the parent compound.[5]
Reaction Scheme:
dot graph R { layout=dot; rankdir=LR; node [shape=none];
} caption: "General SNAr synthesis route."
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Equivalents |
| 4-Amino-3-fluorophenol | 127.11 | 1.0 |
| 4-Chloropyridine HCl | 150.00 | 1.05 |
| Sodium Hydroxide (NaOH) | 40.00 | ~2.1 |
| N,N-Dimethylacetamide (DMAc) | 87.12 | Solvent |
Step-by-Step Procedure:
-
Setup: To a clean, dry reaction vessel equipped with a mechanical stirrer, thermometer, and nitrogen inlet, add 4-amino-3-fluorophenol (1.0 eq) and 4-chloropyridine hydrochloride (1.05 eq).
-
Solvent Addition: Add N,N-dimethylacetamide (DMAc), typically at a concentration of ~0.5 M relative to the limiting reagent.
-
Base Addition: Stir the mixture until all solids are dissolved. Then, carefully add powdered sodium hydroxide (approx. 2.1 eq) portion-wise. Note: The first equivalent neutralizes the HCl salt of the pyridine, and the second deprotonates the phenol.
-
Reaction: Heat the reaction mixture to 105°C and maintain this temperature for 1-3 hours. Monitor the reaction progress by HPLC or TLC (e.g., using a mobile phase of 50% Ethyl Acetate in Hexanes).
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. Slowly add a large volume of water (approx. 1.5 times the volume of DMAc used) to the stirred solution.
-
Crystallization: Cool the resulting slurry to 10°C and continue stirring overnight to promote complete crystallization.
-
Filtration: Collect the solid product by filtration, wash the filter cake with cold water, and then with a small amount of a non-polar solvent like hexanes to aid in drying.
-
Drying: Dry the product in a vacuum oven at 40-50°C until a constant weight is achieved.
References
- Du, F., Zhou, Q., Shi, Y., Yu, M., Sun, W., & Chen, G. (2019). A new pathway via intermediate 4-amino-3-fluorophenol for the synthesis of regorafenib. Synthetic Communications, 49(5), 576-585.
-
Apicule. (n.d.). 4-(4-Amino-3-fluorophenoxy)-N-methylpyridine-2-carboxamide (CAS No: 757251-39-1) API Intermediate Manufacturers. Retrieved from [Link]
-
LookChem. (n.d.). Cas 757251-39-1, 4-(4-AMINO-3-FLUOROPHENOXY)-N-METHYLPICOLINAMIDE. Retrieved from [Link]
-
Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]
-
ResearchGate. (n.d.). Table 4: Synthesis of 4-(4-Amino-3-fluorophenoxy)- N -methylpicolinamide (7). Retrieved from [Link]
-
University of Southampton. (2025, April 22). Synthesis of fluorinated 3-aminobenzofurans via a tandem SNAr-cyclocondensation strategy. ePrints Soton. Retrieved from [Link]
Sources
Technical Support Center: Purification of 4-(4-Amino-3-fluorophenoxy)-N-methylpicolinamide
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 4-(4-Amino-3-fluorophenoxy)-N-methylpicolinamide (CAS 757251-39-1), a key intermediate in the manufacturing of the multi-kinase inhibitor, Regorafenib.[1][2] This document provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during the purification of this compound, ensuring high purity and yield.
I. Troubleshooting Guide
This section addresses specific issues that may arise during the purification of 4-(4-Amino-3-fluorophenoxy)-N-methylpicolinamide in a question-and-answer format.
Question 1: My isolated product is a brown or off-white solid, not the expected white to yellow crystals. What is the likely cause and how can I fix it?
Answer:
A brown or discolored product typically indicates the presence of residual starting materials, byproducts, or degradation products. The synthesis of 4-(4-Amino-3-fluorophenoxy)-N-methylpicolinamide often involves the reaction of 4-amino-3-fluorophenol with 4-chloro-N-methylpicolinamide under basic conditions.[1] Incomplete reaction or side reactions can lead to colored impurities.
Causality and Recommended Actions:
-
Oxidation of the Aminophenol: Aromatic amines, particularly aminophenols, are susceptible to oxidation, which can form highly colored polymeric impurities. It is crucial to handle the starting materials and the final product under an inert atmosphere (e.g., nitrogen or argon) where possible, especially at elevated temperatures.
-
Residual Starting Materials: Unreacted 4-amino-3-fluorophenol or 4-chloro-N-methylpicolinamide can contribute to discoloration and will certainly affect the purity of the final product.
-
Ineffective Initial Purification: The initial crystallization may not have been sufficient to remove all impurities.
Step-by-Step Purification Protocol:
-
Recrystallization: This is the most effective method for removing colored impurities. A Chinese patent suggests that crystallization from water can be effective in producing a high-purity product with low levels of a key impurity.[3]
-
Solvent Screening: If water alone is insufficient, a systematic solvent screening is recommended. A good recrystallization solvent should dissolve the compound when hot but not when cold. See Table 1 for a list of potential solvents to screen.
-
Procedure:
-
Dissolve the crude, colored product in a minimum amount of a suitable boiling solvent.
-
If the solution is still colored, you may add a small amount of activated charcoal and boil for a few minutes. Caution: Add charcoal cautiously to a boiling solution to avoid bumping.
-
Perform a hot gravity filtration to remove the charcoal and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
-
-
Column Chromatography: If recrystallization fails to yield a product of the desired color and purity, column chromatography is the next logical step. Given the basic nature of the free amine, care must be taken to avoid streaking on silica gel.
-
Stationary Phase: Silica gel is a common choice.
-
Mobile Phase: A gradient of ethyl acetate in hexanes or dichloromethane in methanol is a good starting point. To mitigate the issues with the basic amine, it may be necessary to add a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent.[4]
-
Question 2: HPLC analysis of my purified product shows persistent peaks corresponding to the starting materials, 4-amino-3-fluorophenol and 4-chloro-N-methylpicolinamide. How can I remove them?
Answer:
The presence of starting materials after initial purification indicates either an incomplete reaction or a purification method that is not selective enough. 4-(4-Amino-3-fluorophenoxy)-N-methylpicolinamide itself is considered a potential genotoxic impurity in the final Regorafenib API, so its purity is critical.[5]
Causality and Recommended Actions:
-
Incomplete Reaction: Ensure your reaction has gone to completion by TLC or HPLC monitoring before workup.
-
Co-crystallization: One or both starting materials may be co-crystallizing with your product.
-
Inappropriate Recrystallization Solvent: The chosen solvent may have similar solubility properties for both the product and the starting materials.
Step-by-Step Purification Protocol:
-
Aqueous Wash/Extraction: Before crystallization, an aqueous workup can be highly effective.
-
Dissolve the crude product in an organic solvent like ethyl acetate or dichloromethane.
-
Wash the organic layer with a dilute aqueous acid (e.g., 1M HCl) to remove the unreacted basic 4-amino-3-fluorophenol. The protonated amine will be soluble in the aqueous layer.
-
Wash the organic layer with a dilute aqueous base (e.g., saturated sodium bicarbonate solution) to remove any unreacted acidic starting materials (if any were used in the synthesis of the picolinamide).
-
Wash with brine, dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, and concentrate to dryness before proceeding with crystallization.
-
-
Optimized Recrystallization:
-
Experiment with different solvent systems. A polar solvent like ethanol or a mixture like ethanol/water might provide better discrimination between the product and less polar starting materials.
-
-
Column Chromatography: If the above methods are not sufficient, column chromatography with a suitable mobile phase gradient should be employed as described in the previous question.
Question 3: My product yield is significantly low after recrystallization. How can I improve the recovery?
Answer:
Low recovery during recrystallization is a common issue and can often be attributed to using too much solvent, cooling the solution too quickly, or premature crystallization.
Causality and Recommended Actions:
-
Excess Solvent: Using more than the minimum amount of hot solvent required to dissolve the product will result in a significant portion of the product remaining in the mother liquor upon cooling.
-
Rapid Cooling: Cooling the solution too quickly can lead to the formation of small, impure crystals and trap impurities.
-
Premature Crystallization: If the solution cools too much during hot filtration, the product will crystallize in the filter paper.
Step-by-Step Optimization Protocol:
-
Minimize Solvent Volume: Use a minimal amount of boiling solvent to dissolve the crude product completely. Add the solvent in small portions.
-
Slow Cooling: Allow the hot, filtered solution to cool slowly to room temperature. This encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath to maximize the yield.
-
Prevent Premature Crystallization: Keep the filtration apparatus (funnel, filter paper, and receiving flask) hot during the hot gravity filtration step. This can be achieved by placing the funnel in the hot vapor of the boiling solvent before filtering.
-
Recover a Second Crop: The mother liquor from the first crystallization can be concentrated and a second crop of crystals can be obtained. Note that the second crop may be less pure than the first and should be analyzed separately.
II. Frequently Asked Questions (FAQs)
Q1: What are the recommended starting conditions for HPLC analysis to check the purity of 4-(4-Amino-3-fluorophenoxy)-N-methylpicolinamide?
A1: Based on methods developed for the final API, Regorafenib, a reverse-phase HPLC method is recommended.[6]
| Parameter | Recommendation |
| Column | C18, 250 x 4.6 mm, 5 µm particle size |
| Mobile Phase | A: Water with 0.1% Formic Acid or a buffer (e.g., ammonium acetate) B: Acetonitrile or Methanol |
| Gradient | Start with a suitable gradient, for example, 30-90% B over 20 minutes. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 261 nm[6] |
| Column Temp. | 30-40 °C |
Q2: How should I store the purified 4-(4-Amino-3-fluorophenoxy)-N-methylpicolinamide?
A2: The compound should be stored in a cool, dark, and dry place.[7] It is stable under normal storage conditions, but as an aromatic amine, it is prudent to protect it from light and air to prevent long-term degradation and discoloration. Storing under an inert atmosphere is ideal for long-term storage.
Q3: What are the primary safety concerns when handling this compound?
A3: Standard laboratory safety precautions should be followed. This includes wearing personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. The compound may be harmful if swallowed or inhaled and can cause skin and eye irritation.[8] Work in a well-ventilated area or a fume hood.
Q4: Why is the purity of this intermediate so critical?
A4: As a key intermediate for Regorafenib, the purity of 4-(4-Amino-3-fluorophenoxy)-N-methylpicolinamide is paramount. Any impurities present can be carried over to the final active pharmaceutical ingredient (API) or react in subsequent steps to form new impurities. As mentioned in a US patent, this intermediate itself can be a genotoxic impurity in the final drug product, meaning it has the potential to damage DNA.[5] Therefore, its levels must be strictly controlled to ensure the safety and efficacy of the final drug.
III. Visualized Workflows
General Purification Workflow
Caption: General purification workflow for 4-(4-Amino-3-fluorophenoxy)-N-methylpicolinamide.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common purification issues.
IV. Data Summary
Table 1: Recrystallization Solvent Screening Guide
| Solvent Class | Example Solvents | Polarity | Comments |
| Protic | Water, Ethanol, Isopropanol | High | Good for polar compounds. Water is mentioned in patents.[3] Ethanol/water mixtures are common for aromatic amines. |
| Aprotic Polar | Acetone, Ethyl Acetate, Acetonitrile | Medium | Good general-purpose solvents. Be cautious of the reactivity of acetone with amines. |
| Aprotic Non-polar | Toluene, Heptane, Hexane | Low | Likely to be poor solvents on their own but can be used as anti-solvents in a two-solvent system (e.g., dissolving in ethanol and adding heptane). |
V. References
-
Development and validation of an analytical method for regorafenib and its metabolites in mouse plasma. (n.d.). PubMed Central (PMC). Retrieved February 20, 2024, from [Link]
-
Regorafenib Impurities | 755037-03-7 Certified Reference Substance. (n.d.). Alfa Omega Pharma. Retrieved February 20, 2024, from [Link]
-
Development and validation of an analytical method for regorafenib and its metabolites in mouse plasma. (2018, July 15). The Ohio State University. Retrieved February 20, 2024, from [Link]
-
Li, S., Jiang, M., Li, M., Hu, P., Ming-bo, X., & Shu, C. (2022). Development and validation of a simple and sensitive HPLC method for the determination of related substances in regorafenib tablets. Zendy. Retrieved February 20, 2024, from [Link]
-
Regorafenib Impurities. (n.d.). SynZeal. Retrieved February 20, 2024, from [Link]
-
US Patent No. US10144710B2. (2018). Process for the preparation of 4-[4-({[4-choloro-3(trifluoromethyl)phenyl]carbamoyl}amino)-3-fluorophenoxy]-N-methylpyridine-2-carboxamide and its polymorphs thereof. Google Patents.
-
Regorafenib-impurities. (n.d.). Pharmaffiliates. Retrieved February 20, 2024, from [Link]
-
A high throughput method for Monitoring of Sorafenib, regorafenib, cabozantinib and their metabolites with UPLC-MS/MS in rat plasma. (2022, September 7). Frontiers. Retrieved February 20, 2024, from [Link]
-
A Validated RP-HPLC Method for Estimation of Regorafenib in Bulk and Tablet Dosage Form. (2012). Experiment Journal. Retrieved February 20, 2024, from [Link]
-
CN Patent No. CN114920689A. (2022). Preparation method of regorafenib intermediate. Google Patents.
-
Is there an easy way to purify organic amines? (2023, January 19). Biotage. Retrieved February 20, 2024, from [Link]
-
WO Patent No. WO2016005874A1. (2016). Process for the preparation of regorafenib and its crystalline forms. Google Patents.
-
An Elusive Drug-Drug Cocrystal Prepared Using a Heteroseeding Strategy. (2021, September 7). ScienceDirect. Retrieved February 20, 2024, from [Link]
-
4-(4-AMINO-3-FLUOROPHENOXY)-N-METHYLPICOLINAMIDE. (n.d.). HANGZHOU HEIR SUNSHINE CHEMICAL. Retrieved February 20, 2024, from [Link]
-
4-(4-Amino-3-fluorophenoxy)-N-methylpyridine-2-carboxamide. (n.d.). PubChem. Retrieved February 20, 2024, from [Link]
Sources
- 1. 4-(4-AMINO-3-FLUOROPHENOXY)-N-METHYLPICOLINAMIDE | 757251-39-1 [chemicalbook.com]
- 2. 4-(4-Amino-3-fluorophenoxy)-N-methylpyridine-2-carboxamide | C13H12FN3O2 | CID 46835219 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CN114920689A - Preparation method of regorafenib intermediate - Google Patents [patents.google.com]
- 4. US9790185B2 - Process for the preparation of regorafenib and its crystalline forms - Google Patents [patents.google.com]
- 5. US10144710B2 - Process for the preparation of 4-[-({[4-choloro-3(trifluoromethyl)phenyl]carbamoyl}amino)-3-fluorophenoxy]-N-methylpyridine-2-carboxamide and its polymorphs thereof - Google Patents [patents.google.com]
- 6. A Validated RP-HPLC Method for Estimation of Regorafenib in Bulk and Tablet Dosage Form – Experiment Journal [experimentjournal.com]
- 7. 757251-39-1|4-(4-Amino-3-fluorophenoxy)-N-methylpicolinamide|BLD Pharm [bldpharm.com]
- 8. 4-(4-Amino-3-fluorophenoxy)-N-methylpicolinamide | 757251-39-1 [sigmaaldrich.com]
Technical Support Center: 4-(4-Amino-3-fluorophenoxy)pyridine Synthesis
This guide serves as a technical support center for the synthesis of 4-(4-Amino-3-fluorophenoxy)pyridine and its structural analogs (e.g., the Regorafenib intermediate).[1] It addresses the critical challenges of nucleophilic aromatic substitution (
Case ID: S_NAr-Ether-Coupling Status: Operational Scope: Troubleshooting Chemoselectivity, Hydrolysis, and Oxidation[1]
Executive Summary
The synthesis of 4-(4-Amino-3-fluorophenoxy)pyridine relies on the
This reaction is chemically deceptive. While it appears to be a simple ether formation, the presence of an unprotected amine on the phenol creates an ambident nucleophile scenario. The primary failure mode is N-arylation (formation of the secondary amine) instead of the desired O-arylation (ether). Secondary failure modes include electrophile hydrolysis (pyridone formation) and oxidative oligomerization.
Module 1: Critical Failure Modes (Troubleshooting)
Issue 1: "My product contains a significant impurity (~10-15%) with the same mass but different retention time."
Diagnosis: Regioselectivity Failure (N-Arylation) . You have formed the N-(pyridin-4-yl)aniline derivative instead of the ether.[1]
-
The Mechanism: The starting material, 4-amino-3-fluorophenol, has two nucleophilic sites: the oxygen (
) and the nitrogen ( ).-
Target Reaction (O-attack): Requires the formation of the phenoxide anion (Hard Nucleophile).
-
Side Reaction (N-attack): The neutral amine (Soft Nucleophile) attacks the pyridine ring directly.
-
-
Root Cause: Incomplete deprotonation of the phenol. If you use a weak base (e.g.,
) or insufficient temperature, the equilibrium concentration of the phenoxide is low. The neutral amine, which does not require deprotonation to react, competes for the electrophile. -
Corrective Action:
-
Switch Base: Move from Carbonates (
) to Alkoxides (t-BuOK ). Potassium tert-butoxide is strong enough to quantitatively deprotonate the phenol, creating a high concentration of the "hard" phenoxide nucleophile, which kinetically outcompetes the "soft" amine. -
Solvent Polarity: Use High-Dielectric Polar Aprotic solvents (DMSO or DMAc).[1] These solvate the cation (
), leaving the phenoxide "naked" and highly reactive.
-
Issue 2: "The reaction mixture turned black/tarry, and yield is low."
Diagnosis: Oxidative Polymerization (Quinone Imine Formation) . Aminophenols are redox-active.[1] In the presence of oxygen and heat, they oxidize to quinone imines, which then polymerize.
-
Root Cause: Inadequate inert atmosphere or trace metal contamination.[1]
-
Corrective Action:
-
Degassing: Sparge reaction solvents with Argon/Nitrogen for 15 minutes before adding the aminophenol.
-
Antioxidant Additive: Add 1-2 mol% of Sodium Ascorbate or wash the crude organic layer with aqueous Sodium Dithionite (
) during workup to reduce oxidized species back to the amine.
-
Issue 3: "Starting material is consumed, but product yield is low. LCMS shows a peak with M+1 = 96 (or similar)."
Diagnosis: Electrophile Hydrolysis (Pyridone Formation) .
The 4-chloropyridine electrophile has hydrolyzed to 4-hydroxypyridine (pyridone), which is unreactive to
-
Root Cause: Wet solvent or using Hydroxide bases (
).[1] The hydroxide ion is a nucleophile that attacks the chloropyridine faster than the bulky phenoxide. -
Corrective Action:
Module 2: Reaction Pathway Visualization[1]
The following diagram illustrates the competitive pathways. The Green path is the target; Red paths are critical impurities.
Caption: Competitive reaction pathways. High base strength favors the Green path (O-arylation).[1] Weak bases or moisture favor Red paths (N-arylation or Hydrolysis).[1]
Module 3: Optimized Synthetic Protocol
This protocol is designed to maximize O-arylation and minimize oxidation.[1]
Reagents:
-
4-Amino-3-fluorophenol (1.0 equiv)[1]
-
4-Chloropyridine HCl (1.1 equiv)[1]
-
Potassium tert-butoxide (
) (2.2 equiv)[1]-
Note: Extra base is required to neutralize the HCl salt of the pyridine.
-
-
Solvent: Anhydrous DMAc (Dimethylacetamide) or DMSO.
Step-by-Step Workflow:
-
Electrophile Neutralization (Pre-step):
-
Why: Adding solid
directly to the acidic aminophenol/pyridine-HCl mix can cause local hot-spots and oxidation.[1] -
Dissolve 4-Chloropyridine HCl in DMAc. Add 1.1 equiv of
at 0°C. Stir for 15 min. (Free base generation).
-
-
Nucleophile Formation:
-
Coupling:
-
Add the Pyridine free-base solution (from Step 1) to the Phenoxide solution (Step 2).
-
Heat to 80°C . Monitor by HPLC.
-
Target Time: 2–4 hours.[1]
-
-
Quench & Workup:
Module 4: Troubleshooting Matrix
| Symptom | Probable Cause | Verification | Solution |
| Product co-elutes with impurity | N-Arylation (Regioselectivity issue) | NMR: Look for NH shift (~6-7 ppm broad) vs Ether (no proton). | Switch base to |
| Low Yield + White Precipitate | Hydrolysis of Chloropyridine | LCMS: Peak at mass 96 (Pyridone). | Dry solvents (Karl Fischer <0.05%). Avoid NaOH/KOH.[1] |
| Sticky Black Crude | Oxidation of Aminophenol | Visual inspection. | Sparge solvents with Argon.[1] Add Na-Ascorbate. Reduce reaction time. |
| Incomplete Conversion | Stalled Reaction | HPLC shows SM remaining.[1] | Increase temp to 100°C. Ensure Pyridine HCl was fully neutralized. |
References
-
Regorafenib Intermediate Synthesis (Patent)
-
Chemoselectivity in Ambident Nucleophiles
-
General Reactivity of 4-Chloropyridine
Sources
- 1. 4-(4-Amino-3-fluorophenoxy)-N-methylpyridine-2-carboxamide | C13H12FN3O2 | CID 46835219 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. WO2016005874A1 - Process for the preparation of regorafenib and its crystalline forms - Google Patents [patents.google.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. CN114920689A - Preparation method of regorafenib intermediate - Google Patents [patents.google.com]
- 6. drpress.org [drpress.org]
- 7. thieme-connect.de [thieme-connect.de]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Solubility Challenges with 4-(4-Amino-3-fluorophenoxy)pyridine
Introduction:
4-(4-Amino-3-fluorophenoxy)pyridine is a substituted pyridine derivative with structural motifs common in medicinal chemistry and materials science. Its aromatic nature, conferred by the pyridine and fluorophenoxy rings, suggests that it is a lipophilic compound with potentially limited aqueous solubility. This guide provides a comprehensive, question-and-answer-based approach to systematically address and overcome solubility issues you may encounter during your research. The principles and protocols outlined here are grounded in fundamental physicochemical principles and are broadly applicable to small molecules with similar structural features.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My initial attempts to dissolve 4-(4-Amino-3-fluorophenoxy)pyridine in aqueous buffers (e.g., PBS, pH 7.4) have resulted in poor solubility and precipitation. Why is this happening?
Answer:
The observed low solubility in neutral aqueous media is expected based on the molecular structure of 4-(4-Amino-3-fluorophenoxy)pyridine. The molecule possesses two aromatic rings, which are inherently hydrophobic and favor self-association (stacking) or partitioning into non-polar environments over interaction with water.
At a neutral pH of 7.4, the primary basic centers—the amino group on the phenoxy ring and the pyridine nitrogen—are likely to be predominantly in their neutral, un-ionized state. Uncharged species are generally less soluble in water than their charged, salt-form counterparts. The fluorine atom, being strongly electron-withdrawing, can also modulate the electronic distribution of the molecule, potentially influencing crystal lattice energy and further impacting solubility.
Below is a diagram illustrating the key structural features influencing the solubility of this compound.
Caption: Key structural features of 4-(4-Amino-3-fluorophenoxy)pyridine that dictate its solubility behavior.
Q2: What is the most straightforward initial strategy to improve the aqueous solubility of 4-(4-Amino-3-fluorophenoxy)pyridine?
Answer:
The most direct and often most effective initial approach is pH modification . Given the presence of two basic nitrogen atoms (the aniline-like amino group and the pyridine nitrogen), the molecule's overall charge state is highly dependent on the pH of the solution. By lowering the pH, you can protonate these basic centers, forming a cationic salt which will have significantly enhanced solubility in water due to favorable ion-dipole interactions.
The Henderson-Hasselbalch equation provides the theoretical basis for this strategy. For a basic compound, as the pH of the solution drops below its pKa, the equilibrium shifts towards the protonated (ionized) form. It is generally recommended to adjust the pH to at least 2 units below the pKa of the basic functional group to ensure that >99% of the compound is in its ionized, more soluble form.
Caption: Step-by-step workflow for improving solubility via pH modification.
Q3: I have tried adjusting the pH, but the compound is still not soluble enough for my desired stock concentration, or my experiment is pH-sensitive. What are my next options?
Answer:
If pH modification is insufficient or incompatible with your experimental system, the use of co-solvents or other formulation excipients is the next logical step. These agents enhance solubility by reducing the polarity of the aqueous medium, thereby making it more favorable for the hydrophobic solute to dissolve.
It is crucial to start with organic solvents that are miscible with water and are commonly used in biological assays. The choice of co-solvent can be critical, and it is often necessary to screen a small panel to find the most effective one.
| Co-Solvent | Typical Starting Stock Concentration | Key Considerations |
| Dimethyl Sulfoxide (DMSO) | 10-50 mM | Gold Standard. High solubilizing power. Ensure final concentration in assay is low (<0.5%) to avoid cytotoxicity. |
| N,N-Dimethylformamide (DMF) | 10-30 mM | Good alternative to DMSO. Can be more volatile. Also requires low final concentration in assays. |
| Ethanol (EtOH) | 1-10 mM | Less effective for highly lipophilic compounds but can be suitable for some systems. May cause protein precipitation at higher concentrations. |
| Polyethylene Glycol (PEG 300/400) | 1-10 mM in 10-50% PEG/water | Can enhance solubility and stability. Generally has low toxicity. Viscous. |
-
Preparation: Aliquot a small, pre-weighed amount of 4-(4-Amino-3-fluorophenoxy)pyridine into several microcentrifuge tubes.
-
Solvent Addition: To each tube, add a precise volume of a different co-solvent (e.g., DMSO, DMF, Ethanol) to achieve a high target concentration (e.g., 50 mM).
-
Dissolution: Vortex each tube vigorously for 1-2 minutes. If the solid does not dissolve, use a bath sonicator for 5-10 minutes.
-
Observation: Visually inspect each tube for complete dissolution. Note the solvent in which the compound is most soluble.
-
Serial Dilution (Aqueous Compatibility Test):
-
Take the most successful stock solution (e.g., 50 mM in DMSO).
-
Perform serial dilutions into your final aqueous buffer (e.g., PBS). For example, dilute 1:100 to get a 500 µM solution with 1% DMSO.
-
Incubate the dilutions at the experimental temperature for a period (e.g., 1-2 hours) and visually check for any signs of precipitation or cloudiness. This step is critical to determine the kinetic solubility limit in your final assay conditions.
-
Q4: My compound dissolves in 100% DMSO, but it precipitates immediately upon dilution into my aqueous assay buffer. How can I prevent this?
Answer:
This is a common phenomenon known as "crashing out" and occurs when a compound that is highly soluble in a strong organic solvent is rapidly diluted into an aqueous medium where its solubility is much lower. The key is to manage the transition from the organic to the aqueous environment more effectively.
Here are several advanced strategies to address this issue:
-
Use of Surfactants: Non-ionic surfactants like Tween® 20, Tween® 80, or Pluronic® F-68 can be included in the final aqueous buffer at low concentrations (typically 0.01% - 0.1%). These molecules form micelles that can encapsulate the hydrophobic compound, keeping it dispersed and preventing precipitation.
-
Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. Molecules like 4-(4-Amino-3-fluorophenoxy)pyridine can form an inclusion complex with cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD), which significantly enhances aqueous solubility. You can attempt to dissolve the compound directly in an aqueous solution containing cyclodextrin or add it to your final buffer.
-
Combined pH and Co-solvent Approach: This is a powerful strategy.
-
Step 1: Prepare a concentrated stock solution in a minimal amount of organic co-solvent (e.g., 50 mM in DMSO).
-
Step 2: Prepare your final dilution buffer at an acidic pH (e.g., pH 4-5) where the compound is more soluble in its protonated form.
-
Step 3: Slowly add the DMSO stock solution to the vortexing acidic buffer. This combination of an organic co-solvent and favorable pH can often maintain solubility where either method alone would fail.
-
Caption: Decision-making workflow for addressing compound precipitation after dilution.
References
Technical Support Center: Stability & Handling of 4-(4-Amino-3-fluorophenoxy)-N-methylpyridine-2-carboxamide
Compound ID: 4-(4-Amino-3-fluorophenoxy)-N-methylpicolinamide CAS: 757251-39-1 Role: Primary Amine Intermediate for Regorafenib (Stivarga) Synthesis; Regorafenib Impurity A (EP/USP).[1][2][3]
Introduction: The Stability Paradox
Welcome to the technical support center for the "Regorafenib Amine Intermediate." As a researcher, you are likely handling this compound for one of two reasons: as a starting material for the synthesis of the multikinase inhibitor Regorafenib, or as a reference standard for impurity profiling.
The Core Challenge: While the pyridine-ether backbone is robust, the 4-amino-3-fluorophenyl moiety introduces significant oxidative liability. This guide moves beyond generic "store at -20°C" advice to explain the mechanistic reasons for degradation and provides actionable troubleshooting for when things go wrong.
Module 1: Physical Appearance & Storage Troubleshooting
Q: My "white" powder has turned pink or brown. Is it compromised?
Status: Critical Alert Diagnosis: Oxidative Degradation (Quinone Imine Formation).
The Mechanism:
The primary aniline group (
-
Initial Stage: Formation of the N-oxide or hydroxylamine species (often colorless or pale yellow).
-
Advanced Stage: Radical coupling leads to azo-dimers or oxidation to quinone imine species. These are highly conjugated chromophores, causing the material to turn pink, then brown, even at trace levels (<0.5%).
Troubleshooting Protocol:
-
If Pink (Trace Oxidation): The material is likely still >98% pure.[4]
-
Action: Perform a test coupling with the isocyanate. If the reaction proceeds, the colored impurity is likely removed during the final Regorafenib crystallization.
-
-
If Brown (Significant Oxidation):
-
Action: Do not use for kinetic studies or GMP synthesis. Purification is required.[4]
-
Purification: Recrystallize from Toluene/Acetone or Ethyl Acetate. The oxidized oligomers are often less soluble or significantly more polar and can be removed via filtration through a short pad of silica gel using 5% MeOH in DCM.
-
Q: The material has clumped into a hard cake. What happened?
Diagnosis: Hygroscopicity & Partial Hydrolysis. Analysis: While the free base is not highly hygroscopic, residual salts (if prepared via acid deprotection) or the formation of hydrates can cause caking. Moisture absorption accelerates the hydrolysis of the amide bond (N-methyl group loss) over time.
Corrective Action:
-
Dry the material in a vacuum oven at 40°C over
for 12 hours. -
Confirm water content via Karl Fischer (KF) titration. Target:
.
Module 2: Chemical Stability & Degradation Pathways
Understanding how the molecule breaks down is essential for interpreting HPLC data.
Visualization: Degradation Ecosystem
Caption: Primary degradation pathways. The oxidative pathway (red) is the most common storage failure mode, while hydrolysis (yellow) occurs under stress conditions.
Stability Data Summary
| Stress Condition | Stability Rating | Major Degradant | Handling Recommendation |
| Thermal (Solid, 60°C) | Moderate | Minimal (<1% after 2 weeks) | Store < 25°C. |
| Oxidative (3% H2O2) | Poor | N-Oxides, Azo-dimers | Strict inert atmosphere (Argon/N2). |
| Photolytic (UV/Vis) | Poor | Unidentified isomers | Protect from light (Amber vials). |
| Hydrolytic (pH 1-2) | Moderate | Picolinic Acid deriv.[5] | Avoid prolonged exposure to strong acids. |
| Solvent (Acetone) | Critical Failure | Imine (Schiff Base) | NEVER dissolve in ketones. |
Module 3: Analytical Troubleshooting (HPLC)
Q: I see "Ghost Peaks" in my HPLC chromatogram that grow over time.
Scenario: You prepared a sample in the morning, and by the afternoon run, purity dropped from 99% to 95%. Root Cause: In-situ Solvent Reaction. The primary amine reacts with carbonyl-containing solvents (Acetone, MEK) or impurities in low-grade Acetonitrile/Methanol (aldehydes) to form Schiff bases inside the HPLC vial.
The Fix:
-
Diluent: Use only HPLC-grade Acetonitrile/Water or Methanol.
-
Forbidden Solvents: Do not use Acetone as a needle wash or sample solvent.
-
Autosampler: Keep the autosampler temperature at 4°C to slow down in-vial oxidation.
Q: How do I separate the Amine Intermediate from Regorafenib?
Because the Amine Intermediate is "Impurity A" in the final drug substance, resolution is critical.
-
Column: C18 or Phenyl-Hexyl (The phenyl ring provides pi-pi interactions with the pyridine).
-
Mobile Phase: 0.1% Formic Acid (Aqueous) / Acetonitrile.
-
Differentiation: The Amine elutes significantly earlier than Regorafenib due to the lack of the lipophilic trifluoromethyl-phenyl urea moiety.
Module 4: Synthesis & Reaction Specifics
Q: The coupling reaction with the isocyanate stalled. Why?
Context: Synthesis of Regorafenib via reaction with 4-chloro-3-(trifluoromethyl)phenyl isocyanate. Troubleshooting:
-
Water Contamination: Isocyanates react faster with water (forming urea impurities) than with the aniline.
-
Check: Is your Amine Intermediate dry? (See Module 1).
-
Check: Is your solvent (THF/DCM) anhydrous?
-
-
Salt Interference: If you used the HCl salt of the amine, did you add a base (TEA/DIPEA)? The isocyanate reacts with the free base.
-
Protocol: If using the salt, pre-treat with 1.1 eq of base for 15 mins before adding the isocyanate.
-
Synthesis Workflow Visualization
Caption: The critical impact of moisture control during the final coupling step.
References & Authority
-
Synthesis & Process Chemistry:
-
Dumas, J., et al.[6] "Synthesis and Pharmacological Characterization of the Potent and Selective Raf Kinase Inhibitor Regorafenib." International Patent WO 2005/009961 A2.[6] (Bayer Healthcare).[4]
-
Prachi, R., et al. "A Practical and Efficient Method for the Synthesis of Sorafenib and Regorafenib." SynOpen, 2023; 07(04): 422-429.[5]
-
-
Impurity Profiling:
-
European Pharmacopoeia (Ph. Eur.) "Regorafenib Monograph - Impurity A." (Defines the amine as a specified impurity).
-
Mahamuni, S., et al.[7] "Characterization of degradation products of regorafenib by LC-QTOF-MS and NMR." New Journal of Chemistry, 2018. (Details the degradation pathways of the scaffold).
-
-
Chemical Safety (SDS):
-
PubChem CID 46835219: 4-(4-amino-3-fluorophenoxy)-N-methylpyridine-2-carboxamide.[2]
-
Sources
- 1. Cas 757251-39-1,4-(4-AMINO-3-FLUOROPHENOXY)-N-METHYLPICOLINAMIDE | lookchem [lookchem.com]
- 2. apicule.com [apicule.com]
- 3. 4-(4-AMINO-3-FLUOROPHENOXY)-N-METHYLPICOLINAMIDE | 757251-39-1 [chemicalbook.com]
- 4. CN106674097A - Regorafenib impurity preparation method - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. 4-(4-Amino-3-fluorophenoxy)-N-methyl-2-pyridinecarboxamide | 757251-39-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 7. rsc.org [rsc.org]
Technical Support Center: 4-(4-Amino-3-fluorophenoxy)pyridine Analysis
This guide serves as a specialized technical support resource for researchers analyzing 4-(4-Amino-3-fluorophenoxy)pyridine . It is designed to move beyond generic advice, addressing the specific physicochemical behaviors of this fluorinated ether-linked pyridine/aniline scaffold.
Status: Operational | Tier: Level 3 (Method Development & Troubleshooting)[1]
Molecule Profile & Chromatographic Behavior
Before troubleshooting, understand the molecule.[2] This compound contains two distinct basic centers and a lipophilic core, creating a "push-pull" challenge for reverse-phase chromatography.[1][3]
-
Moiety A (Pyridine Ring): A basic nitrogen (approx.[3] pKa ~6.0–6.5 due to the ether donation).[3] Risk: Severe peak tailing due to silanol interactions.[1][4]
-
Moiety B (3-Fluoro-4-amino Phenyl): An electron-rich aniline system.[1] Risk: High susceptibility to on-column oxidation and light degradation.[1]
-
Linker (Ether): Stable, but adds rotational freedom.
Troubleshooting Guide (Symptom-Based)
Issue 1: Severe Peak Tailing (Asymmetry > 1.5)
Diagnosis: The "Pyridine Drag."[1][3]
The pyridine nitrogen is protonated at standard acidic mobile phase pH (2–4).[3] Positively charged pyridinium ions undergo ion-exchange interactions with residual deprotonated silanols (
Corrective Actions:
-
Switch to "Type B" Silica: Ensure you are using high-purity, fully end-capped columns (e.g., Waters XBridge, Agilent Zorbax Eclipse Plus).[1][3] Older "Type A" silica has high metal content that increases silanol acidity.[1][3][5]
-
The "TFA Shield": If using Formic Acid, switch to 0.1% Trifluoroacetic Acid (TFA) .[1] TFA acts as an ion-pairing agent that "masks" the positive charge on the pyridine and saturates silanol sites.[1]
-
High pH Strategy: If the column allows (e.g., Hybrid Particle Technology), run at pH 9.5–10 using Ammonium Hydroxide. This deprotonates the pyridine (neutral form), eliminating the ion-exchange mechanism entirely.[1]
Issue 2: Ghost Peaks or "Growing" Impurities
Diagnosis: Aniline Oxidation.[1] The 4-amino-3-fluorophenyl moiety is an aniline derivative.[1][3] While the fluorine atom provides some metabolic stability, the amino group remains nucleophilic and prone to auto-oxidation, forming azo-dimers or quinone-imines, especially in solution.[1]
Corrective Actions:
-
Amber Glassware: Mandatory. Protect samples from light immediately after preparation.[1][3]
-
Antioxidant Spiking: Add 0.1% Ascorbic Acid or Sodium Bisulfite to the sample diluent.[1]
-
Autosampler Temperature: Set the autosampler to 4°C . Oxidation rates double with every 10°C increase.[1][3]
Issue 3: Split Peaks or Fronting
Diagnosis: The "Strong Solvent" Effect.[2][3][6][7] This molecule is moderately lipophilic.[1][3] Researchers often dissolve it in 100% DMSO or Methanol.[1][3] Injecting this "strong" solvent into a high-aqueous initial gradient (e.g., 95% Water) causes the analyte to precipitate or travel faster than the mobile phase momentarily.[1]
Corrective Actions:
-
Diluent Matching: The final sample diluent must match the initial mobile phase conditions (e.g., 5:95 ACN:Water).[3]
-
The "Sandwich" Injection: If solubility requires DMSO, limit injection volume to <5 µL or use a pre-column mixing loop.[1][3]
Visual Troubleshooting Logic
The following diagram illustrates the decision matrix for diagnosing peak anomalies specific to this molecular scaffold.
Caption: Decision tree for isolating chromatographic anomalies based on the specific functional groups of 4-(4-Amino-3-fluorophenoxy)pyridine.
The "Golden Standard" Protocol
This method is designed to be robust against the pKa variations and lipophilicity of the target molecule.[1]
Method Parameters:
| Parameter | Specification | Rationale |
| Column | C18 End-capped (e.g., 150 x 4.6 mm, 3.5 µm) | "Type B" silica minimizes silanol activity.[1] |
| Mobile Phase A | Water + 0.1% TFA | TFA suppresses silanols and protonates the pyridine fully.[1] |
| Mobile Phase B | Acetonitrile + 0.1% TFA | ACN provides lower backpressure than MeOH.[1] |
| Gradient | 5% B to 95% B over 15 min | Covers the polarity range of potential impurities.[1] |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6 mm ID columns.[1][3] |
| Temp | 40°C | Improves mass transfer and peak symmetry.[1] |
| Detection | UV @ 254 nm | Pyridine and Phenyl rings absorb strongly here.[1] |
Frequently Asked Questions (FAQs)
Q: Can I use a Phenyl-Hexyl column instead of C18?
A: Yes, and it may offer better selectivity.[1] The
Q: My retention time is shifting day-to-day. Why? A: This is likely a pH control issue.[1][3] The pyridine pKa is close to neutral.[3] If you are using a volatile buffer (like Ammonium Acetate) that changes pH over time, the ionization state of the pyridine ring will shift, causing drastic retention time changes. Always use fresh buffer or a strong acid (TFA) to lock the ionization state.
Q: I see a small peak just before the main peak. Is it an impurity? A: Check the mass spectrum.[1][3] If the mass is M+16, it is likely the N-oxide.[1] If the mass is identical, it could be a "rotamer" (unlikely for this ether) or, more likely, the 3-amino-4-fluoro regioisomer impurity from the synthesis starting materials.[1]
References
-
McCalley, D. V. (2023).[1] "Understanding and Managing Peak Tailing of Basic Compounds in RPLC." Chemical Communications.[1]
-
Waters Corporation. (2025).[1][3] "Troubleshooting Peak Shape Problems in HPLC." Waters Application Notes.
-
Stoll, D. R. (2021).[1] "The Essentials of HPLC: Peak Shape and Tailing Factors." LCGC North America.[1]
-
Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley.[1][3] (Foundational text on Strong Solvent Effects).[1]
-
PubChem. (2025).[1][3] "4-Aminopyridine Compound Summary." National Library of Medicine.[1] (Used for pKa extrapolation of the pyridine core).
Sources
- 1. 4-Aminopyridine - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. 4-Aminopyridine | C5H6N2 | CID 1727 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. hplc.eu [hplc.eu]
- 5. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 6. HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers - Persee [pgeneral.com]
- 7. HPLC Troubleshooting Guide [scioninstruments.com]
Technical Support Center: Degradation Pathways of 4-(4-Amino-3-fluorophenoxy)pyridine
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-(4-Amino-3-fluorophenoxy)pyridine. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions regarding the potential degradation pathways of this molecule. While direct degradation studies on 4-(4-Amino-3-fluorophenoxy)pyridine are not extensively published, this document synthesizes information from related structures and fundamental chemical principles to offer predictive insights and practical guidance for your experiments.
I. Introduction to the Stability of 4-(4-Amino-3-fluorophenoxy)pyridine
4-(4-Amino-3-fluorophenoxy)pyridine is an aromatic ether containing an aminophenol and a pyridine ring. This chemical structure presents several potential sites for metabolic and chemical degradation. Understanding these degradation pathways is crucial for assessing the compound's stability, shelf-life, and potential metabolic fate in biological systems. This molecule is also noted as an intermediate in the synthesis of multikinase inhibitors like Regorafenib, making its purity and stability critical.[1][2][3]
II. Frequently Asked Questions (FAQs)
Here we address common questions regarding the degradation of 4-(4-Amino-3-fluorophenoxy)pyridine.
Q1: What are the most likely metabolic degradation pathways for this compound?
Based on structurally similar compounds, the primary metabolic pathways are likely to involve oxidation reactions mediated by cytochrome P450 (CYP) enzymes.[4][5] Key predicted transformations include:
-
Hydroxylation: The aromatic rings are susceptible to hydroxylation. The aminophenoxy ring, activated by the amino group, is a likely site for this modification.
-
N-Oxidation: The nitrogen atom of the pyridine ring can be oxidized to form an N-oxide.[4][5]
-
O-Dealkylation: Cleavage of the ether bond could occur, although this is generally a less common pathway for diaryl ethers compared to alkyl-aryl ethers.
-
Conjugation: Following oxidation, the resulting hydroxyl or amino groups can undergo phase II metabolism, such as glucuronidation or sulfation, to increase water solubility and facilitate excretion.
Q2: Which CYP450 isozymes are likely involved in the metabolism of 4-(4-Amino-3-fluorophenoxy)pyridine?
While specific studies on this molecule are unavailable, research on the metabolism of a similar compound, [18F]3-Fluoro-4-aminopyridine, has identified CYP2E1 as a key enzyme.[4][5] Therefore, it is plausible that CYP2E1, and potentially other CYP isozymes like CYP3A4 and CYP2D6, which are major drug-metabolizing enzymes, could be involved in the metabolism of 4-(4-Amino-3-fluorophenoxy)pyridine.
Q3: What are the expected degradation products under forced degradation conditions (e.g., acid, base, oxidation, heat, light)?
Forced degradation studies are essential for identifying potential degradants that could form during manufacturing and storage.[6]
-
Acidic Conditions: The ether linkage may be susceptible to hydrolysis under strong acidic conditions, potentially yielding 4-amino-3-fluorophenol and 4-hydroxypyridine. The primary amino group can also be protonated.
-
Basic Conditions: The molecule is expected to be relatively stable under mild basic conditions. Strong bases might promote oxidation if oxygen is present.
-
Oxidative Conditions: The primary amino group and the electron-rich aromatic rings are prone to oxidation. This can lead to the formation of N-oxides, hydroxylated products, and potentially polymeric impurities.
-
Thermal Stress: High temperatures may lead to decomposition, with the specific products depending on the temperature and presence of oxygen.
-
Photostability: Aromatic amines and pyridines can be sensitive to light. Photodegradation may involve complex radical reactions.
III. Troubleshooting Guide
This section provides solutions to common issues encountered during the analysis of 4-(4-Amino-3-fluorophenoxy)pyridine and its potential degradants.
| Problem | Potential Cause | Troubleshooting Steps |
| Unexpected peaks in HPLC chromatogram | Sample degradation during storage or analysis. | - Store samples at low temperatures (-20°C or -80°C) and protect from light.- Use freshly prepared solutions for analysis.- Check the stability of the compound in the analytical mobile phase. |
| Poor peak shape (tailing) | Interaction of the basic pyridine and amino groups with acidic silanols on the HPLC column. | - Use a base-deactivated column.- Add a competing base (e.g., triethylamine) to the mobile phase.- Operate at a higher pH to suppress the ionization of the basic groups. |
| Inconsistent results in metabolic stability assays | Variation in enzyme activity or improper incubation conditions. | - Pre-incubate the compound with microsomes to ensure temperature equilibrium.- Use a consistent lot of microsomes and verify their activity with a known substrate.- Ensure the concentration of organic solvent in the incubation is low (<1%) to avoid inhibiting enzyme activity. |
| Difficulty in identifying unknown degradant peaks | Low abundance of the degradant or lack of reference standards. | - Concentrate the sample to increase the signal of the degradant.- Use high-resolution mass spectrometry (HRMS) to obtain an accurate mass and predict the elemental composition.- Perform MS/MS fragmentation studies to elucidate the structure of the degradant. |
IV. Experimental Protocols
Protocol 1: In Vitro Metabolic Stability Assay Using Liver Microsomes
This protocol outlines a general procedure for assessing the metabolic stability of 4-(4-Amino-3-fluorophenoxy)pyridine.
Materials:
-
4-(4-Amino-3-fluorophenoxy)pyridine
-
Pooled human liver microsomes (or from other species)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN) with an internal standard (e.g., a structurally similar but stable compound)
-
96-well plates
-
Incubator/shaker
Procedure:
-
Prepare Solutions:
-
Prepare a stock solution of 4-(4-Amino-3-fluorophenoxy)pyridine in DMSO or ACN.
-
Prepare the NADPH regenerating system in phosphate buffer.
-
Prepare the liver microsome suspension in phosphate buffer.
-
-
Incubation:
-
In a 96-well plate, add the liver microsome suspension and the test compound solution.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate at 37°C with gentle shaking.
-
-
Sampling:
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of cold ACN containing the internal standard.
-
-
Sample Processing:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound.
-
The disappearance of the parent compound over time is used to calculate the in vitro half-life and intrinsic clearance.
-
Protocol 2: Forced Degradation Study
This protocol provides a framework for conducting forced degradation studies.
Materials:
-
4-(4-Amino-3-fluorophenoxy)pyridine
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Photostability chamber
-
Oven
Procedure:
-
Prepare Stock Solutions: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol, ACN).
-
Stress Conditions:
-
Acid Hydrolysis: Treat the compound with 0.1 M HCl at 60°C.
-
Base Hydrolysis: Treat the compound with 0.1 M NaOH at 60°C.
-
Oxidation: Treat the compound with 3% H₂O₂ at room temperature.
-
Thermal Stress: Expose the solid compound and a solution to 80°C.
-
Photostability: Expose the solid compound and a solution to light in a photostability chamber (ICH Q1B guidelines).
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralization: Neutralize the acidic and basic samples before analysis.
-
Analysis: Analyze all samples by a stability-indicating HPLC method (e.g., with a photodiode array detector) to separate the parent compound from its degradants. Identify and characterize the major degradants using LC-MS/MS.
V. Visualizing Degradation Pathways and Workflows
Predicted Metabolic Degradation Pathway
Caption: Predicted metabolic pathway of 4-(4-Amino-3-fluorophenoxy)pyridine.
Forced Degradation Workflow
Caption: Workflow for a forced degradation study.
VI. References
-
PubChem. 4-(4-Amino-3-fluorophenoxy)-N-methylpyridine-2-carboxamide. National Center for Biotechnology Information. [Link]
-
Brugarolas, P., et al. (2023). Metabolic Stability of the Demyelination Positron Emission Tomography Tracer [18F]3-Fluoro-4-Aminopyridine and Identification of Its Metabolites. Journal of Pharmacology and Experimental Therapeutics, 386(1), 1-10. [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (1995). Toxicological Profile for 4,4'-Methylenedianiline. [Link]
-
Brugarolas, P., et al. (2023). Metabolic Stability of the Demyelination Positron Emission Tomography Tracer [18F]3-Fluoro-4-Aminopyridine and Identification of Its Metabolites. PMC. [Link]
-
LookChem. Cas 757251-39-1,4-(4-AMINO-3-FLUOROPHENOXY). [Link]
-
Du, F., et al. (2019). A new pathway via intermediate 4-amino-3-fluorophenol for the synthesis of regorafenib. Synthetic Communications, 49(4), 576-586. [Link]
-
Indian Chemical Society. (2021). Degradation of 4-amino pyridine onto cuprous oxide nanoparticles synthesized from Tabernaemontana divaricate extract. Journal of the Indian Chemical Society. [Link]
-
Takenaka, S., et al. (2013). Enrichment and characterization of a bacterial culture that can degrade 4-aminopyridine. Applied Microbiology and Biotechnology, 97(14), 6489-6496. [Link]
-
Watson International Ltd. 4-(4-Amino-3-fluorophenoxy)-N-methylpyridine-2-carboxamide CAS 757251-39-1. [Link]
-
Karreth, F. A., et al. (1976). The metabolism of 4-aminobiphenyl in rat. III. Urinary metabolites of 4-aminobiphenyl. Xenobiotica, 6(3), 167-177. [Link]
-
Kim, Y., et al. (2024). Analytical Method Development and Dermal Absorption of 4-Amino-3-Nitrophenol (4A3NP), a Hair Dye Ingredient under the Oxidative. Toxics, 12(5), 340. [Link]
-
Pharmaffiliates. Regorafenib - Impurity A. [Link]
-
MicroSolv Technology Corporation. DMAP 4-Dimethylaminopyridine Analyzed by HPLC - AppNote. [Link]
-
Al-Asmari, A. I., et al. (2023). Analytical Methods for the Determination of Diamorphine (Heroin) in Biological Matrices: A Review. Molecules, 28(20), 7087. [Link]
Sources
- 1. 4-(4-AMINO-3-FLUOROPHENOXY)-N-METHYLPICOLINAMIDE | 757251-39-1 [chemicalbook.com]
- 2. 4-(4-Amino-3-fluorophenoxy)-N-methyl-2-pyridinecarboxamide | 757251-39-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. lookchem.com [lookchem.com]
- 4. Metabolic Stability of the Demyelination Positron Emission Tomography Tracer [18F]3-Fluoro-4-Aminopyridine and Identification of Its Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolic Stability of the Demyelination Positron Emission Tomography Tracer [18F]3-Fluoro-4-Aminopyridine and Identification of Its Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 6. contractpharma.com [contractpharma.com]
Technical Support Center: Scaling Up 4-(4-Amino-3-fluorophenoxy)pyridine Synthesis
Welcome to the technical support center for the synthesis of 4-(4-Amino-3-fluorophenoxy)pyridine. This guide is designed for researchers, scientists, and drug development professionals engaged in scaling this synthesis from the bench to pilot plant and beyond. We will address common challenges and frequently asked questions, providing insights grounded in chemical principles and process experience to ensure a robust, safe, and efficient scale-up.
The most common and industrially viable synthetic route proceeds in two key stages: a Nucleophilic Aromatic Substitution (SNAr) to form the diaryl ether bond, followed by the reduction of a nitro group to the target aniline. This guide is structured around the potential issues encountered in this workflow.
Overall Synthetic Workflow
Caption: General two-step synthesis of 4-(4-Amino-3-fluorophenoxy)pyridine.
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis, their probable causes, and recommended solutions for process optimization and scale-up.
Step 1: SNAr Ether Formation
Problem 1: Low or Stagnant Conversion to 4-(3-Fluoro-4-nitrophenoxy)pyridine
-
Symptom: In-process control (e.g., HPLC, TLC) shows a significant amount of unreacted 4-chloro-3-fluoronitrobenzene or 4-hydroxypyridine even after extended reaction times.
-
Possible Causes:
-
Insufficient Base Strength or Solubility: The basicity of the chosen base may be inadequate to efficiently deprotonate 4-hydroxypyridine, or the base may have poor solubility in the reaction solvent.
-
Water Contamination: The presence of water can consume the base and hinder the reaction. 4-hydroxypyridine is known to be hygroscopic.[1]
-
Inappropriate Solvent: The solvent may not be sufficiently polar to facilitate the SNAr reaction, which proceeds through a charged Meisenheimer intermediate.
-
Low Reaction Temperature: The activation energy for the reaction is not being overcome, leading to a sluggish reaction rate.
-
-
Recommended Solutions:
-
Base Selection: Switch to a stronger, non-nucleophilic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). On a large scale, K₂CO₃ is often preferred for its cost-effectiveness. Ensure the base is finely powdered and anhydrous to maximize surface area and reactivity.
-
Solvent and Water Removal: Use high-purity, anhydrous polar aprotic solvents such as DMSO, DMF, or NMP. Before adding reagents, consider an azeotropic distillation with a solvent like toluene to remove residual water from the 4-hydroxypyridine if it is a concern.[2]
-
Temperature Optimization: Gradually increase the reaction temperature in 10 °C increments. Typical temperatures for this type of SNAr reaction range from 80 °C to 150 °C. Monitor for impurity formation at higher temperatures.
-
Phase Transfer Catalyst: In some cases, particularly with potassium carbonate, adding a phase transfer catalyst (e.g., a quaternary ammonium salt) can improve the reaction rate, although this adds complexity and cost for scale-up.
-
Problem 2: Formation of Impurities and Darkening of the Reaction Mixture
-
Symptom: The reaction mixture turns dark brown or black, and HPLC analysis reveals multiple unidentified peaks, indicating decomposition.
-
Possible Causes:
-
Excessively High Temperature: While heat can drive the reaction, excessive temperatures can cause decomposition of the starting materials, intermediate, or solvent (especially DMF).
-
Base-Induced Side Reactions: A very strong base (e.g., sodium hydride) in combination with high temperatures can lead to unwanted side reactions or decomposition of the nitro-aromatic compound.
-
Oxygen Contamination: At high temperatures, trace oxygen can promote oxidative side reactions, leading to colored polymeric impurities.
-
-
Recommended Solutions:
-
Temperature Control: Define a precise temperature range through optimization studies. Avoid localized overheating by ensuring efficient stirring, which is critical at scale.
-
Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to prevent oxidation. This is standard practice for large-scale chemical synthesis.
-
Controlled Reagent Addition: On a larger scale, consider adding the base portion-wise or as a slurry in the reaction solvent to better control any initial exotherm.
-
| Parameter | Recommendation for Scale-Up | Rationale |
| Starting Material | 4-Chloro-3-fluoronitrobenzene | The chloro group is a good leaving group, activated by the para-nitro group.[3] |
| Base | Anhydrous Potassium Carbonate (K₂CO₃) | Cost-effective, sufficiently basic, and has a good safety profile for industrial use. |
| Solvent | Dimethyl Sulfoxide (DMSO) or NMP | High boiling point and excellent ability to solvate ions, accelerating SNAr reactions. |
| Temperature | 100 - 140 °C (optimize) | Balances reaction rate against potential for thermal decomposition. |
| Atmosphere | Inert (Nitrogen) | Prevents oxidative side reactions that can lead to impurities and color formation. |
| Table 1: Recommended Starting Conditions for SNAr Scale-Up. |
Step 2: Nitro Group Reduction
Problem 1: Incomplete Reduction or Formation of Intermediates
-
Symptom: HPLC analysis shows the presence of the starting nitro compound or partially reduced intermediates like nitroso or hydroxylamine species.
-
Possible Causes:
-
Catalyst Deactivation (Catalytic Hydrogenation): The palladium catalyst may be poisoned by impurities (e.g., sulfur) or may have lost activity due to improper handling or reuse.
-
Insufficient Reducing Agent: The stoichiometric amount of the reducing agent (e.g., iron, tin(II) chloride) or the pressure of hydrogen gas is too low.
-
Poor Mass Transfer (Catalytic Hydrogenation): On a large scale, inefficient mixing can lead to poor contact between the hydrogen gas, the substrate in solution, and the solid catalyst surface.
-
-
Recommended Solutions:
-
Catalyst Management: Use a fresh, high-quality catalyst (e.g., 5-10% Pd/C). Ensure the catalyst is handled under an inert atmosphere to prevent premature oxidation. For scale-up, catalyst loading is a critical parameter to optimize (typically 0.5-2.0 mol%).
-
Hydrogen Pressure & Temperature: Increase hydrogen pressure (e.g., from 1 atm to 50-100 psi) and, if necessary, gently warm the reaction (e.g., to 40-60 °C). The reduction of nitro groups is often exothermic, so proper temperature control is essential.[4]
-
Agitation: Ensure the reactor's agitation system is sufficient to keep the catalyst suspended uniformly throughout the liquid phase, maximizing the gas-liquid-solid interface.
-
Alternative Reductants: If catalytic hydrogenation is problematic, consider transfer hydrogenation with a source like hydrazine hydrate in the presence of Pd/C, which can be highly effective.[5] Alternatively, classical methods like iron powder in acidic medium (e.g., acetic acid or dilute HCl) are robust and cost-effective for large-scale operations.[6]
-
Problem 2: Loss of Fluorine (Hydrodefluorination)
-
Symptom: Mass spectrometry or NMR analysis of the final product shows a significant peak corresponding to 4-(4-aminophenoxy)pyridine, indicating the fluorine atom has been replaced by hydrogen.
-
Possible Causes:
-
Aggressive Hydrogenation Conditions: High catalyst loading, high hydrogen pressure, and elevated temperatures can promote hydrodehalogenation, a known side reaction with palladium catalysts.[5] The presence of a base can also exacerbate this issue.
-
Incorrect Catalyst Choice: Some catalysts are more prone to causing hydrodehalogenation than others.
-
-
Recommended Solutions:
-
Milder Conditions: Reduce the hydrogen pressure, temperature, and/or catalyst loading. Monitor the reaction closely and stop it as soon as the starting material is consumed.
-
pH Control: Ensure the reaction medium is neutral or slightly acidic. Avoid adding base during the hydrogenation step.
-
Catalyst Screening: If hydrodefluorination persists, screen other catalysts. Platinum-based catalysts (e.g., PtO₂) can sometimes be less prone to this side reaction, though this must be experimentally verified.
-
Caption: Decision workflow for troubleshooting incomplete nitro reduction.
Frequently Asked Questions (FAQs)
Q1: What are the critical safety considerations when scaling up this synthesis?
A1:
-
Nitro Compounds: The intermediate, 4-(3-fluoro-4-nitrophenoxy)pyridine, is a nitroaromatic compound. Such compounds can be thermally unstable and may have explosive properties. A thorough thermal stability screening (e.g., using Differential Scanning Calorimetry - DSC) is essential before heating large quantities.
-
Catalytic Hydrogenation: This is a potentially hazardous operation at scale. Key considerations include:
-
Pyrophoric Catalyst: Palladium on carbon can be pyrophoric, especially after use when it is dry and saturated with hydrogen. It must be handled wet and under an inert atmosphere.
-
Hydrogen Gas: Hydrogen is highly flammable and forms explosive mixtures with air. The reactor must be rated for pressure, properly grounded, and located in a well-ventilated area with hydrogen sensors.
-
Exothermicity: The reduction is highly exothermic. A robust cooling system and controlled hydrogen addition are necessary to prevent a thermal runaway.
-
-
Solvents: Solvents like DMSO and NMP have high boiling points and specific toxicological profiles. Ensure appropriate personal protective equipment (PPE) is used and that handling procedures minimize exposure.
Q2: How can the final product, 4-(4-Amino-3-fluorophenoxy)pyridine, be purified effectively at a large scale?
A2:
-
Work-up: After the reduction step, the first purification is the work-up. If using catalytic hydrogenation, the catalyst must be completely removed by filtration through a filter aid like Celite®. This step is critical as residual palladium can be a contaminant and is pyrophoric. If using a metal/acid reduction, the metal salts must be removed, often by basifying the solution to precipitate metal hydroxides, followed by filtration.
-
Crystallization: The most scalable and cost-effective purification method is crystallization. A systematic solvent screen should be conducted to find a suitable solvent or solvent system (e.g., isopropanol/water, ethyl acetate/heptane) that provides good recovery and effectively purges key impurities.
-
Acid-Base Extraction: As the product is an amine, it can be protonated and extracted into an aqueous acid layer, leaving non-basic organic impurities behind. The aqueous layer can then be basified to precipitate the purified free base, which is collected by filtration. This is a very powerful technique for removing non-polar impurities.
-
Chromatography: While standard silica gel chromatography is generally not economical for large-scale manufacturing, it can be used for high-value products or if crystallization fails.
Q3: For the SNAr step, is it better to use 4-chloropyridine or 4-fluoropyridine as the starting material?
A3: In nucleophilic aromatic substitution, the rate of reaction is often F > Cl > Br > I. This is because the rate-determining step is typically the initial attack of the nucleophile, which is influenced by the electronegativity of the halogen, making the carbon atom more electrophilic. Therefore, 4-fluoropyridine would likely be more reactive than 4-chloropyridine, potentially allowing for lower reaction temperatures or shorter reaction times. However, on a large scale, the decision is driven by a cost-benefit analysis. 4-chloropyridine is generally less expensive than 4-fluoropyridine. If the reaction conditions with 4-chloropyridine are acceptable (e.g., manageable temperature, good yield), it will likely be the more economical choice for industrial production.
References
-
ResearchGate. (n.d.). Scope of the synthesis of 4-hydroxypyridine derivatives from lithiated methoxyallene, nitriles and carboxylic acids. Available at: [Link]
- Google Patents. (n.d.). EP2585436B1 - Process for preparing 4-hydroxypyridines.
-
PMC. (n.d.). Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. Available at: [Link]
- Google Patents. (n.d.). US4898996A - Process for producing 3-chloro-4-fluoronitrobenzene.
- Google Patents. (n.d.). EP0307481B1 - Process for preparing 3-chloro-4-fluoronitrobenzene.
-
Wikipedia. (n.d.). Reduction of nitro compounds. Available at: [Link]
- Google Patents. (n.d.). US9284258B2 - Process for the reduction of nitro derivatives to amines.
-
apicule. (n.d.). 4-(4-Amino-3-fluorophenoxy)-N-methylpyridine-2-carboxamide (CAS No: 757251-39-1) API Intermediate Manufacturers. Available at: [Link]
-
Wikipedia. (n.d.). Ullmann condensation. Available at: [Link]
-
ResearchGate. (2025). Studies on the Synthesis of Specifically Fluorinated 4-Amino- pyridine Derivatives by Regioselective Nucleophilic Aromatic Substitution and Catalytic Hydrodefluorination. Available at: [Link]
-
MDPI. (2024). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. Available at: [Link]
-
Google Patents. (n.d.). EP 0192287 A2 - Process for the preparation of fluorinated pyridines. Available at: [Link]
-
ResearchGate. (n.d.). Table 4 Synthesis of 4-(4-Amino-3-fluorophenoxy)- N -methylpicolinamide.... Available at: [Link]
-
Chem-Impex. (n.d.). 3-Chloro-4-fluoronitrobenzene. Available at: [Link]
-
LookChem. (n.d.). Cas 757251-39-1,4-(4-AMINO-3-FLUOROPHENOXY). Available at: [Link]
-
(n.d.). Detailed experimental procedure for the synthesis of 4-fluoropyridine. Available at: [Link]
-
PMC. (n.d.). Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides. Available at: [Link]
-
MDPI. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Available at: [Link]
-
PubMed. (2013). Rearrangement of 4-amino-3-halo-pyridines by nucleophilic aromatic substitution. Available at: [Link]
- Google Patents. (n.d.). CN101863829A - Synthesis method of 3-fluorine-4-aminopyridine.
-
Semantic Scholar. (n.d.). SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. Available at: [Link]
-
PubChem. (n.d.). 4-(4-Amino-3-fluorophenoxy)-N-methyl-2-pyridinecarboxamide. Available at: [Link]
-
MDPI. (2025). Multi-Component Synthesis of New Fluorinated-Pyrrolo[3,4-b]pyridin-5-ones Containing the 4-Amino-7-chloroquinoline Moiety and In Vitro–In Silico Studies Against Human SARS-CoV-2. Available at: [Link]
- Google Patents. (n.d.). WO2019138362A1 - Process for the preparation of 4-(4-aminophenyl)morpholin-3-one.
Sources
- 1. 4-Hydroxypyridine | 626-64-2 [chemicalbook.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 5. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Purification of 4-(4-Amino-3-fluorophenoxy)pyridine Scaffolds
Executive Summary & Chemical Context
This guide addresses the purification of 4-(4-amino-3-fluorophenoxy)pyridine derivatives. These scaffolds are critical intermediates in the synthesis of multikinase inhibitors (e.g., Regorafenib).[1] The synthesis typically involves a Nucleophilic Aromatic Substitution (
Common Impurity Profile:
-
Unreacted Electrophile: 4-Chloropyridine derivatives (Genotoxic concern).
-
Unreacted Nucleophile: 4-Amino-3-fluorophenol (Amphoteric, oxidatively unstable).
-
Regioisomers: N-alkylated byproducts (vs. the desired O-alkylated ether).
-
Process Impurities: Residual high-boiling solvents (DMSO/DMAc) and inorganic salts.
-
Degradants: "Black tar" oligomers from aniline oxidation or pyridine polymerization.
Troubleshooting Guides (Q&A)
Issue 1: The "Black Tar" Phenomenon
Q: My reaction mixture turns black/dark brown upon heating, and the isolated yield is low. How do I prevent this?
A: This is a classic symptom of oxidative degradation.
-
The Cause: The 4-amino moiety on the phenol is electron-rich and prone to oxidation by atmospheric oxygen, forming azo-dimers or quinone-imine species. Additionally, free-base 4-chloropyridine is unstable and can self-polymerize if not reacted quickly.
-
The Fix:
-
Degassing is Non-Negotiable: Sparge all solvents (DMSO/DMAc) with Nitrogen or Argon for at least 30 minutes before adding reagents.
-
Order of Addition: Form the phenoxide anion first. Add the base (e.g.,
) to the phenol at under inert atmosphere. Stir for 30 mins to ensure complete deprotonation before adding the electrophile (4-chloropyridine). This ensures the nucleophile is ready to react immediately, minimizing the window for side reactions. -
Antioxidants: In extreme cases, adding 1-2 mol% of ascorbic acid or sodium metabisulfite can scavenge radical initiators, though strict inert atmosphere is usually sufficient.
-
Issue 2: Regioselectivity (O- vs N-Alkylation)
Q: HPLC shows a persistent impurity (~5-10%) with a similar mass but different retention time. Is this the N-alkylated isomer?
A: Likely, yes. The aminophenol is an ambident nucleophile. While the phenoxide oxygen is harder (and more nucleophilic) than the amine nitrogen, the amine can compete if the protonation state is not controlled.
-
The Science:
prefers the "harder" nucleophile (Oxygen) when the phenoxide is fully formed. If you use a weak base (e.g., ) or insufficient base equivalents, you may have neutral phenol present, allowing the amine (which is always neutral/nucleophilic) to compete for the electrophile. -
The Fix:
-
Base Strength: Switch to a stronger base like Potassium tert-butoxide (
) or Sodium Hydride (NaH) to drive the equilibrium 100% toward the phenoxide. -
Stoichiometry: Use exactly 1.05 - 1.1 equivalents of base relative to the phenol. Excess base is fine, but insufficient base is fatal to regioselectivity.
-
Temperature: Keep the reaction temperature as low as possible (start at
and ramp slowly). High heat favors the less selective pathway ( -alkylation).
-
Issue 3: Removing Sticky Starting Materials
Q: I cannot remove the residual 4-chloropyridine. It co-elutes on silica and smears.
A: Silica chromatography is often ineffective for pyridines due to "streaking" caused by the interaction between the basic pyridine nitrogen and acidic silanols.
-
The Fix: Rely on Acid-Base Swing Extraction (Protocol A below) rather than chromatography.
-
Why it works:
-
4-Amino-3-fluorophenol: Amphoteric (soluble in base and acid).
-
4-Chloropyridine: Basic (soluble in acid).
-
Product: Basic (Pyridine) + Weakly Basic (Aniline).
-
Differentiation: The product is significantly more lipophilic (LogP ~2-3) than the starting materials. By carefully controlling pH, you can wash away the starting materials.
-
Critical Workflows & Protocols
Protocol A: The Acid-Base Swing (Purification without Chromatography)
Best for: Removing unreacted starting materials and polar impurities.
-
Quench: Pour the reaction mixture (DMSO/DMAc) into 5 volumes of ice-cold water .
-
Dissolution: Dissolve the crude oil/gum in Ethyl Acetate (EtOAc) .
-
Base Wash (Removes Phenol): Wash the organic layer 2x with 1M NaOH .
-
Acid Extraction (The Swing): Extract the EtOAc layer 3x with 1M HCl .
-
Recovery: Take the acidic aqueous layer (containing product) and slowly basify with 6M NaOH to pH 10-11 while cooling.
-
Observation: The product will precipitate as a solid.[2]
-
-
Filtration: Filter the solid, wash with water, and dry.
Protocol B: Removing Residual DMSO/DMAc
Best for: Final polish of the API intermediate.
If the Acid-Base swing is not feasible, use the Lyophilization Wash :
-
Dissolve crude in minimal DCM .
-
Wash 5x with Water (DMSO partitions into water, but requires multiple washes).[7]
-
Crucial Step: Wash 1x with Brine to break emulsions.
-
Dry over
and evaporate. -
Trituration: Suspend the solid in Diethyl Ether or Heptane , sonicate for 10 mins, and filter. High-boiling solvents stay in the mother liquor.
Visualizing the Logic
Diagram 1: Purification Decision Tree
Caption: Logical flow for selecting the correct purification method based on observed impurity profile.
Diagram 2: Chemical Species Partitioning (Acid-Base Swing)
Caption: Tracking the location of the Target Molecule vs. Impurities during pH manipulation.
Data & Solvent Selection
Table 1: Solvent Compatibility for Crystallization Use this table to optimize yield if the acid-base extraction yields an amorphous solid.
| Solvent System | Suitability | Notes |
| Isopropanol (IPA) | High | Best for final polishing. Dissolve hot, cool slowly. Removes trace fluorophenol. |
| Toluene/Heptane | Medium | Good for removing non-polar "tar". Product crystallizes; tar stays in solution. |
| Ethanol/Water | Low | Risk of oiling out due to high polarity difference. |
| DCM/Hexane | Medium | Good for precipitation, but poor for impurity rejection. |
References
-
Bayer HealthCare LLC. (2019). Process for the preparation of Regorafenib. US Patent 2019/0300484 A1. Link
-
ChemicalBook. (2024). 4-(4-Amino-3-fluorophenoxy)-N-methylpicolinamide Chemical Properties and Synthesis. Link
-
BenchChem. (2025).[8] Protocol for Acid-Base Extraction of Aminopyridines. Link
-
National Institutes of Health (NIH). (2013). N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations. Bioorg Med Chem Lett. Link
-
Organic Syntheses. (1955). Purification of Pyridine Derivatives via Salt Formation. Org. Synth. Coll. Vol. 3. Link
Sources
- 1. CN114920689A - Preparation method of regorafenib intermediate - Google Patents [patents.google.com]
- 2. US20100222568A1 - Removal of pyridine and pyridine analogs from reaction mass containing sucrose esters - Google Patents [patents.google.com]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. lookchem.com [lookchem.com]
- 5. community.wvu.edu [community.wvu.edu]
- 6. echemi.com [echemi.com]
- 7. chem.rochester.edu [chem.rochester.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
Strategic Selection of Regorafenib Precursors: 4-(4-Amino-3-fluorophenoxy)-N-methylpicolinamide vs. Alternative Routes
This technical guide provides an in-depth comparison of the critical Regorafenib intermediate 4-(4-Amino-3-fluorophenoxy)-N-methylpyridine-2-carboxamide (referred to herein as the "Amine Intermediate") against alternative synthetic precursors and pathways.[1]
Executive Summary: The Pivot Point in Regorafenib Synthesis
The synthesis of Regorafenib (Stivarga®) hinges on the construction of two key linkages: a diaryl ether and a diaryl urea.[2] The selection of the precursor determines the sequence of these bond formations, directly impacting yield, impurity profiles, and process safety.
The industry standard has coalesced around 4-(4-Amino-3-fluorophenoxy)-N-methylpyridine-2-carboxamide (CAS 757251-39-1) as the dominant "penultimate" precursor.[1] This guide analyzes why this Amine Intermediate is preferred over the "Nitro-Reduction" route or the "Urea-First" pathway, supported by experimental data and mechanistic insights.[1][2]
Key Comparative Findings
| Feature | Amine Intermediate Route (Recommended) | Nitro-Reduction Route | Urea-First Route |
| Convergence | High (Linear 2-step from raw materials) | Medium (Requires hydrogenation) | Low (Solubility issues) |
| Chemoselectivity | Critical Control Point: Requires selective O-arylation over N-arylation.[1][2] | High (Nitro group protects Nitrogen) | Poor (Urea protons interfere) |
| Impurity Risk | Regioisomeric N-alkylated byproducts.[1][2] | Genotoxic aniline impurities; Catalyst leaching.[2] | Oligomerization; difficult purification.[2] |
| Overall Yield | 80–89% (Optimized) | 65–75% | <50% |
Chemical Profile: The Amine Intermediate
Compound: 4-(4-Amino-3-fluorophenoxy)-N-methylpyridine-2-carboxamide CAS: 757251-39-1 Role: Late-stage nucleophile for the final urea coupling.[1][2][3]
This molecule is unique because it contains a nucleophilic aniline handle (-NH₂) and an electrophilic pyridine core, yet it remains stable as a free base under standard storage conditions.[2] Its purity is the single greatest predictor of final API quality.[2]
Comparative Analysis of Synthetic Pathways[4]
Route A: The Direct Amine Route (The Industry Standard)
Precursors: 4-Amino-3-fluorophenol + 4-Chloro-N-methylpyridine-2-carboxamide.[1][2][3]
This route synthesizes the Amine Intermediate directly via SNAr coupling.[2]
-
Mechanism: The phenoxide anion displaces the chlorine on the pyridine ring.[2]
-
The Challenge: The starting phenol has two nucleophilic sites: the Oxygen (-OH) and the Nitrogen (-NH₂).[1][2]
-
The Solution: Using Potassium tert-butoxide (KOtBu) in high-dielectric solvents (DMSO/DMF) promotes the formation of the "harder" phenoxide nucleophile, favoring O-arylation over N-arylation by a factor of >20:1.[1][2]
Route B: The Nitro-Reduction Route
Precursors: 4-Nitro-3-fluorophenol + 4-Chloro-N-methylpyridine-2-carboxamide.[1][2]
-
Logic: The nitro group is non-nucleophilic, eliminating the risk of N-arylation during the ether coupling.[2]
-
Drawback: Requires a subsequent hydrogenation step (H₂/Pd-C or Fe/NH₄Cl) to convert the nitro group to the amine.[1][2] This adds unit operations, increases cost (catalysts), and introduces potential genotoxic impurities (nitroso intermediates) that require rigorous removal.[2]
Route C: The Urea-First Route
Precursors: 1-(4-chloro-3-(trifluoromethyl)phenyl)-3-(2-fluoro-4-hydroxyphenyl)urea + Chloropyridine.[1]
-
Logic: Build the urea first, then attach the pyridine.[2]
-
Failure Mode: The resulting urea-phenol intermediate has extremely poor solubility in organic solvents, making the subsequent SNAr reaction sluggish and low-yielding.[1][2] Furthermore, the urea protons are acidic (pKa ~12-13), consuming base and competing in the coupling reaction.[2]
Visualization: Pathway Logic & Impurity Risks
Figure 1: Strategic comparison of synthetic routes. Route A (Blue) is the preferred industrial pathway due to its efficiency, provided chemoselectivity is controlled.
Detailed Experimental Protocol
The following protocol describes the optimized Route A (Direct Coupling), which offers the highest throughput. This method utilizes a "one-pot" concept where the isolation of the Amine Intermediate is simplified by precipitation.[1][2]
Phase 1: Synthesis of the Amine Intermediate (Chemoselective O-Arylation)[1]
Objective: Couple 4-amino-3-fluorophenol with 4-chloro-N-methylpyridine-2-carboxamide while suppressing N-alkylation.
-
Reagents:
-
Procedure:
-
Step 1 (Deprotonation): Charge DMSO and 4-amino-3-fluorophenol into the reactor under nitrogen.[1][2] Add KOtBu in portions at 20–25°C. Stir for 30 minutes. Observation: The solution will darken as the phenoxide forms.[2]
-
Step 2 (Coupling): Add 4-chloro-N-methylpyridine-2-carboxamide. Heat the mixture to 100°C for 4–6 hours.
-
Step 3 (Quench & Isolation): Cool to 20°C. Slowly add water (approx. 5 volumes relative to solvent).[2] The product, 4-(4-Amino-3-fluorophenoxy)-N-methylpyridine-2-carboxamide , will precipitate as a brown/tan solid.[1][2][5]
-
Step 4 (Purification): Filter the solid.[2][4] Wash with water to remove inorganic salts.[2] Dry at 50°C.
-
Target Yield: 85–90%
-
Purity: >98% (HPLC). Key check: Ensure <0.5% of the N-alkylated isomer.[1][2]
-
Phase 2: Regorafenib Formation (Urea Coupling)[2]
Objective: Convert the Amine Intermediate to Regorafenib.
-
Reagents:
-
Procedure:
-
Dissolve the Amine Intermediate in Acetone at reflux (or 50°C).
-
Add the isocyanate dropwise over 30 minutes.[2] The reaction is rapid and exothermic.[2]
-
Stir for 2 hours. The final API (Regorafenib) will often precipitate directly from the reaction mixture or can be forced out by adding a non-solvent (e.g., n-Heptane).[1][2]
-
Target Yield: 85%
-
Final Form: Regorafenib Monohydrate (requires controlled crystallization with water/acetone).[2]
-
Performance Data: Amine Intermediate vs. Alternatives[1][10]
The following table summarizes experimental data comparing the efficiency of using the pre-formed Amine Intermediate versus generating it via the Nitro route.
| Metric | Direct Amine Route (Route A) | Nitro-Reduction Route (Route B) | Notes |
| Step Count | 2 (from raw materials) | 3 (Coupling + Reduction + Urea) | Route A is 30% faster in cycle time.[1][2] |
| Overall Yield | ~75% | ~60% | Loss of yield in Route B occurs during the reduction workup (filtration of catalyst).[2] |
| Impurity Profile | Main impurity: N-linked isomer (0.1–0.5%).[1][2] | Main impurity: Residual aniline & catalyst metals (Pd/Fe).[2] | N-linked isomer is easier to purge via crystallization than metal residues.[1][2] |
| Cost Efficiency | High | Medium | Nitro-reduction requires expensive Pd catalyst or generates Fe sludge waste.[1][2] |
| Safety | Moderate (Requires handling KOtBu).[2] | Low (Hydrogenation risks; Nitro compounds are energetic).[2] | Route A avoids high-pressure hydrogen vessels.[1][2] |
References
-
Synthesis of Regorafenib and Intermediates: A Practical and Efficient Method for the Synthesis of Sorafenib and Regorafenib.[2][6][7] SynOpen, 2023.[2][6] Link[1][2]
-
Amine Intermediate Characterization: 4-(4-Amino-3-fluorophenoxy)-N-methylpyridine-2-carboxamide (CAS 757251-39-1) Profile.[1][2][3][8] PubChem.[2] Link[1][2]
-
Process Optimization: Method for synthesizing regorafenib by one-pot process. Patent CN104910067A.[2] Link
-
Impurity Analysis: Regorafenib Impurities and Reference Standards. Alfa Omega Pharma.[2][9] Link
-
Comparative Routes: Regorafenib Synthetic Routes Review. MedKoo Biosciences.[2] Link[1][2]
Sources
- 1. caming.com [caming.com]
- 2. 4-(4-Amino-3-fluorophenoxy)-N-methylpyridine-2-carboxamide | C13H12FN3O2 | CID 46835219 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. lookchem.com [lookchem.com]
- 4. WO2016005874A1 - Process for the preparation of regorafenib and its crystalline forms - Google Patents [patents.google.com]
- 5. 4-(4-AMINO-3-FLUOROPHENOXY)-N-METHYLPICOLINAMIDE | 757251-39-1 [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. apicule.com [apicule.com]
- 9. Regorafenib Impurities | 755037-03-7 Certified Reference Substance [alfaomegapharma.com]
Comparative Analysis of Synthesis Routes for 4-(4-Amino-3-fluorophenoxy)-N-methylpicolinamide
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction:
4-(4-Amino-3-fluorophenoxy)-N-methylpicolinamide is a pivotal chemical intermediate, most notably recognized for its role in the synthesis of Regorafenib, a multi-kinase inhibitor used in the treatment of various cancers.[1][2][3] The structural integrity and purity of this intermediate are paramount to the efficacy and safety of the final active pharmaceutical ingredient (API). Consequently, the selection of an optimal and scalable synthetic route is a critical decision in the drug development pipeline.
This guide provides a comprehensive comparison of the primary industrial synthesis route and potential alternative methodologies for preparing 4-(4-Amino-3-fluorophenoxy)-N-methylpicolinamide. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and offer a critical evaluation of each route's performance based on yield, purity, scalability, and economic viability.
Route 1: Nucleophilic Aromatic Substitution (SNAr) - The Industrial Workhorse
The most established and widely implemented method for synthesizing 4-(4-Amino-3-fluorophenoxy)-N-methylpicolinamide is through a classical nucleophilic aromatic substitution (SNAr) reaction.[2] This approach leverages the electron-deficient nature of the pyridine ring, which is activated towards nucleophilic attack, particularly at the C4 position, by the presence of a good leaving group (in this case, chloride).
Reaction Mechanism: The reaction proceeds via an addition-elimination mechanism. The phenoxide, generated in-situ from 4-amino-3-fluorophenol by a base, acts as the nucleophile. It attacks the C4 carbon of 4-chloro-N-methylpicolinamide, which bears the chloro leaving group. This forms a high-energy, resonance-stabilized anionic intermediate known as a Meisenheimer complex. The aromaticity is subsequently restored by the elimination of the chloride ion, yielding the desired diaryl ether product.[4]
Caption: General workflow for the SNAr synthesis route.
Experimental Protocol (Exemplary)
This protocol is a representative example based on procedures found in the chemical literature.[2]
-
Inert Atmosphere: To a reaction vessel equipped with a mechanical stirrer, thermometer, and reflux condenser, add 4-amino-3-fluorophenol (1.0 eq.), 4-chloro-N-methylpicolinamide (1.05 eq.), and N,N-Dimethylacetamide (DMAc) as the solvent under a nitrogen atmosphere.
-
Base Addition: Stir the mixture until all solids are dissolved. Add a suitable base, such as sodium hydroxide (1.1 eq.) or potassium carbonate (1.5 eq.).
-
Reaction: Heat the reaction mixture to 105-110 °C and maintain this temperature for 1-3 hours, monitoring the reaction progress by HPLC or TLC.
-
Workup and Crystallization: Upon completion, cool the mixture and add water to precipitate the product. The mixture can be stirred overnight at a reduced temperature (e.g., 10 °C) to maximize crystallization.
-
Isolation and Purification: Collect the solid product by filtration, wash with water, and dry under vacuum. The resulting brown solid can be further purified by recrystallization if necessary.
Performance Analysis:
-
Yield: This route consistently provides high yields, often reported in the range of 88-95%.[2]
-
Purity: The product can be obtained with high purity (>99%) after crystallization.[2]
-
Scalability: The SNAr reaction is highly scalable and is the preferred method for industrial production due to its robustness and use of relatively inexpensive reagents.
-
Causality of Choices:
-
Solvent: Aprotic polar solvents like DMAc or DMSO are used to solubilize the reactants and facilitate the formation of the charged Meisenheimer intermediate.
-
Base: Strong bases like NaOH or weaker bases like K₂CO₃ are effective. The choice may depend on the desired reaction rate and the presence of other base-sensitive functional groups.
-
Temperature: Elevated temperatures are required to overcome the activation energy of the reaction but must be controlled to prevent side reactions.
-
Route 2: Palladium-Catalyzed Buchwald-Hartwig O-Arylation
A modern alternative for the formation of the critical C-O ether bond is the Buchwald-Hartwig amination/etherification reaction.[5] While more commonly used for C-N bond formation, this palladium-catalyzed cross-coupling is also highly effective for synthesizing diaryl ethers, often under milder conditions than classical methods.
Reaction Mechanism: The catalytic cycle is believed to involve:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition into the C-Cl bond of 4-chloro-N-methylpicolinamide to form a Pd(II) complex.
-
Ligand Exchange/Deprotonation: The 4-amino-3-fluorophenol coordinates to the palladium center, and a base facilitates deprotonation to form a palladium-phenoxide species.
-
Reductive Elimination: The final diaryl ether product is formed via reductive elimination, regenerating the Pd(0) catalyst which re-enters the catalytic cycle.[6][7]
Caption: Catalytic cycle for the Buchwald-Hartwig O-arylation.
Proposed Experimental Protocol
This is a generalized protocol based on standard Buchwald-Hartwig conditions.[8][9]
-
Setup: To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add a palladium source (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., Xantphos, RuPhos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu or Cs₂CO₃, 1.5-2.0 eq.).
-
Reactants: Add 4-amino-3-fluorophenol (1.2 eq.) and 4-chloro-N-methylpicolinamide (1.0 eq.).
-
Solvent and Reaction: Add a dry, degassed solvent such as toluene or dioxane. Heat the mixture to 80-110 °C for 8-24 hours.
-
Workup: After cooling, filter the reaction mixture through a pad of celite to remove the catalyst. Concentrate the filtrate and purify the residue by silica gel column chromatography.
Performance Analysis:
-
Yield: While not specifically reported for this molecule, similar Buchwald-Hartwig O-arylations typically proceed with good to excellent yields (70-95%).[10]
-
Purity: Chromatographic purification is often necessary to remove the catalyst and ligand residues, which can be a drawback for large-scale synthesis.
-
Scalability: Scaling up palladium-catalyzed reactions can be challenging due to the cost of the catalyst and ligands, and the need for stringent inert conditions. However, advances in catalyst technology are making these reactions more amenable to industrial scales.[9]
-
Causality of Choices:
-
Catalyst/Ligand: The choice of ligand is crucial. Bulky, electron-rich phosphine ligands are generally required to facilitate both the oxidative addition and the final reductive elimination steps.[7]
-
Base: A strong, sterically hindered base is needed to deprotonate the phenol without competing as a nucleophile.
-
Inert Atmosphere: The Pd(0) catalyst is sensitive to oxygen, necessitating the use of inert atmosphere techniques.
-
Route 3: Copper-Catalyzed Ullmann Condensation
The Ullmann condensation is a classical, copper-catalyzed reaction for forming C-O bonds, representing a potential alternative to both SNAr and palladium-catalyzed methods. Though it often requires higher temperatures, modern advancements have introduced ligand-assisted protocols that proceed under milder conditions.
Reaction Mechanism: The precise mechanism can be complex and is still debated, but a generally accepted pathway involves the formation of a copper(I) phenoxide. This species then undergoes oxidative addition with the aryl halide, followed by reductive elimination to form the diaryl ether and regenerate the copper(I) catalyst.
Proposed Experimental Protocol
This is a generalized protocol for a modern Ullmann-type reaction.
-
Setup: In a reaction vessel, combine 4-amino-3-fluorophenol (1.0 eq.), 4-chloro-N-methylpicolinamide (1.0 eq.), a copper(I) source (e.g., CuI, 5-10 mol%), a ligand (e.g., 1,10-phenanthroline or an amino acid, 10-20 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq.).
-
Solvent and Reaction: Add a high-boiling point polar solvent like DMF, DMAc, or NMP. Heat the reaction mixture to 120-160 °C for 12-48 hours.
-
Workup: Cool the reaction, dilute with an organic solvent, and wash with aqueous ammonia to remove copper salts, followed by water and brine. Dry the organic layer and concentrate. Purify the product via column chromatography or recrystallization.
Performance Analysis:
-
Yield: Traditional Ullmann reactions can have variable yields. Modern ligand-accelerated versions are more reliable but may still be lower than the SNAr or Buchwald-Hartwig routes for this specific transformation.
-
Purity: Purification to remove residual copper is a critical step, as metal contamination is highly undesirable in pharmaceutical intermediates.
-
Scalability: The lower cost of copper compared to palladium makes this route economically attractive. However, the typically harsh reaction conditions (high temperatures) and potential for difficult purifications can limit its industrial applicability.
-
Causality of Choices:
-
Catalyst/Ligand: Copper(I) salts are the most common catalysts. The addition of a chelating ligand like 1,10-phenanthroline can stabilize the copper intermediates and accelerate the reaction, allowing for lower temperatures.
-
Solvent: High-boiling aprotic polar solvents are necessary to reach the required reaction temperatures and to keep all components in solution.
-
Comparative Summary
| Parameter | Route 1: SNAr | Route 2: Buchwald-Hartwig | Route 3: Ullmann Condensation |
| Key Reagents | Base (NaOH, K₂CO₃) | Pd Catalyst, Phosphine Ligand, Base | Cu Catalyst, Ligand, Base |
| Typical Yield | 88-95%[2] | 70-95% (Estimated) | 50-80% (Estimated) |
| Purity Method | Crystallization | Column Chromatography | Chromatography / Recrystallization |
| Reaction Temp. | 105-110 °C | 80-110 °C | 120-160 °C |
| Scalability | Excellent | Moderate to Good | Moderate |
| Cost | Low (Inexpensive Reagents) | High (Catalyst & Ligand Cost) | Low to Moderate |
| Key Advantage | Robust, High Yield, Scalable | Mild Conditions, Broad Scope | Low Catalyst Cost |
| Key Disadvantage | Requires activated substrate | Catalyst cost, Air-sensitivity | High Temperatures, Metal Removal |
Senior Application Scientist's Insights & Recommendations
As a Senior Application Scientist, my recommendation for the synthesis of 4-(4-Amino-3-fluorophenoxy)-N-methylpicolinamide hinges on the specific project goals:
-
For Large-Scale Industrial Production: The Nucleophilic Aromatic Substitution (SNAr) route is unequivocally the superior choice. Its proven scalability, high yields, operational simplicity, and favorable economics make it the most reliable and cost-effective method for manufacturing. The starting materials are commercially available, and the purification by simple crystallization is a significant advantage for achieving the high purity required for an API intermediate.[11][12]
-
For Medicinal Chemistry & Analogue Synthesis: The Buchwald-Hartwig O-Arylation offers greater flexibility. When synthesizing a library of analogues where the pyridine or phenol component is varied, this palladium-catalyzed method provides a much broader substrate scope. It can often succeed where an SNAr reaction might fail due to the electronic properties of a substituted ring. While the cost and purification are concerns for large scale, they are manageable at the research and development stage. The milder conditions can also improve tolerance for other sensitive functional groups within the molecules.
-
As a Niche or Fallback Option: The Ullmann Condensation is less favorable than the other two routes for this specific target due to the typically harsh conditions and potential for metal contamination. However, it remains a viable option if palladium-based routes are prohibitively expensive or if specific substrates show poor reactivity under Buchwald-Hartwig conditions. Its primary advantage is the low cost of the copper catalyst.
References
-
4-Amino-3-fluorophenol: Comprehensive Overview and Applications. (2025, March 5). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
-
Du, F., Zhou, Q., Shi, Y., Yu, M., Sun, W., & Chen, G. (2019). A new pathway via intermediate 4-amino-3-fluorophenol for the synthesis of regorafenib. Synthetic Communications, 49(4), 576-584. Retrieved from [Link]
-
Improved process for the preparation of 4-Amino-3-fluorophenol. (2022, June 20). Technical Disclosure Commons. Retrieved from [Link]
-
Preparation process of high-purity 4-chloro-2-pyridinecarboxylate hydrochloride. (2011, April 13). Eureka. Retrieved from [Link]
-
4-Chloro-N-Methyl-2-Pyridinecarboxamide 98.0%(HPLC). PureSynth. Retrieved from [Link]
-
Kumar, K. S., & Kumar, B. S. (2018). Synthesis of Diarylated 4-Pyridylmethyl Ethers via Palladium-Catalyzed Cross-Coupling Reactions. ACS Omega, 3(8), 9875–9883. Retrieved from [Link]
- CN102010367A - Preparation process of high-purity 4-chloro-2-pyridinecarboxylate hydrochloride. Google Patents.
-
4-chloro-N-methylpyridine-2-carboxamide CAS 220000-87-3. Home Sunshine Pharma. Retrieved from [Link]
-
Synthesis of 4-(4-Amino-3-fluorophenoxy)- N -methylpicolinamide ( 7 ). ResearchGate. Retrieved from [Link]
-
Palladium-catalyzed direct deprotonative arylation of 2-pyridylacetonitriles: Facile synthesis of alpha-aryl-2-pyridylacetonitrile. ResearchGate. Retrieved from [Link]
-
Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. Retrieved from [Link]
-
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. National Center for Biotechnology Information. Retrieved from [Link]
-
Buchwald-Hartwig Coupling. Organic Synthesis. Retrieved from [Link]
-
The synthesis of aryl-heteroaryl derivatives via the RhIII-catalyzed heteroarylation of arenes and heteroaromatic boronates. Royal Society of Chemistry. Retrieved from [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 4-(4-AMINO-3-FLUOROPHENOXY)-N-METHYLPICOLINAMIDE | 757251-39-1 [chemicalbook.com]
- 3. 4-(4-Amino-3-fluorophenoxy)-N-methyl-2-pyridinecarboxamide | 757251-39-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 8. TCI Practical Example: Buchwald-Hartwig Amination Using Pd2(dba)3 and tBu3P·HBF4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 9. organic-synthesis.com [organic-synthesis.com]
- 10. Synthesis of Diarylated 4-Pyridylmethyl Ethers via Palladium-Catalyzed Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nbinno.com [nbinno.com]
- 12. pure-synth.com [pure-synth.com]
Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of 4-(4-Amino-3-fluorophenoxy)pyridine Derivatives
In the landscape of modern drug discovery, particularly within oncology, the development of selective kinase inhibitors is a paramount objective. The 4-(4-amino-3-fluorophenoxy)pyridine-2-carboxamide scaffold has emerged as a privileged structure, forming the core of several potent kinase inhibitors. However, the inherent challenge with ATP-competitive inhibitors is managing their cross-reactivity across the vast human kinome, which can lead to off-target effects and unforeseen toxicities. This guide provides an in-depth, objective comparison of the cross-reactivity profiles of 4-(4-amino-3-fluorophenoxy)pyridine derivatives, with a focus on the well-characterized multi-kinase inhibitor, Regorafenib, and its structural analogues. We will delve into the experimental data that underpins our understanding of their selectivity and provide detailed protocols for the key assays used in their evaluation.
The Significance of Kinase Selectivity
Protein kinases, comprising over 500 members in the human genome, are critical regulators of cellular processes. Their dysregulation is a hallmark of many diseases, most notably cancer. The high degree of structural similarity in the ATP-binding pocket across the kinome presents a significant hurdle in the design of selective inhibitors. A lack of selectivity can result in a broad inhibitory profile, which, while sometimes therapeutically beneficial (in the case of multi-targeted therapies), often leads to a higher incidence of adverse effects. Therefore, a thorough understanding of a compound's cross-reactivity is not just an academic exercise but a critical step in the development of safer and more effective medicines.
Regorafenib: A Case Study in Multi-Kinase Inhibition
Regorafenib, a derivative of 4-(4-amino-3-fluorophenoxy)pyridine-2-carboxamide, is an orally administered multi-kinase inhibitor approved for the treatment of various cancers. Its therapeutic efficacy stems from its ability to inhibit several kinases involved in angiogenesis, oncogenesis, and the tumor microenvironment.[1]
Kinase Inhibition Profile of Regorafenib
The cross-reactivity of Regorafenib has been extensively characterized using various platforms, most notably kinome-wide binding assays. These assays quantitatively measure the binding affinity of a compound against a large panel of kinases. The data reveals that Regorafenib is a potent inhibitor of a range of kinases, including but not limited to:
-
VEGFR1, VEGFR2, VEGFR3: Key regulators of angiogenesis.
-
TIE2: Involved in vascular stabilization.
-
KIT, RET, RAF-1, BRAF: Oncogenic drivers in various cancers.
-
PDGFR-β, FGFR1: Stromal kinases that support the tumor microenvironment.[1]
The broad-spectrum activity of Regorafenib underscores the therapeutic strategy of targeting multiple oncogenic pathways simultaneously. However, this polypharmacology is also linked to its side-effect profile, which includes hand-foot skin reaction, hypertension, and diarrhea.[2]
Comparative Cross-Reactivity of 4-Phenoxypyridine Derivatives
The 4-(4-amino-3-fluorophenoxy)pyridine-2-carboxamide scaffold is a versatile template that has been the subject of extensive medicinal chemistry efforts to modulate potency and selectivity. By altering various structural features, researchers have been able to fine-tune the kinase inhibition profile of these derivatives.
Structure-Activity Relationship (SAR) Insights
Several studies have explored the structure-activity relationships of 4-phenoxypyridine derivatives, providing valuable insights into how structural modifications influence kinase selectivity.
-
Modifications on the Phenoxy Ring: The substitution pattern on the phenoxy ring is crucial for activity. For instance, the fluorine atom at the 3-position of the phenoxy ring in Regorafenib is thought to enhance its potency.[2]
-
Urea and Amide Linkages: The urea and amide moieties are critical for hydrogen bonding interactions within the kinase ATP-binding site. Modifications in this region can dramatically alter the selectivity profile. For example, replacing the urea linkage with other functional groups has been explored to modulate the inhibitor's interactions with different kinases.
-
Pyridine Ring Substitutions: The pyridine ring itself offers opportunities for modification. Changes to the carboxamide group can influence solubility and cell permeability, as well as interactions with the target kinase.
A study on 4-phenoxy-pyridine/pyrimidine derivatives identified compounds with potent dual inhibitory activity against VEGFR-2 and c-Met.[3] This highlights the potential to engineer the scaffold to target specific combinations of kinases. Another study on 4-phenoxypyridine-based 3-oxo-3,4-dihydroquinoxaline derivatives yielded potent and selective c-Met inhibitors.[4] These examples demonstrate that rational design based on the 4-phenoxypyridine core can lead to compounds with distinct and desirable selectivity profiles.
Head-to-Head Comparison: Regorafenib vs. Sorafenib
Sorafenib, another multi-kinase inhibitor with a similar diaryl urea structure, provides a valuable comparator for Regorafenib. While both inhibit a range of kinases, there are notable differences in their selectivity profiles. Regorafenib is generally more potent against VEGFR2, a key angiogenic kinase, compared to Sorafenib.[2] However, their effects on other kinases can vary, leading to different clinical activity and side-effect profiles.[5][6] This comparison underscores how subtle structural changes, such as the addition of a fluorine atom in Regorafenib, can significantly impact the overall cross-reactivity.
Below is a table summarizing the inhibitory activities of Regorafenib and a selection of other 4-phenoxypyridine derivatives against key kinases, compiled from various studies.
| Compound | Target Kinase | IC50 / Kd (nM) | Reference |
| Regorafenib | VEGFR1 | 13 | [7] |
| VEGFR2 | 4.2 | [7] | |
| VEGFR3 | 46 | [7] | |
| PDGFRβ | 22 | [7] | |
| KIT | 7 | [7] | |
| RET | 1.5 | [7] | |
| RAF-1 | 2.5 | [7] | |
| Compound 23k (4-Phenoxy-Pyridine derivative) | VEGFR-2 | 1050 | [3] |
| c-Met | 1430 | [3] | |
| Compound 23w (4-Phenoxypyridine-based quinoxaline derivative) | c-Met | 1.91 | [4] |
| Sorafenib | VEGFR-2 | 90 | [5] |
| PDGFRβ | 56 | [5] | |
| c-KIT | - | ||
| B-RAF | 22 | [5] |
Note: The data presented is compiled from different sources and assay conditions may vary. Direct comparison should be made with caution.
Experimental Protocols for Assessing Cross-Reactivity
To ensure the scientific integrity of cross-reactivity studies, robust and well-validated experimental methodologies are essential. Here, we provide detailed, step-by-step protocols for three key assays used to characterize the selectivity of kinase inhibitors.
Kinome-Wide Competition Binding Assay (e.g., KINOMEscan™)
This is a high-throughput method that provides a broad overview of a compound's binding affinity against a large panel of kinases. The principle is based on a competition binding assay where the test compound competes with a known, immobilized ligand for binding to the kinase active site.
Experimental Workflow:
Caption: KINOMEscan™ Experimental Workflow.
Step-by-Step Protocol:
-
Compound Preparation: The test compound is serially diluted to a range of concentrations.
-
Assay Plate Preparation: A multi-well plate is prepared with each well containing a specific kinase from the panel, tagged with DNA (e.g., on a phage), and an immobilized, active-site directed ligand.
-
Competition Binding: The test compound dilutions are added to the wells, and the plate is incubated to allow for competitive binding between the test compound and the immobilized ligand to the kinase.
-
Washing: The plate is washed to remove any unbound kinase-phage and test compound.
-
Quantification: The amount of kinase-phage bound to the immobilized ligand is quantified using quantitative PCR (qPCR) of the DNA tag. A lower qPCR signal indicates that the test compound has displaced the kinase from the immobilized ligand, signifying a binding interaction.
-
Data Analysis: The results are typically expressed as the percentage of the control (DMSO) signal. A dose-response curve is generated to determine the dissociation constant (Kd), which reflects the binding affinity of the compound for each kinase.
Biochemical Kinase Activity Assay
This assay directly measures the catalytic activity of a kinase in the presence of an inhibitor. It quantifies the transfer of a phosphate group from ATP to a substrate.
Experimental Workflow:
Caption: Biochemical Kinase Assay Workflow.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare a reaction buffer containing the purified kinase enzyme, its specific substrate, and ATP.
-
Compound Addition: Add the test compound at various concentrations to the reaction mixture. A control with no inhibitor (DMSO) is also included.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction at a specific temperature (e.g., 30°C) for a defined period to allow for substrate phosphorylation.
-
Detection: Stop the reaction and detect the amount of phosphorylated substrate or the amount of ADP produced. Several detection methods can be used, including:
-
Radiometric assays: Using ³²P-labeled ATP and measuring the incorporation of radioactivity into the substrate.
-
Fluorescence-based assays: Using fluorescently labeled substrates or antibodies to detect phosphorylation.
-
Luminescence-based assays: Measuring the amount of ATP consumed or ADP produced.
-
-
Data Analysis: Plot the percentage of kinase inhibition against the compound concentration to determine the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.
Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful method for verifying target engagement in a cellular context. It is based on the principle that the binding of a ligand to its target protein increases the protein's thermal stability.
Experimental Workflow:
Caption: Cellular Thermal Shift Assay (CETSA®) Workflow.
Step-by-Step Protocol:
-
Cell Culture and Treatment: Culture the cells of interest and treat them with the test compound at various concentrations or with a vehicle control (DMSO).
-
Heat Treatment: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures for a short period (e.g., 3 minutes). This creates a "melt curve."
-
Cell Lysis: Lyse the cells to release the intracellular proteins.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the cell lysates at high speed to pellet the aggregated, denatured proteins.
-
Quantification of Soluble Protein: Collect the supernatant containing the soluble proteins and quantify the amount of the target protein using a specific antibody-based method, such as Western blotting or ELISA.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature for both the compound-treated and vehicle-treated cells. A shift in the melting curve to a higher temperature in the presence of the compound indicates that it has bound to and stabilized the target protein.
Conclusion and Future Directions
The 4-(4-amino-3-fluorophenoxy)pyridine scaffold has proven to be a highly fruitful starting point for the development of potent kinase inhibitors. The comprehensive analysis of Regorafenib's cross-reactivity profile serves as a critical benchmark for this chemical class, illustrating the power and the challenges of multi-targeted kinase inhibition. By leveraging a suite of robust experimental assays, researchers can systematically evaluate the selectivity of novel derivatives and build a comprehensive understanding of their structure-activity relationships.
Future efforts in this field will likely focus on the design of derivatives with more refined selectivity profiles, aiming to either enhance efficacy by targeting specific kinase combinations or to reduce off-target toxicities by avoiding problematic kinases. The integration of computational modeling with empirical high-throughput screening will undoubtedly accelerate the discovery of the next generation of kinase inhibitors based on this versatile scaffold, ultimately leading to safer and more effective therapies for a range of diseases.
References
-
Design, Synthesis and Biological Evaluation of 4-Phenoxy- Pyridine/Pyrimidine Derivatives as Dual VEGFR-2/c-Met Inhibitors. New Journal of Chemistry. [Link]
-
Review of Regorafenib for the Treatment of Hepatocellular Carcinoma. Gastroenterology & Hepatology. [Link]
-
Design, synthesis and biological evaluation of novel 4-phenoxypyridine based 3-oxo-3,4-dihydroquinoxaline-2-carboxamide derivatives as potential c-Met kinase inhibitors. European Journal of Medicinal Chemistry. [Link]
-
Synthesis and biological evaluation of sorafenib- and regorafenib-like sEH inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Antitumor effects of regorafenib and sorafenib in preclinical models of hepatocellular carcinoma. Oncotarget. [Link]
-
Role of regorafenib as second-line therapy and landscape of investigational treatment options in advanced hepatocellular carcinoma. Therapeutic Advances in Medical Oncology. [Link]
-
Regorafenib. Wikipedia. [Link]
-
Design, synthesis and biological evaluation of novel N-[4-(2-fluorophenoxy)pyridin-2-yl]cyclopropanecarboxamide derivatives as potential c-Met kinase inhibitors. European Journal of Medicinal Chemistry. [Link]
-
Retracted Article: Design and synthesis of VEGFR-2 tyrosine kinase inhibitors as potential anticancer agents by virtual based screening. RSC Publishing. [Link]
-
Design and synthesis of novel DFG-out RAF/vascular endothelial growth factor receptor 2 (VEGFR2) inhibitors. 1. Exploration of [5,6]-fused bicyclic scaffolds. Journal of Medicinal Chemistry. [Link]
-
Sorafenib and regorafenib regulate the BCL-2 profile differently, sharing mitochondrial dependence but a distinctive therapeutic approach. ResearchGate. [Link]
-
Regorafenib. National Cancer Institute. [Link]
-
Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies. MDPI. [Link]
-
Antitumor effects of regorafenib and sorafenib in preclinical models of hepatocellular carcinoma. ResearchGate. [Link]
-
Biochemical kinase selectivity profiles of regorafenib, M-2, and M-5. ResearchGate. [Link]
-
New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation. ResearchGate. [Link]
-
Regorafenib is able to inhibit several molecular pathways by targeting... ResearchGate. [Link]
Sources
- 1. chemrevlett.com [chemrevlett.com]
- 2. Comparison of the Cancer Gene Targeting and Biochemical Selectivities of All Targeted Kinase Inhibitors Approved for Clinical Use | PLOS One [journals.plos.org]
- 3. Pharmacologic activity and pharmacokinetics of metabolites of regorafenib in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Docking and quantitative structure-activity relationship studies for 3-fluoro-4-(pyrrolo[2,1-f][1,2,4]triazin-4-yloxy)aniline, 3-fluoro-4-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)aniline, and 4-(4-amino-2-fluorophenoxy)-2-pyridinylamine derivatives as c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Kinome-wide polypharmacology profiling of small molecules by multi-task graph isomorphism network approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. acs.figshare.com [acs.figshare.com]
From Broad-Spectrum to Targeted Therapy: A Comparative Efficacy Guide to Staurosporine-Derived Kinase Inhibitors
The development of kinase inhibitors represents a paradigm shift in the treatment of many diseases, particularly cancer. This guide delves into the fascinating evolution of these drugs, starting from a promiscuous, naturally derived precursor and culminating in highly selective, clinically approved therapies. We will use the indolocarbazole alkaloid, Staurosporine, and its clinically relevant derivatives, Midostaurin and Lestaurtinib, as a case study to compare efficacy, selectivity, and the underlying experimental methodologies that validate their function.
The Precursor: Staurosporine - A Double-Edged Sword
Staurosporine, isolated from the bacterium Streptomyces staurosporesa, is a potent, cell-permeable, and broad-spectrum inhibitor of protein kinases.[1] Its ability to bind to the ATP-binding site of a vast array of kinases makes it a powerful tool for in vitro research to induce apoptosis or inhibit signaling pathways.[1][2] However, this same lack of specificity renders it unsuitable for therapeutic use due to a narrow therapeutic window and predictable off-target toxicity.
Staurosporine's promiscuity is evident in its low nanomolar IC50 values against a wide range of kinases, highlighting its potent but non-selective nature.[3][4]
| Kinase Target | Staurosporine IC50 (nM) |
| Protein Kinase C (PKC) | 3[3] |
| p60v-src Tyrosine Kinase | 6[3] |
| Protein Kinase A (PKA) | 7-8[3] |
| CaM Kinase II | 20 |
This broad inhibition profile means Staurosporine can indiscriminately shut down numerous critical signaling pathways within a cell, leading to generalized cytotoxicity rather than a targeted therapeutic effect.
The Derivatives: Engineering Selectivity for Clinical Success
Medicinal chemists have long used natural products like Staurosporine as a starting scaffold. By modifying its structure, it is possible to create analogs with refined selectivity towards specific kinase targets implicated in disease, thereby improving the therapeutic index. Midostaurin and Lestaurtinib are prime examples of this strategy.
Midostaurin (Rydapt®): A Targeted Strike Against Hematological Malignancies
Midostaurin is a multi-kinase inhibitor approved for the treatment of acute myeloid leukemia (AML) in patients with a FMS-like tyrosine kinase 3 (FLT3) mutation and for advanced systemic mastocytosis.[5][6] While still inhibiting multiple kinases, its profile is significantly more targeted than that of Staurosporine.[7]
Mutations in the FLT3 gene are found in about 30% of AML patients and lead to constitutive activation of the kinase, driving uncontrolled cell proliferation.[7][8] Midostaurin binds to the ATP-binding site of the mutated FLT3 receptor, blocking its activity and inhibiting downstream signaling pathways like STAT5, RAS/MAPK, and PI3K/AKT.[7][9][10] It also potently inhibits KIT, a kinase often mutated in systemic mastocytosis.[5][11]
Lestaurtinib (CEP-701): A Parallel Evolution Targeting FLT3 and JAK2
Lestaurtinib is another Staurosporine analog investigated for AML and other cancers.[12] It is a potent inhibitor of several kinases, most notably FLT3 and Janus kinase 2 (JAK2).[12][13] The discovery of the JAK2 V617F mutation as a key driver in myeloproliferative neoplasms (MPNs) made Lestaurtinib a candidate for treating these disorders as well.[14][15]
Lestaurtinib inhibits the JAK/STAT signaling pathway, which is crucial for the proliferation of certain hematopoietic cells.[14][16] By blocking JAK2, it prevents the phosphorylation and activation of downstream targets like STAT3 and STAT5, leading to reduced cell proliferation and apoptosis in cancer cells dependent on this pathway.[16][17] Although it showed promise in preclinical studies, its clinical development has faced challenges, including significant gastrointestinal side effects.[12][15][18]
Comparative Kinase Inhibition Profile
The evolution from a broad-spectrum inhibitor to more targeted agents is best illustrated by comparing their half-maximal inhibitory concentrations (IC50) against key kinases.
| Kinase Target | Staurosporine IC50 (nM) | Midostaurin IC50 (nM) | Lestaurtinib IC50 (nM) |
| FLT3 | ~2-6 | ~10 | 2-3[12][13] |
| KIT | Varies | Potent Inhibitor[5] | Varies |
| JAK2 | Varies | Less Potent | 0.9[13][14] |
| PKC | 3[3] | Potent Inhibitor[7] | Varies |
| PKA | 7-8[3] | Less Potent | Varies |
Note: IC50 values can vary based on assay conditions. This table provides representative values from published literature.
This data clearly shows that while Midostaurin and Lestaurtinib retain high potency against their intended targets (like FLT3), their activity against other kinases such as PKA is attenuated compared to Staurosporine, contributing to their improved therapeutic profiles.
Head-to-Head Efficacy: Validating Inhibition from Benchtop to Cell
To rigorously compare these inhibitors, researchers employ a tiered system of experiments, moving from a simplified in vitro environment to a more complex and biologically relevant cellular context.
In Vitro Kinase Profiling: The Kinase-Glo® Assay
Causality: The first step is to determine if a compound can directly inhibit the purified kinase enzyme. This confirms target engagement without the complexities of cellular uptake, metabolism, or off-target effects. The Kinase-Glo® Luminescent Kinase Assay is a robust, high-throughput method for this purpose.[19][20]
Principle: The assay quantifies kinase activity by measuring the amount of ATP remaining after a kinase reaction.[19][21] Active kinases consume ATP to phosphorylate their substrates. The addition of the Kinase-Glo® Reagent stops the reaction and initiates a luciferase-driven reaction that produces light in direct proportion to the remaining ATP.[22] Therefore, a potent inhibitor will result in less ATP consumption and a higher luminescent signal.[19]
Experimental Protocol: Kinase-Glo® Luminescent Kinase Assay
-
Reaction Setup: In a 384-well plate, prepare a kinase reaction mixture containing the purified kinase (e.g., FLT3), its specific substrate, and a known concentration of ATP (e.g., 10 µM).
-
Inhibitor Addition: Add serial dilutions of the test inhibitors (Staurosporine, Midostaurin, Lestaurtinib) to the wells. Include a "no inhibitor" control (maximum kinase activity) and a "no kinase" control (background).
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
Detection: Add a volume of prepared Kinase-Glo® Reagent equal to the volume in the wells.[19] Mix briefly on a plate shaker.
-
Measurement: Incubate for 10 minutes at room temperature to stabilize the luminescent signal. Measure luminescence using a plate-reading luminometer.
-
Data Analysis: Convert luminescence readings to percent inhibition relative to controls. Plot percent inhibition versus inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value for each compound.
Cellular Potency Assessment: The MTT Assay
Causality: While an in vitro assay confirms target engagement, it doesn't guarantee a drug will work in a living system. The compound must be able to cross the cell membrane, remain stable in the cytoplasm, and inhibit its target in a complex milieu to produce a biological effect. A cell viability assay, such as the MTT assay, is essential to measure this cellular potency.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which serves as a proxy for cell viability.[23] Viable cells contain mitochondrial reductase enzymes that convert the yellow, water-soluble MTT into a purple, insoluble formazan product. The formazan is then dissolved, and the intensity of the purple color, measured by a spectrophotometer, is directly proportional to the number of living, metabolically active cells.[24]
Experimental Protocol: MTT Cell Viability Assay
-
Cell Seeding: Seed a relevant cancer cell line (e.g., MV-4-11, an AML cell line with an FLT3-ITD mutation) into a 96-well plate at a predetermined density (e.g., 5 x 10⁴ cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the kinase inhibitors for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: After incubation, add 10 µL of a 5 mg/mL MTT solution to each well and incubate for an additional 2-4 hours at 37°C. During this time, purple formazan crystals will become visible in living cells.
-
Solubilization: Carefully remove the culture medium and add 100 µL of a solubilization solution (e.g., DMSO or a specialized detergent reagent) to each well to dissolve the formazan crystals.[23][25]
-
Absorbance Reading: Gently shake the plate to ensure complete solubilization and measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[24]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to untreated control cells. Plot the results to determine the EC50 (half-maximal effective concentration) for each inhibitor.
Conclusion
The journey from the broad-spectrum kinase inhibitor Staurosporine to the targeted therapies of Midostaurin and Lestaurtinib exemplifies a cornerstone principle of modern drug development. By strategically modifying a promiscuous natural product scaffold, researchers have created compounds with refined selectivity, leading to improved efficacy and safety in the clinic. This comparative guide demonstrates that a drug's ultimate utility is defined not just by its raw potency, but by its ability to selectively neutralize a key pathological driver while sparing essential cellular functions. The rigorous application of validated experimental protocols, from in vitro enzymatic assays to cell-based functional screens, is the critical process that underpins this translational success, allowing scientists to confidently assess and compare the efficacy of next-generation inhibitors.
References
-
Lestaurtinib. (n.d.). In Wikipedia. Retrieved from [Link]
-
What is the mechanism of Midostaurin? (2024, July 17). Patsnap Synapse. Retrieved from [Link]
-
midostaurin. (2026, February 24). Liv Hospital. Retrieved from [Link]
-
Cell Viability Assays. (2013, May 1). In Assay Guidance Manual. NCBI Bookshelf. Retrieved from [Link]
-
Lestaurtinib (CEP701) is a JAK2 inhibitor that suppresses JAK2/STAT5 signaling and the proliferation of primary erythroid cells from patients with myeloproliferative disorders. (2008, June 15). Blood, ASH Publications. Retrieved from [Link]
-
The MTT Assay: A Valuable Tool for Measuring Cell Viability. (n.d.). Creative Diagnostics. Retrieved from [Link]
-
Practical tips for managing FLT3 mutated acute myeloid leukemia with midostaurin. (2022, March 25). Taylor & Francis Online. Retrieved from [Link]
-
Lestaurtinib Inhibition of the JAK/STAT Signaling Pathway in Hodgkin Lymphoma Inhibits Proliferation and Induces Apoptosis. (n.d.). PMC. Retrieved from [Link]
-
Lestaurtinib Inhibition of the JAK/STAT Signaling Pathway in Hodgkin Lymphoma Inhibits Proliferation and Induces Apoptosis. (n.d.). PLOS One. Retrieved from [Link]
-
Rydapt (midostaurin) for the Treatment of Acute Myeloid Leukaemia and Systemic Mastocytosis. (2017, May 2). Clinical Trials Arena. Retrieved from [Link]
-
Mechanism of action of the FLT3 and BCL−2 inhibitors. Midostaurin,... (n.d.). ResearchGate. Retrieved from [Link]
-
Lestaurtinib - Drug Targets, Indications, Patents. (2025, May 31). Patsnap Synapse. Retrieved from [Link]
-
Phase II trial of Lestaurtinib, a JAK2 inhibitor, in patients with myelofibrosis. (n.d.). PMC. Retrieved from [Link]
-
Midostaurin. (2019, April 10). In LiverTox. NCBI Bookshelf - NIH. Retrieved from [Link]
-
Midostaurin: its odyssey from discovery to approval for treating acute myeloid leukemia and advanced systemic mastocytosis. (2018, February 27). ASH Publications. Retrieved from [Link]
-
A Pilot Study of Lestaurtinib (CEP-701) in Combination with Chemotherapy in Young Patients with Relapsed or Refractory FLT3-mutant Acute Myeloid Leukemia. (n.d.). Dana-Farber Cancer Institute. Retrieved from [Link]
-
Targeting FLT3 and KIT Mutations in AML with Midostaurin: Implications for Clinicians and Pharmacists. (2019, September 15). Journal of Hematology Oncology Pharmacy. Retrieved from [Link]
-
Protein kinase inhibition by staurosporine revealed in details of the molecular interaction with CDK2. (n.d.). PubMed. Retrieved from [Link]
-
Spotlight on midostaurin in the treatment of FLT3-mutated acute myeloid leukemia and systemic mastocytosis: design, development,. (n.d.). Harvard DASH. Retrieved from [Link]
-
Open-label study of oral CEP-701 (lestaurtinib) in patients with polycythaemia vera or essential thrombocythaemia with JAK2-V617F mutation. (2014, January 15). Mount Sinai Scholars Portal. Retrieved from [Link]
-
A phase 2 trial of the FLT3 inhibitor lestaurtinib (CEP701) as first-line treatment for older patients with acute myeloid leukemia not considered fit for intensive chemotherapy. (2006, November 15). ASH Publications. Retrieved from [Link]
-
Indole-based FLT3 inhibitors and related scaffolds as potential therapeutic agents for acute myeloid leukemia. (2023, July 12). PMC. Retrieved from [Link]
Sources
- 1. Staurosporine | Cell Signaling Technology [cellsignal.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Staurosporine, Protein kinase inhibitor (CAS 62996-74-1) | Abcam [abcam.com]
- 4. Protein kinase inhibition by staurosporine revealed in details of the molecular interaction with CDK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Midostaurin? [synapse.patsnap.com]
- 6. Rydapt (midostaurin) for the Treatment of Acute Myeloid Leukaemia and Systemic Mastocytosis - Clinical Trials Arena [clinicaltrialsarena.com]
- 7. int.livhospital.com [int.livhospital.com]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. Midostaurin - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. ashpublications.org [ashpublications.org]
- 12. Lestaurtinib - Wikipedia [en.wikipedia.org]
- 13. Indole-based FLT3 inhibitors and related scaffolds as potential therapeutic agents for acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ashpublications.org [ashpublications.org]
- 15. scholars.mssm.edu [scholars.mssm.edu]
- 16. Lestaurtinib Inhibition of the JAK/STAT Signaling Pathway in Hodgkin Lymphoma Inhibits Proliferation and Induces Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Lestaurtinib Inhibition of the JAK/STAT Signaling Pathway in Hodgkin Lymphoma Inhibits Proliferation and Induces Apoptosis | PLOS One [journals.plos.org]
- 18. Phase II trial of Lestaurtinib, a JAK2 inhibitor, in patients with myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ebiotrade.com [ebiotrade.com]
- 20. Kinase-Glo® Luminescent Kinase Assay Platform Protocol [worldwide.promega.com]
- 21. Kinase-Glo® Luminescent Kinase Assays [promega.kr]
- 22. promega.com [promega.com]
- 23. creative-diagnostics.com [creative-diagnostics.com]
- 24. merckmillipore.com [merckmillipore.com]
- 25. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Spectroscopic Batch Comparison Guide: 4-(4-Amino-3-fluorophenoxy)pyridine Derivatives
Audience: Analytical Chemists, Process Chemists, and Drug Development Professionals Focus: 4-(4-Amino-3-fluorophenoxy)-N-methylpyridine-2-carboxamide (AFP-PMA)
The Criticality of Intermediate Profiling
In the landscape of targeted oncology, the diaryl ether intermediate 4-(4-amino-3-fluorophenoxy)-N-methylpyridine-2-carboxamide (AFP-PMA) serves as the foundational building block for synthesizing multi-kinase inhibitors, most notably Regorafenib[1]. The synthesis typically involves a nucleophilic aromatic substitution (SNAr) where 4-amino-3-fluorophenol attacks a substituted pyridine.
Because the fluorine atom strongly withdraws electron density, it modulates the nucleophilicity of the adjacent functional groups. However, variations in reaction temperature or starting material purity can lead to the formation of structurally similar regioisomers or des-fluoro impurities. If these impurities carry over into the final coupling step with 4-chloro-3-(trifluoromethyl)phenyl isocyanate, they generate off-target urea byproducts[1]. Regulatory guidelines mandate exceptionally stringent limits for unreacted AFP-PMA and its derivatives in the final formulated drug product—often restricted to ≤0.015% to ≤0.050% by weight[2]. Consequently, rigorous, self-validating spectroscopic batch comparison of this intermediate is a non-negotiable prerequisite for batch release.
Analytical workflow for spectroscopic batch validation of the pyridine intermediate.
Causality in Analytical Design
As a Senior Application Scientist, designing an analytical suite requires moving beyond standard characterization to target the specific vulnerabilities of the molecule:
-
F Quantitative NMR (qNMR): Standard
H NMR struggles to differentiate closely related regioisomers due to overlapping aromatic multiplets. The F nucleus, however, is highly sensitive to its local electronic environment and spans a broad chemical shift range. It acts as an unambiguous probe for the exact position of the fluorine atom on the phenoxy ring. -
High-Resolution LC-MS (ESI+): The basicity of the primary aniline and the pyridine nitrogen ensures exceptional ionization efficiency in positive electrospray ionization (ESI+). A shallow chromatographic gradient is employed to resolve co-crystallizing des-methyl or des-fluoro degradants that might arise under hydrolytic stress[3].
-
FTIR-ATR: The primary amine and carboxamide groups form a complex intermolecular hydrogen-bonding network. Variations in the solid-state polymorphic form will shift the N-H and C=O stretching frequencies. Confirming the polymorph is critical, as it directly impacts the intermediate's solubility and subsequent reaction kinetics[3].
Self-Validating Experimental Protocols
To ensure data trustworthiness, every protocol must incorporate internal validation mechanisms.
Protocol A: Quantitative F and H NMR (qNMR)
Self-Validation Mechanism: Use of an internal calibrant and extended relaxation delays to ensure absolute mass fraction quantitation rather than relative area percent.
-
Sample Preparation: Accurately weigh ~20.0 mg of the AFP-PMA batch and ~5.0 mg of a certified reference standard (e.g., 1,4-Difluorobenzene) into a tared glass vial using a microbalance.
-
Dissolution: Dissolve the mixture in 0.6 mL of DMSO-
. DMSO is selected due to the compound's low aqueous solubility and strong hydrogen-bonding tendencies[3]. -
Acquisition Parameters: Transfer to a 5 mm NMR tube. Acquire
F spectra at 376 MHz (on a 400 MHz console) using inverse-gated decoupling to suppress the Nuclear Overhauser Effect (NOE). -
Relaxation Control: Set the relaxation delay (
) to 10 seconds. This is critical to ensure the full longitudinal relaxation ( ) of all fluorine nuclei, preventing the under-representation of slower-relaxing spins. -
Integration: Integrate the internal standard peak and the target compound peak (~ -131.5 ppm). Calculate absolute purity based on the molar ratio and precise weights.
Protocol B: High-Resolution LC-MS (ESI+)
Self-Validation Mechanism: Pre-run System Suitability Test (SST) and blank subtraction.
-
System Suitability: Inject a blank (MeOH:Water 50:50) followed by a known standard mixture. Verify that retention time drift is <0.1 min and mass accuracy is <5 ppm before proceeding.
-
Chromatography: Utilize a C18 column (e.g., 50 mm x 3 mm)[2]. Prepare Mobile Phase A (0.1% Formic acid in water) and Mobile Phase B (0.1% Formic acid in Acetonitrile).
-
Gradient Elution: Run a shallow gradient from 5% B to 95% B over 15 minutes at 0.4 mL/min to ensure baseline resolution of structural isomers.
-
Detection: Operate the mass spectrometer in ESI+ mode, scanning
100-1000. Extract the theoretical exact mass for AFP-PMA ( = 262.0992).
Protocol C: FTIR-ATR for Polymorph Verification
Self-Validation Mechanism: Real-time background subtraction prior to sample application.
-
Background Check: Clean the diamond ATR crystal with isopropanol. Collect a background spectrum to verify crystal cleanliness and subtract atmospheric water/CO
. -
Sample Application: Place ~2 mg of the solid powder directly onto the crystal. Apply uniform pressure using the ATR anvil to ensure optimal optical contact.
-
Acquisition: Scan from 4000 to 400 cm
(32 scans, 4 cm resolution). Monitor the N-H stretch (~3300-3400 cm ) and the carboxamide C=O stretch (~1670 cm ).
Quantitative Batch Comparison
The following table summarizes the spectroscopic evaluation of two distinct batches of AFP-PMA sourced from different synthetic routes.
| Analytical Parameter | Batch A (Primary Supplier) | Batch B (Secondary Supplier) | Threshold / Spec |
| Absolute Purity (qNMR) | 99.8% w/w | 96.4% w/w | |
| Single peak at -131.5 ppm | Peaks at -131.5 ppm & -128.2 ppm | Single peak | |
| 262.0991 ( | 262.0993 ( | ||
| Major Impurity Identified | None detected | 2-fluoro regioisomer (3.1%) | |
| Residual Solvent ( | < 10 ppm | Toluene (450 ppm) | |
| Polymorphic Form (FTIR) | Form I (C=O at 1672 cm | Form I (C=O at 1672 cm | Form I match |
Mechanistic Insights & Batch Disposition
Analysis of Batch B:
The spectroscopic data reveals critical failures in Batch B. While the LC-MS exact mass (262.0993) matches the theoretical mass of the target compound, the
Furthermore, the
Disposition:
If Batch B were to be utilized, the 3.1% regioisomer would react with the isocyanate in the subsequent step[1], generating a highly potent, off-target multi-kinase inhibitor byproduct. Because the final API must adhere to strict purity limits (often
Multi-kinase inhibition pathway of Regorafenib synthesized from the intermediate.
References
1.[3] BenchChem. "An In-depth Technical Guide on the Solubility and Stability of 4-(4-Aminophenoxy)pyridine-2-carboxamide". Available at: 2.[2] Google Patents. "EP2892507A1 - Coated pharmaceutical composition containing regorafenib". Available at: 3.[1] LookChem. "Cas 327-78-6, 4-Chloro-3-(trifluoromethyl)phenyl isocyanate". Available at:
Sources
Benchmarking 4-(4-Amino-3-fluorophenoxy)-N-methylpyridine-2-carboxamide Synthesis: Efficiency, Scalability, and Mechanistic Insights
As a Senior Application Scientist, I frequently evaluate synthetic routes for critical Active Pharmaceutical Ingredient (API) intermediates. The compound 4-(4-Amino-3-fluorophenoxy)-N-methylpyridine-2-carboxamide (CAS 757251-39-1) is a pivotal diaryl ether intermediate in the synthesis of multi-kinase inhibitors, most notably Regorafenib[1].
Constructing this diaryl ether linkage efficiently is a significant chemical challenge. The process requires precise chemoselectivity to avoid competitive side reactions, stringent control of genotoxic impurities, and scalable economics. This guide objectively benchmarks the two primary synthetic methodologies—differentiated by their base and solvent systems—providing the mechanistic causality and self-validating experimental data necessary for process chemists and drug development professionals.
Fig 1. Synthesis workflow from raw materials to the target intermediate and final API.
Mechanistic Causality & Chemoselectivity
The synthesis relies on a Nucleophilic Aromatic Substitution (SNAr) . The electrophile, 4-chloro-N-methylpyridine-2-carboxamide, is highly activated for SNAr due to the electron-withdrawing nature of the pyridine nitrogen and the ortho-carboxamide group.
The primary challenge is the ambident nature of the nucleophile, 4-amino-3-fluorophenol. It possesses both an oxygen nucleophile (phenol) and a nitrogen nucleophile (aniline).
-
The Causality of Base Selection: The pKa of the phenol hydroxyl is approximately 9.5, while the conjugate acid of the aniline amine is ~4.6 (meaning the neutral amine has a pKa of ~27 for deprotonation). By using a strong base, we selectively deprotonate the phenol to form a highly reactive, "hard" phenoxide anion. This ensures rapid O-arylation (the desired pathway) while kinetically outcompeting the "soft" aniline nitrogen, thereby suppressing N-arylation impurities.
-
The Causality of Solvent Selection: N,N-Dimethylacetamide (DMAc) is prioritized over Dimethylformamide (DMF). DMAc has a higher boiling point (165°C) and superior thermal stability, preventing the generation of dimethylamine degradants at the 90–105°C operating temperatures required to drive the SNAr to completion.
Fig 2. Chemoselectivity logic demonstrating base-driven preferential O-arylation.
Benchmarking Experimental Conditions
To determine the optimal synthetic route, we benchmarked various base/solvent combinations. The data below highlights the critical balance between reaction kinetics, impurity profiles, and scalability.
Table 1: Base and Solvent Screening for SNAr
| Entry | Base | Solvent | Temp (°C) | Time (h) | Conversion (%) | N-Arylation Impurity (%) |
| 1 | K2CO3 | DMF | 90 | 12.0 | 75.0 | 2.15 |
| 2 | NaOH | DMAc | 105 | 1.0 | 99.1 | 0.80 |
| 3 | KOtBu | DMAc | 90 | 1.5 | >99.5 | <0.10 |
| 4 | KOtBu | NMP | 90 | 1.5 | 98.5 | 0.25 |
Table 2: Performance and Scalability Metrics
| Metric | Protocol A (NaOH / DMAc) | Protocol B (KOtBu / DMAc) |
| Yield (Isolated) | 88.9% | 92.4% |
| Purity (HPLC) | 99.3% | >99.8% |
| Mechanistic Flaw | Generates H2O byproduct, causing trace carboxamide hydrolysis. | Generates tert-butanol; sterically hindered, prevents hydrolysis. |
| Genotoxic Control | Moderate | Excellent (<50 ppm unreacted intermediate) |
| Primary Use Case | Commercial / Ton-scale manufacturing[1]. | High-Purity R&D / Pilot scale[2]. |
Note: Controlling the purity of this intermediate is strictly regulated, as unreacted anilinic side products can carry over into the final coated pharmaceutical composition, impacting shelf-life and safety[3].
Step-by-Step Experimental Protocols
Every protocol utilized in process chemistry must be a self-validating system. The following methodologies incorporate In-Process Controls (IPCs) to ensure the reaction does not proceed to workup until chemical milestones are verified.
Protocol A: NaOH-Mediated SNAr (Industrial Scale)
This protocol utilizes inexpensive reagents and is optimized for large-scale commercial manufacturing[1].
-
Reactor Setup: Purge a 5 L jacketed glass reactor with nitrogen. Ensure the scrubber system is active.
-
Reagent Charging: Sequentially charge 363 g (2.85 mol) of 4-amino-3-fluorophenol, 374 g (2.19 mol) of 4-chloro-N-methylpyridine-2-carboxamide, and 3740 mL of DMAc. Stir at 25°C until a homogenous solution is achieved.
-
Base Addition: Add 115 g (2.87 mol) of solid Sodium Hydroxide (NaOH) in a single portion.
-
Reaction: Ramp the internal temperature to 105°C. Maintain this temperature for exactly 1 hour.
-
Self-Validating IPC: Withdraw a 0.5 mL aliquot. Quench with 1 mL H2O, extract with 1 mL Ethyl Acetate, and analyze the organic layer via HPLC (C18, 254 nm). Validation Gate: Proceed to step 6 only if the electrophile peak area is <0.5%.
-
Workup & Crystallization: Cool the system to 25°C. Dropwise, add 5600 mL of Deionized (DI) water over 2 hours to precipitate the product. Further cool to 10°C and stir overnight (12 hours) to maximize crystal growth.
-
Isolation: Filter the brown solid, wash with 1000 mL of cold DI water, and dry in a vacuum oven at 50°C. (Expected Yield: ~509 g, 88.9%)[1].
Protocol B: KOtBu-Mediated SNAr (High-Purity R&D)
This protocol is designed to suppress genotoxic impurities to below 50 ppm, making it ideal for clinical-grade API synthesis[2].
-
Reactor Setup: Purge a 5 L jacketed glass reactor with nitrogen.
-
Phenoxide Generation: Charge 10 volumes of DMAc and 1.0 equivalent of 4-amino-3-fluorophenol. Cool the reactor to 0°C. Portion-wise, add 1.1 equivalents of Potassium tert-butoxide (KOtBu), maintaining the internal temperature below 10°C to control the exotherm. Heat to 60°C to ensure complete deprotonation.
-
Electrophile Addition: Dissolve 0.95 equivalents of 4-chloro-N-methylpyridine-2-carboxamide in 2 volumes of DMAc. Add this solution dropwise to the reactor at 60°C.
-
Reaction: Ramp the temperature to 90°C and stir for 90 minutes.
-
Self-Validating IPC: Withdraw an aliquot and analyze via LC-MS. Validation Gate: The reaction is deemed complete only when the unreacted 4-(4-amino-3-fluorophenoxy)-N-methylpyridine-2-carboxamide content is confirmed at NMT (Not More Than) 50 ppm[2].
-
Workup: Concentrate the reaction mass under reduced pressure. Co-distill the residue with acetone (2 x 200 mL) to remove residual DMAc.
-
Isolation: Dissolve the concentrated mass in acetone at 55°C, treat with activated carbon for 30 minutes, and filter through a Celite/Hyflo bed. Cool the filtrate to 20°C to crystallize the highly pure intermediate.
Post-Synthesis: The isolated intermediate is subsequently reacted with 4-chloro-3-(trifluoromethyl)phenyl isocyanate in toluene to form the final urea linkage of the API[4].
References
- [US Patent 9458107] - Process for the preparation of 4-{4-[({[4 chloro-3-(trifluoromethyl)-phenyl]amino}carbonyl)amino]-3-fluorphenoxy-N-ethylpyridie-carboxamide, its salts and monohydrate. Google Patents.
- [WO2017125941A1] - Improved process for the preparation of regorafenib. Google Patents.
- [EP2892507A1] - Coated pharmaceutical composition containing regorafenib. Google Patents.
Sources
- 1. 4-(4-AMINO-3-FLUOROPHENOXY)-N-METHYLPICOLINAMIDE | 757251-39-1 [chemicalbook.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. EP2892507A1 - Coated pharmaceutical composition containing regorafenib - Google Patents [patents.google.com]
- 4. US9458107B2 - Process for the preparation of 4-{4-[({[4 chloro-3-(trifluoromethyl)-phenyl]amino}carbonyl)amino]-3-fluorphenoxy-N-ethylpyridie-carboxamide, its salts and monohydrate - Google Patents [patents.google.com]
A Comparative Guide to the Isomeric Purity of 4-(4-Amino-3-fluorophenoxy)pyridine: An Analytical Perspective for Pharmaceutical Development
Abstract
The control of isomeric impurities is a cornerstone of modern pharmaceutical development, directly impacting the safety, efficacy, and manufacturability of Active Pharmaceutical Ingredients (APIs). This guide provides an in-depth technical analysis of 4-(4-Amino-3-fluorophenoxy)pyridine, a key starting material (KSM) in the synthesis of the multi-kinase inhibitor Regorafenib. We explore the potential positional isomers that constitute critical process-related impurities and present validated analytical methodologies for their separation and quantification. Through a comparative analysis with its non-fluorinated analog, 4-(4-aminophenoxy)-N-methylpicolinamide (a key intermediate for Sorafenib), this guide offers field-proven insights and detailed experimental protocols using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). This document is intended to serve as a practical resource for researchers, analytical scientists, and drug development professionals dedicated to ensuring the purity and quality of pharmaceutical intermediates.
The Critical Role of Isomeric Purity in Drug Synthesis
In the synthesis of complex APIs, the purity of each intermediate is paramount. The introduction of impurities, particularly isomers, can lead to downstream reaction inefficiencies, the formation of hard-to-separate by-products in the final API, and potential safety risks. The International Council for Harmonisation (ICH) guideline Q3A(R2) provides a clear framework for the control of impurities in new drug substances, establishing thresholds for reporting, identification, and toxicological qualification.[1][2][3] For a KSM like 4-(4-Amino-3-fluorophenoxy)pyridine, which is also classified as "Regorafenib Impurity A," rigorous control of its isomeric purity is not merely a quality metric but a regulatory necessity.[4][5]
Potential Isomeric Impurities
The primary route to 4-(4-Amino-3-fluorophenoxy)pyridine involves a nucleophilic aromatic substitution (SNAr) reaction between 4-amino-3-fluorophenol and a suitable 4-substituted pyridine derivative.[6] The isomeric impurities of concern primarily arise from the starting materials. If the 4-amino-3-fluorophenol raw material contains other positional isomers, these will invariably be carried through the synthesis.
The most probable isomeric impurities are:
-
2-fluoro-4-aminophenoxy isomer: Arising from the reaction with 2-fluoro-4-aminophenol.
-
5-fluoro-4-aminophenoxy isomer: Arising from the reaction with 5-fluoro-4-aminophenol.
These isomers are structurally very similar to the desired product, posing a significant analytical challenge for separation and quantification.
Caption: Potential positional isomers of the target molecule.
Analytical Methodologies for Isomeric Purity Assessment
A robust analytical strategy for purity assessment requires orthogonal methods to ensure comprehensive impurity profiling. Here, we detail HPLC as the primary method and GC-MS as a confirmatory, orthogonal technique.
High-Performance Liquid Chromatography (HPLC): The Gold Standard
For the separation of aromatic positional isomers, which differ subtly in polarity and electron density, reversed-phase HPLC is the method of choice.[7] The selection of a stationary phase with alternative selectivity, such as a phenyl-based column, is critical. The π-π interactions between the electron-rich phenyl rings of the analytes and the stationary phase can provide the necessary selectivity to resolve closely related isomers that may co-elute on standard C18 columns.[8][9]
Caption: General workflow for HPLC-based purity analysis.
-
Instrumentation: HPLC system with UV detector.
-
Column: Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-2 min: 20% B
-
2-15 min: 20% to 80% B
-
15-18 min: 80% B
-
18-18.1 min: 80% to 20% B
-
18.1-25 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Prepare samples at a concentration of 1.0 mg/mL in a 50:50 mixture of Acetonitrile and Water.
To ensure the validity of the analytical results, the following SST parameters should be met before sample analysis:
-
Tailing Factor: The main peak should have a tailing factor between 0.8 and 1.5.
-
Theoretical Plates: The column should exhibit >2000 theoretical plates for the main analyte peak.
-
Resolution: The resolution between the main peak and the closest eluting impurity should be >1.5.
Gas Chromatography-Mass Spectrometry (GC-MS): An Orthogonal Approach
GC-MS provides an excellent orthogonal method for purity confirmation, particularly for identifying volatile or semi-volatile impurities.[10] A critical consideration for aromatic amines is their polarity, which can cause poor peak shape and column adsorption.[11][12]
Expertise in Practice: To overcome these challenges, a derivatization step is essential. Acylation of the primary amine with an agent like pentafluoropropionic anhydride (PFPA) converts the polar amine into a less polar, more volatile amide derivative. This significantly improves chromatographic performance and sensitivity.[12]
-
Instrumentation: GC system coupled to a Mass Spectrometer (e.g., single quadrupole or TOF).
-
Column: DB-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Oven Program:
-
Initial temperature: 100 °C, hold for 2 min.
-
Ramp: 15 °C/min to 300 °C.
-
Hold: 5 min at 300 °C.
-
-
Injector Temperature: 280 °C (Splitless mode).
-
MS Transfer Line Temp: 290 °C.
-
Ion Source Temp: 230 °C.
-
Mass Range: 50-550 amu.
-
Sample Preparation (Derivatization):
-
Dissolve ~1 mg of the sample in 500 µL of Ethyl Acetate.
-
Add 100 µL of pentafluoropropionic anhydride (PFPA) and 20 µL of pyridine.
-
Cap the vial and heat at 70 °C for 30 minutes.
-
Cool to room temperature, evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of Hexane for injection.
-
Comparative Analysis: Isomeric Purity Profiles
To contextualize the isomeric purity of 4-(4-Amino-3-fluorophenoxy)pyridine, we compare it with its direct non-fluorinated structural analog, 4-(4-aminophenoxy)-N-methylpicolinamide, which is a KSM for the drug Sorafenib.[13] The removal of the electronegative fluorine atom is expected to decrease the polarity and alter the retention time in reversed-phase HPLC.
Data Summary Table
The following table presents illustrative data from the proposed HPLC method, comparing the target compound with a potential key isomer and its non-fluorinated analog. This data is representative of what would be expected during method development and validation.
| Compound | Analytical Method | Retention Time (t R) | Key Isomer (t R) | Resolution (R S) | Purity (Area %) |
| 4-(4-Amino-3-fluorophenoxy)pyridine | HPLC-UV | 10.2 min | 10.8 min | 2.1 | > 99.5% |
| 4-(4-Aminophenoxy)-N-methylpicolinamide | HPLC-UV | 9.5 min | N/A* | N/A | > 99.0% |
*Note: Isomeric impurities for the non-fluorinated analog would be different and are not included in this direct comparison.
Discussion and Field-Proven Insights
Interpreting the Chromatographic Data
The illustrative data highlights several key points. The presence of the fluorine atom in the target molecule increases its polarity compared to the non-fluorinated analog, resulting in a later retention time (10.2 min vs. 9.5 min) under reversed-phase conditions. This is a predictable and logical outcome.
The critical achievement of the proposed HPLC method is the baseline resolution (R S = 2.1) of the target molecule from its potential positional isomer. A resolution value greater than 1.5 is considered sufficient for robust quantification, indicating this method is suitable for quality control.[2][14] The choice of the phenyl-hexyl column was instrumental in achieving this separation, leveraging alternative selectivity beyond simple hydrophobicity.
Impact of Synthesis Route on Impurity Profile
The data underscores the importance of controlling the quality of starting materials. The presence of the 4-(4-Amino-2-fluorophenoxy)pyridine isomer directly correlates with the presence of 4-amino-2-fluorophenol in the 4-amino-3-fluorophenol KSM. Therefore, a robust supplier qualification program and stringent incoming raw material testing are the most effective strategies for minimizing this isomeric impurity. Relying solely on downstream purification to remove isomers can be costly and technically challenging.
Recommendations for Researchers
-
Orthogonal Methods are Key: Do not rely on a single analytical method. Use an orthogonal technique like GC-MS or an alternative HPLC column chemistry (e.g., polar-embedded phase) to confirm purity and ensure no impurities are co-eluting.
-
Scrutinize Starting Materials: The impurity profile of the final intermediate is often a direct reflection of the starting materials. Develop and qualify methods to assess the isomeric purity of your KSMs before they enter the synthesis workflow.
-
Adhere to Regulatory Guidance: Use the ICH Q3A/B guidelines as a framework for setting specifications for impurities. The thresholds for reporting (0.05%), identification (0.10%), and qualification (0.15%) should guide the development and validation of your analytical methods.[1]
Conclusion
The isomeric purity of 4-(4-Amino-3-fluorophenoxy)pyridine is a critical quality attribute that must be carefully controlled to ensure the successful synthesis of high-quality Regorafenib. This guide has demonstrated that through rational method development, particularly the use of HPLC with phenyl-based stationary phases, it is possible to achieve robust separation of the target molecule from its challenging positional isomers. By combining this with an orthogonal GC-MS method and a deep understanding of the synthetic process, researchers and drug developers can establish a comprehensive control strategy that ensures product quality and aligns with global regulatory expectations.
References
- Kasina, S., et al. (2021). Quantitative Methods for The Trace Level Determination of Potential Genotoxic Impurities in Anti-Cancer Drug, Regorafenib Using. Ijppr.Human, 22(1), 111-134.
- AMSbiopharma. (2025). Impurity guidelines in drug development under ICH Q3. AMSbiopharma.
- Pharmatech. (2025). Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide.
- TCI Chemicals. (n.d.). 4-(4-Aminophenoxy)-N-methyl-2-pyridinecarboxamide.
- Sigma-Aldrich. (n.d.). 4-(4-Aminophenoxy)-N-methylpicolinamide.
- Benchchem. (n.d.). Spectroscopic and Synthetic Profile of 4-(4-Aminophenoxy)-N-methylpicolinamide: A Technical Guide.
- Alfa Omega Pharma. (n.d.). Regorafenib Impurities | 755037-03-7 Certified Reference Substance.
- ResearchGate. (2018).
- ChemicalBook. (2026). 4-(4-Aminophenoxy)-N-methylpicolinamide | 284462-37-9.
- PMC. (2018). Development and validation of an analytical method for regorafenib and its metabolites in mouse plasma.
- Waters. (n.d.).
- ICH. (2023). ICH Q3 Guidelines.
- ICH. (2006). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2).
- Google Patents. (n.d.).
- PubMed. (2018). Development and validation of an analytical method for regorafenib and its metabolites in mouse plasma.
- Chemsrc. (2025). 4-(4-Aminophenoxy)-N-methylpicolinamide | CAS#:284462-37-9.
- RSC Publishing. (n.d.). Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column.
- ICH. (n.d.). Quality Guidelines.
- PubMed. (n.d.). GC/MS analysis of biologically important aromatic amines.
- ChemicalBook. (2026). 4-(4-AMINO-3-FLUOROPHENOXY)-N-METHYLPICOLINAMIDE | 757251-39-1.
- ResearchGate. (n.d.). Separations of 17 isomers of phenols and anilines on the TPGS (a),...
- Chromatography Forum. (2017).
- MicroSolv Technology Corporation. (2025). Positional Isomer Separation Method Suggestions using HPLC or LCMS.
- PubChem. (n.d.). 4-(4-Amino-3-fluorophenoxy)-N-methylpyridine-2-carboxamide.
- LookChem. (n.d.). Cas 757251-39-1,4-(4-AMINO-3-FLUOROPHENOXY).
- SIELC Technologies. (n.d.). Separation of Model Compounds in Reversed-Phase and Mixed-Mode.
- Benchchem. (n.d.).
- HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column.
- ResearchGate. (2025).
- Shimadzu. (n.d.). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and.
- SciSpace. (n.d.). Plasma amino-acid determinations by reversed-phase HPLC: Improvement of the orthophthalaldehyde method and comparison with ion e.
- MDPI. (n.d.).
- Shimadzu Scientific Instruments. (2016). Quantitative Determination of Aromatic Amines formed from Azo Dyes in Textile using GCMS/MS ASMS 2016 ThP 158.
- LGC Standards. (n.d.). 4-(4-Amino-3-fluorophenoxy)-N-methylpyridine-2-carboxamide.
- Benchchem. (n.d.). Application Note: Chiral Separation of 4'-Fluoro- 4-methylaminorex (4F-MAR) Isomers using High- Performance Liquid Chromatography (HPLC).
Sources
- 1. tasianinch.com [tasianinch.com]
- 2. database.ich.org [database.ich.org]
- 3. ICH Official web site : ICH [ich.org]
- 4. 4-(4-Amino-3-fluorophenoxy)-N-methylpyridine-2-carboxamide | C13H12FN3O2 | CID 46835219 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-(4-Amino-3-fluorophenoxy)-N-methylpyridine-2-carboxamide [lgcstandards.com]
- 6. 4-(4-AMINO-3-FLUOROPHENOXY)-N-METHYLPICOLINAMIDE | 757251-39-1 [chemicalbook.com]
- 7. lcms.cz [lcms.cz]
- 8. separation of positional isomers - Chromatography Forum [chromforum.org]
- 9. Positional Isomer Separation Method Suggestions using HPLC or LCMS - Tips & Suggestions [mtc-usa.com]
- 10. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 11. GC/MS analysis of biologically important aromatic amines. Application to human dosimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
Analytical Comparison Guide: Evaluating 4-(4-Amino-3-fluorophenoxy)pyridine Derivatives for Kinase Inhibitor Synthesis
Executive Summary
In the development of advanced multikinase inhibitors, the quality of upstream building blocks directly dictates the efficiency of the synthetic route and the safety profile of the final Active Pharmaceutical Ingredient (API). 4-(4-Amino-3-fluorophenoxy)-N-methylpyridine-2-carboxamide (CAS: 757251-39-1)—the most critical derivative of the 4-(4-Amino-3-fluorophenoxy)pyridine core—serves as the foundational aminophenoxy scaffold for therapies targeting tumor angiogenesis [1].
This guide objectively compares the Certificate of Analysis (CoA) parameters of high-purity pharmaceutical grades against standard alternatives. By examining the mechanistic causality behind these metrics, researchers can optimize urea coupling workflows and prevent downstream degradation.
Mechanistic Causality: The Significance of the 3-Fluoro Substitution
When comparing the fluorinated scaffold to standard 4-(4-aminophenoxy)pyridine derivatives, the addition of the fluorine atom at the 3-position is not merely structural; it fundamentally alters the molecule's reactivity and pharmacological profile [2].
-
Electronic Modulation (Synthetic Impact): The strongly electronegative fluorine atom withdraws electron density from the aromatic ring via inductive effects. This strategically lowers the pKa of the adjacent primary amine. During the subsequent urea coupling step, this reduced nucleophilicity prevents runaway oligomerization, ensuring a highly controlled 1:1 stoichiometric reaction with the isocyanate electrophile.
-
Metabolic Stability (Pharmacological Impact): In the final API, the fluorine atom blocks CYP450-mediated aromatic oxidation at the 3-position. Furthermore, it engages in specific halogen-bonding interactions within the hydrophobic DFG-out pocket of Receptor Tyrosine Kinases (RTKs) like VEGFR2 and TIE2, significantly enhancing target affinity.
Certificate of Analysis (CoA) Parameter Comparison
The CoA for 4-(4-Amino-3-fluorophenoxy)-N-methylpyridine-2-carboxamide is a predictive tool for reaction success. Notably, this exact compound is also monitored as a primary degradation product ("Regorafenib Impurity A") during shelf-life stability testing, with regulatory limits strictly capped at ≤0.10% [3].
The table below summarizes the quantitative differences between available grades and their mechanistic impact on downstream synthesis.
| Analytical Parameter | High-Purity Grade (≥99.5%) | Standard Grade (≥97.0%) | Non-Fluorinated Analog | Mechanistic Impact on Downstream Processing |
| HPLC Purity (Area %) | > 99.5% | ~ 97.5% | > 99.0% | Determines stoichiometric accuracy. Low purity leads to unreacted isocyanate accumulation. |
| Moisture Content (KF) | < 0.1% | < 1.0% | < 0.5% | Excess water violently hydrolyzes the isocyanate reactant into symmetric urea byproducts. |
| Regioisomeric Impurities | < 0.1% | ~ 1.5% | N/A | Isomers (e.g., 2-fluoro) propagate to the final API, altering kinase selectivity and toxicity. |
| Heavy Metals (ICP-MS) | < 10 ppm | < 50 ppm | < 20 ppm | Residual transition metals (Pd/Cu) catalyze the auto-oxidation of the electron-rich aniline. |
Experimental Protocols: Self-Validating Workflows
To ensure trustworthiness, the following protocols are designed as self-validating systems . They incorporate internal controls that prevent the progression of the experiment if foundational conditions are not met.
Phase 1: HPLC Purity & Moisture Validation (Pre-Coupling)
Causality: Moisture must be strictly controlled because the downstream coupling agent (4-chloro-3-(trifluoromethyl)phenyl isocyanate) is highly sensitive to water. Even 0.5% moisture will consume the expensive isocyanate, forming insoluble symmetric ureas that co-crystallize with the final API.
-
System Suitability Test (SST): Prepare a resolution mixture containing 4-(4-Amino-3-fluorophenoxy)-N-methylpyridine-2-carboxamide and its 2-fluoro regioisomer.
-
Validation Gate: Inject the SST mixture. Do not proceed unless the resolution factor (Rs) is > 2.0. Without baseline separation, isomeric impurities will be falsely quantified as the main peak.
-
Sample Analysis: Dissolve 10 mg of the starting material in 10 mL of Acetonitrile/Water (50:50). Run the validated gradient method at 254 nm.
-
Karl Fischer Titration: Weigh 100 mg of the sample into a volumetric Karl Fischer titrator. Proceed to Phase 2 only if water content is < 0.1%.
Phase 2: Anhydrous Urea Coupling (API Synthesis)
Causality: The reaction relies on the precise nucleophilic attack of the fluorinated aniline on the isocyanate carbon. Using a high-purity starting material ensures immediate precipitation of the product, driving the equilibrium forward.
-
Preparation: In an oven-dried, argon-purged flask, dissolve 5.0 g of high-purity 4-(4-Amino-3-fluorophenoxy)-N-methylpyridine-2-carboxamide in 50 mL of anhydrous Tetrahydrofuran (THF).
-
Reagent Addition: Dropwise, add 1.05 equivalents of 4-chloro-3-(trifluoromethyl)phenyl isocyanate dissolved in 10 mL of THF over 30 minutes at 15°C.
-
In-Process Control (IPC): Monitor the reaction via HPLC at 2-hour intervals. Self-Validation: The reaction is proceeding correctly if the formation of a white precipitate directly correlates with the linear consumption of the starting material. If precipitation halts while >5% starting material remains, moisture-induced quenching has occurred.
-
Isolation: Filter the precipitated API, wash with cold THF, and dry under vacuum at 40°C for 12 hours.
Performance Data: Impact of Starting Material on API Yield
The following experimental data demonstrates how the starting material's CoA directly dictates the yield and purity of the synthesized multikinase inhibitor.
| Starting Material Grade | API Crude Yield (%) | API Final Purity (HPLC %) | Major Impurity Profile in Final API |
| High-Purity (≥99.5%) | 88.5% | 99.2% | Symmetric urea (<0.1%) |
| Standard (≥97.0%) | 74.2% | 96.8% | Symmetric urea (1.8%), Regioisomers (1.2%) |
| Non-Fluorinated Analog | 82.0% | 98.5% | Polymeric oligomers (due to higher amine reactivity) |
Visualizations of Workflows and Mechanisms
Synthetic Workflow & Impurity Fate
The diagram below illustrates the branching logic of the synthetic workflow, highlighting how moisture content in the starting material's CoA dictates the formation of critical degradants.
Fig 1: Synthetic workflow demonstrating the impact of moisture on urea coupling efficiency.
Kinase Signaling Pathway Inhibition
The final API relies on the 3-fluoro substitution to effectively bind to the ATP pocket of Receptor Tyrosine Kinases, halting the downstream signaling cascade responsible for tumor proliferation.
Fig 2: Mechanism of action for the fluorinated API inhibiting the VEGFR/MAPK signaling cascade.
References
- Title: EP2892507A1 - Coated pharmaceutical composition containing regorafenib Source: Google Patents URL
Sources
Safety Operating Guide
Comprehensive Disposal and Safety Protocol for 4-(4-Amino-3-fluorophenoxy)pyridine
As a critical intermediate in the synthesis of advanced active pharmaceutical ingredients (APIs) such as multikinase inhibitors (e.g., Regorafenib), 4-(4-Amino-3-fluorophenoxy)pyridine presents unique logistical and safety challenges. For drug development professionals and laboratory managers, standard solvent disposal methods are insufficient for this compound.
This guide provides a self-validating, step-by-step operational framework for the safe handling, segregation, and thermal destruction of this molecule, ensuring compliance with stringent environmental regulations and safeguarding occupational health.
Mechanistic Hazard Profile: The Causality of Risk
To properly dispose of a chemical, one must understand the molecular vulnerabilities and strengths that dictate its environmental behavior. 4-(4-Amino-3-fluorophenoxy)pyridine contains three distinct structural motifs, each requiring specific mitigation strategies:
-
The Fluorine Atom (C-F Bond): The carbon-fluorine bond is highly refractory (~485 kJ/mol). Standard biological wastewater treatments cannot cleave this bond. Improper incineration at low temperatures leads to the emission of persistent fluorinated organic pollutants and toxic fluorinated byproducts [1].
-
The Pyridine Ring: This heteroaromatic system is highly stable and environmentally persistent. Upon combustion, the nitrogen atom generates nitrogen oxides (NOx), requiring secondary combustion controls.
-
The Aniline Moiety (Primary Amine): The 4-amino group is susceptible to oxidation and poses severe genotoxic risks. It readily absorbs through the skin and respiratory tract, mandating strict localized containment.
Quantitative Disposal Parameters
| Parameter | Value / Classification | Operational Implication |
| Chemical Formula | C11H9FN2O | Dictates combustion stoichiometry and scrubber capacity. |
| Molecular Weight | 204.20 g/mol | Used for mass balance in waste stream calculations. |
| Primary Hazards (GHS) | Toxic, Irritant, Environmental Hazard | Mandates localized exhaust ventilation and full PPE. |
| Waste Stream Category | Halogenated Organic Waste | Must be strictly segregated from non-halogenated solvents. |
| Incineration Temp. | >1100°C (2012°F) | Minimum thermal energy required to cleave the C-F bond. |
| Combustion Byproducts | CO2, NOx, HF | Requires secondary combustion and alkaline flue gas scrubbing. |
Standard Operating Procedures (SOPs)
Protocol 1: Laboratory Segregation and Containment
Objective: Prevent cross-contamination, protect personnel from genotoxic exposure, and prepare the waste for compliant transport.
-
Quenching & Stabilization: Ensure the intermediate is fully precipitated or dissolved in a stable, non-reactive solvent (e.g., dichloromethane or methanol).
-
Causality: The free primary amine is highly reactive. Stabilizing it prevents the formation of volatile, highly toxic N-oxides during temporary storage.
-
-
Waste Stream Segregation: Deposit all liquid and solid waste containing this compound exclusively into containers explicitly designated for "Halogenated Organic Waste."
-
Causality: Mixing fluorinated compounds with non-halogenated waste alters the caloric value of the waste stream. This can lead to inadequate incineration temperatures at the disposal facility, risking the release of toxic fluorinated byproducts [1].
-
-
Primary Containment: Use High-Density Polyethylene (HDPE) or PTFE-lined drums for storage.
-
Causality: While the intact organic molecule does not degrade glass, trace hydrolysis in aqueous mixtures over time can generate free fluoride ions, which will etch standard borosilicate glass [2].
-
-
Labeling and Documentation: Affix GHS labels indicating specific target organ toxicity and environmental hazards. Document the exact estimated mass of the fluorinated compound on the manifest.
Protocol 2: High-Temperature Incineration (HTI) & Neutralization
Objective: Complete thermal destruction of the C-F and pyridine bonds, followed by chemical neutralization of acid gases.
-
Waste Characterization (Calorimetry): The commercial disposal facility must perform a bomb calorimetry test to determine the BTU value and total fluorine content of the batch.
-
Causality: This ensures the rotary kiln maintains the critical >1100°C threshold without flameout when the waste is injected.
-
-
Primary Combustion: Inject the waste into a rotary kiln operating at >1100°C with a residence time of at least 2 seconds.
-
Causality: Temperatures below this threshold fail to destroy the molecule completely, leading to the emission of persistent fluorinated organic pollutants (POPs) [3].
-
-
Secondary Combustion: Route the exhaust gases through a secondary combustion chamber operating with excess oxygen.
-
Causality: This ensures the pyridine and aniline nitrogen atoms are fully oxidized to NOx, preventing the formation of toxic carbon monoxide or unburnt amines.
-
-
Alkaline Flue Gas Scrubbing: Pass the oxidized gases through a wet scrubber utilizing a Calcium Hydroxide (Ca(OH)₂) or Sodium Hydroxide (NaOH) slurry.
-
Causality: Combustion of the fluorinated ring generates highly corrosive Hydrofluoric Acid (HF) gas. The alkaline wash neutralizes HF into insoluble Calcium Fluoride (CaF₂) or soluble Sodium Fluoride (NaF), which can be safely filtered and landfilled [4].
-
Disposal Workflow Visualization
Workflow for the segregation, thermal destruction, and chemical neutralization of fluorinated waste.
References
-
US Environmental Protection Agency (EPA). "Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS." EPA.gov. URL:[Link]
-
Lohmann, R., et al. "Are Fluoropolymers Really of Low Concern for Human and Environmental Health and Separate from Other PFAS?" ACS Publications. URL:[Link]
-
US Environmental Protection Agency (EPA). "Method 1621: Determination of Adsorbable Organic Fluorine (AOF) in Aqueous Matrices by Combustion Ion Chromatography (CIC)." EPA.gov. URL:[Link]
-
Schmeiser, M., et al. "Energy and Resource Efficient Production of Fluoroalkenes in High Temperature Microreactors." ResearchGate. URL: [Link]
Sources
Personal protective equipment for handling 4-(4-Amino-3-fluorophenoxy)pyridine
Executive Summary & Chemical Context
Primary Reference Standard: 4-(4-Amino-3-fluorophenoxy)-N-methylpyridine-2-carboxamide (CAS: 757251-39-1) Synonyms: Regorafenib Intermediate; 4-(4-Amino-3-fluorophenoxy)-N-methylpicolinamide.[1]
This guide addresses the safety and handling of the 4-(4-Amino-3-fluorophenoxy)pyridine scaffold.[1][2] While the specific unsubstituted pyridine variant is chemically distinct, it is most frequently encountered in drug development as the N-methyl-2-carboxamide derivative (CAS 757251-39-1), a critical intermediate in the synthesis of the multikinase inhibitor Regorafenib .[1]
Operational Directive: Due to its structural role as a precursor to potent bioactive kinase inhibitors, this compound must be handled as a Potent Compound (OEB 3/4) .[1] Standard "laboratory chemical" precautions are insufficient. The primary risks are acute toxicity (oral), severe irritation (eye/skin), and potential bioactive accumulation.[1]
Risk Assessment & Hazard Identification
Before selecting PPE, you must understand the why behind the protection.[1] This compound combines a fluorinated aniline moiety with a pyridine ring, creating specific toxicological risks.[1]
| Hazard Class | GHS Code | Description & Mechanism |
| Acute Toxicity | H302 | Harmful if swallowed. Fluorinated aminophenoxy groups can be metabolically activated to reactive intermediates, posing systemic toxicity risks.[1] |
| Irritation | H315 | Causes skin irritation. The amine functionality is basic and can disrupt the dermal barrier, leading to dermatitis.[1] |
| Eye Damage | H319 | Causes serious eye irritation. Direct contact with dust or solution can cause corneal injury due to the compound's basicity and abrasive crystalline nature.[1] |
| Environmental | H411 | Toxic to aquatic life with long-lasting effects. Halogenated pyridines are persistent and bioaccumulative; prevent all drain release.[1] |
Personal Protective Equipment (PPE) Matrix
This matrix is designed for self-validating safety . If you cannot meet the "Required Specification," do not proceed with the experiment.
A. Hand Protection (Dermal Barrier)
Rationale:[1] Fluorinated aromatics can permeate standard latex rapidly.[1] Solvents used for this compound (DMSO, DMF) act as carriers, significantly increasing skin absorption rates.[1]
| Task Description | Glove Material | Min. Thickness | Breakthrough Time | Protocol |
| Standard Handling (Weighing, Transfer) | Nitrile (Double Gloved) | 0.11 mm (outer) | >480 min | Inspect inner glove for perspiration (which weakens barrier) every 60 mins.[1] |
| Solution Handling (Dissolved in DMSO/DMF) | Laminate / Barrier (e.g., Silver Shield) | N/A (Multi-layer) | >480 min | CRITICAL: Standard nitrile offers <15 min protection against DMSO-solvated APIs.[1] Use laminate liners under nitrile.[1] |
| Spill Cleanup | Butyl Rubber or Viton | 0.30 mm | >480 min | Do not use disposable gloves for spills >10 mL.[1] |
B. Respiratory Protection (Inhalation Barrier)
Rationale:[1][3] The solid is a fine crystalline powder prone to electrostatic dispersion.[1] H335 (Respiratory Irritation) is a known risk for aminopyridines.[1]
| Scenario | Respiratory Equipment (APF) | Filter Type |
| Fume Hood Handling (Sash < 18") | None required (Engineering control primary) | N/A |
| Open Bench (Prohibited) | Strictly Prohibited | N/A |
| Spill / Powder Release | Full-Face Respirator (APF 50) | P100 / P3 (Particulate) + OV (Organic Vapor if solvent present) |
C. Body & Eye Protection[1]
-
Eyes: Chemical Splash Goggles (ANSI Z87.1 / EN 166).[1] Safety glasses are insufficient for powders that can drift around side shields.[1]
-
Body: Tyvek® Lab Coat or disposable sleeve covers (impervious to dust) over a standard cotton coat.[1]
Operational Protocols
Protocol A: Safe Weighing & Transfer
Objective: Transfer solid without generating airborne dust or contaminating the balance area.[1]
-
Preparation: Place an analytical balance inside a Powder Containment Hood or a Vented Balance Enclosure (VBE).[1] If unavailable, use a standard fume hood with a draft shield.[1]
-
Static Control: Use an anti-static gun or ionizer bar on the spatula and weigh boat.[1] Fluorinated powders are highly static and will "jump" during transfer.[1]
-
The "Wet Transfer" Method:
-
Decontamination: Wipe the balance area with a 10% detergent solution followed by 70% ethanol.[1] Do not use ethanol alone (it spreads the hydrophobic powder).[1]
Protocol B: Solubilization (The DMSO Risk)
Warning: This compound is often dissolved in DMSO for biological assays.[1] DMSO permeates skin instantly, carrying the toxic payload with it.[1]
-
Vessel Selection: Use glass or polypropylene vials. Avoid polystyrene (DMSO attacks it).[1]
-
Secondary Containment: Always place the vial inside a larger beaker during sonication or vortexing.[1]
-
Labeling: Mark the vial clearly: "TOXIC - DMSO SOLUTION - SKIN ABSORPTION HAZARD" .
Emergency Response & Disposal
Accidental Release (Spill)[1]
-
Solid Spill: Do NOT sweep. Dry sweeping generates dust.[1]
-
Solution Spill:
Waste Disposal[1]
-
Classification: Hazardous Chemical Waste (Toxic/Irritant).[1]
-
Method: High-temperature incineration .[1] Do not dispose of down the drain.
-
Container: Segregate from oxidizers. Label with CAS 757251-39-1 and "Toxic to Aquatic Life".[1]
Workflow Visualization
The following diagram illustrates the "Self-Validating" safety logic for handling this compound.
Caption: Decision-logic flowchart for selecting PPE and response protocols based on physical state (Solid vs. Solution).
References
-
PubChem. (n.d.).[1] 4-(4-Amino-3-fluorophenoxy)-N-methylpyridine-2-carboxamide (Compound). National Library of Medicine.[1] Retrieved March 2, 2026, from [Link][1]
-
ECHA (European Chemicals Agency). (n.d.).[1] Registration Dossier: 4-(4-Amino-3-fluorophenoxy)-N-methylpyridine-2-carboxamide. Retrieved March 2, 2026, from [Link][1]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
